GSK2647544
Description
an inhibitor of lipoprotein-associated phospholipase A2; structure in first source
Properties
CAS No. |
1380426-95-8 |
|---|---|
Molecular Formula |
C24H18ClF3N4O3 |
Molecular Weight |
502.9 g/mol |
IUPAC Name |
2-[2-[4-[4-chloro-3-(trifluoromethyl)phenoxy]phenyl]ethoxy]-5-(pyrimidin-5-ylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H18ClF3N4O3/c25-21-6-5-19(10-20(21)24(26,27)28)35-18-3-1-15(2-4-18)7-8-34-23-31-13-17(22(33)32-23)9-16-11-29-14-30-12-16/h1-6,10-14H,7-9H2,(H,31,32,33) |
InChI Key |
DRACNSAQZFZUKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCOC2=NC=C(C(=O)N2)CC3=CN=CN=C3)OC4=CC(=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of GSK2647544: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2647544 is a potent and selective, orally available inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and neurodegenerative diseases, particularly Alzheimer's disease. This guide delineates the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Lp-PLA2
This compound exerts its pharmacological effect through the direct inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 is a calcium-independent serine lipase that circulates in plasma, primarily bound to low-density lipoprotein (LDL). In the central nervous system (CNS), Lp-PLA2 is associated with microglia and is believed to play a significant role in neuroinflammatory processes.[1]
The enzyme's primary function is the hydrolysis of oxidized phospholipids, particularly oxidized phosphatidylcholine, at the sn-2 position. This enzymatic action generates two pro-inflammatory lipid mediators: lysophosphatidylcholine (lyso-PC) and oxidized free fatty acids. These products are implicated in a cascade of inflammatory responses, including the recruitment of immune cells and the production of cytokines, which are thought to contribute to the pathogenesis of Alzheimer's disease.
By inhibiting Lp-PLA2, this compound effectively blocks the production of these pro-inflammatory mediators, thereby attenuating the neuroinflammatory cascade.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The key quantitative parameters are summarized in the tables below.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Assay System | Parameter | Value | Reference |
| Lp-PLA2 | Post-mortem human brain tissue | IC50brain,fu | 0.008 nM | [2] |
| CYP3A4 | Human liver microsomes (Atorvastatin as substrate) | IC50 | 0.12 µM | [1] |
| CYP3A4 | Human liver microsomes (Midazolam/Nifedipine as substrates) | IC50 | 2.9 µM | [1] |
IC50brain,fu: Half-maximal inhibitory concentration in the free (unbound) fraction in the brain.
Table 2: Human Pharmacokinetic Properties of this compound
| Parameter | Value | Condition | Reference |
| Cmax (geometric mean) | 354 ng/mL | Single oral dose of 100 mg | [3] |
| Tmax (median) | 1.4 hours | Single oral dose of 100 mg | |
| Plasma Lp-PLA2 Inhibition (trough) | 85.6% | 7-day twice-daily dosing | |
| Estimated Brain Lp-PLA2 Inhibition (trough) | ~80% | Simulated twice-daily dose of 102 mg |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
In Vivo Brain Penetration and Target Engagement: Positron Emission Tomography (PET) Study
A Positron Emission Tomography (PET) study was conducted to confirm the brain penetration of this compound and to estimate the level of Lp-PLA2 inhibition in the human brain.
Experimental Workflow:
Caption: Workflow for the human PET study of this compound.
Methodology:
-
Radiosynthesis of [18F]this compound: The radiotracer was produced using a novel copper(I)-mediated [18F]trifluoromethylation method.
-
Subject Dosing: Healthy male subjects received a single oral dose of 100 mg of unlabeled this compound.
-
Radiotracer Administration: Two hours after the oral dose, subjects were administered an intravenous injection of [18F]this compound.
-
PET Imaging: Dynamic PET scans of the brain were acquired for 120 minutes post-injection.
-
Data Analysis: Regional time-activity curves were generated, and compartmental modeling was used to estimate the whole-brain volume of distribution (VT), a measure of brain penetration. An exploratory analysis was performed to estimate the dosing regimen required to achieve approximately 80% brain Lp-PLA2 inhibition.
Determination of Plasma Concentration: HPLC-MS/MS Method
The plasma concentrations of this compound were determined using a validated analytical method based on protein precipitation followed by High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]this compound in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipase A2-generated lipid mediators in the brain: the good, the bad, and the ugly - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of GSK2647544
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2647544 is a potent and selective, orally available inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and the pathogenesis of cardiovascular diseases.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to this compound.
Chemical Structure and Identification
This compound is a complex small molecule with the following identifiers:
| Identifier | Value |
| IUPAC Name | 2-(2-(4-(4-chloro-3-(trifluoromethyl)phenoxy)phenyl)ethoxy)-5-(pyrimidin-5-ylmethyl)pyrimidin-4(3H)-one |
| Molecular Formula | C₂₄H₁₈ClF₃N₄O₃ |
| Molecular Weight | 502.87 g/mol |
| CAS Number | 1380426-95-8 |
| SMILES String | c1cc(ccc1CCOc2[nH]cc(Cc3cncnc3)c(=O)n2)Oc4ccc(c(c4)C(F)(F)F)Cl |
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Appearance | White to off-white solid | [2] |
| Solubility | DMSO: 100 mg/mL (198.86 mM) | [2] |
| Melting Point | Data not publicly available | |
| pKa | Data not publicly available | |
| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | [1] |
Pharmacological Properties
This compound is a selective inhibitor of Lp-PLA2, a key enzyme in the inflammatory cascade associated with atherosclerosis.
Mechanism of Action
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a calcium-independent phospholipase primarily secreted by inflammatory cells such as macrophages.[1] It circulates in the plasma predominantly bound to low-density lipoprotein (LDL). Lp-PLA2 hydrolyzes oxidized phospholipids within LDL particles, leading to the generation of pro-inflammatory mediators, including lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids. These products contribute to endothelial dysfunction, inflammation, and the progression of atherosclerotic plaques. This compound selectively binds to and inhibits the enzymatic activity of Lp-PLA2, thereby reducing the production of these harmful inflammatory mediators.
Pharmacokinetics
Human studies have provided insight into the pharmacokinetic profile of this compound.
| Parameter | Value | Species | Study Conditions | Reference |
| Bioavailability | Orally available | Human | Single escalating oral doses (0.5 - 750 mg) | |
| Terminal Half-life (t₁/₂) | 8 to 16 hours | Human | Single oral doses | |
| Time to Maximum Concentration (Tₘₐₓ) | Median 1.4 hours (range 1.02 to 6.38 h) | Human | 100 mg oral dose | |
| Maximum Concentration (Cₘₐₓ) | 354.0 ng/mL (geometric mean) | Human | 100 mg oral dose |
Pharmacodynamics
The pharmacodynamic effect of this compound is characterized by a dose-dependent inhibition of plasma Lp-PLA2 activity. In a clinical study, a 7-day twice-daily dosing regimen resulted in a trough inhibition of 85.6% of plasma Lp-PLA2 activity.
Signaling Pathway of Lp-PLA2 Inhibition
The following diagram illustrates the proposed signaling pathway of Lp-PLA2 and the inhibitory action of this compound.
Caption: Lp-PLA2 signaling and inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
In Vitro Lp-PLA2 Inhibition Assay (Generalized Protocol)
While the specific high-throughput screening protocol used for the discovery of this compound is proprietary, a generalized in vitro assay to determine the half-maximal inhibitory concentration (IC₅₀) can be described as follows. This protocol is based on common methodologies for enzyme inhibition assays.
Objective: To determine the concentration of this compound required to inhibit 50% of Lp-PLA2 enzymatic activity.
Materials:
-
Recombinant human Lp-PLA2 enzyme
-
Fluorescent or colorimetric Lp-PLA2 substrate (e.g., a PAF analog with a fluorescent tag)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and salt concentrations)
-
This compound stock solution in DMSO
-
Microplate reader capable of fluorescence or absorbance detection
-
384-well assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations.
-
Enzyme Preparation: Dilute the recombinant Lp-PLA2 enzyme to a predetermined concentration in cold assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted this compound or vehicle (DMSO in assay buffer for control) to the wells of the 384-well plate.
-
Add the diluted Lp-PLA2 enzyme to each well and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Lp-PLA2 substrate to each well.
-
-
Detection: Monitor the change in fluorescence or absorbance over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of Lp-PLA2 inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Human Positron Emission Tomography (PET) Study for Brain Biodistribution
Objective: To investigate the brain penetration of this compound.
Study Design: An open-label study in healthy male subjects.
Methodology:
-
Radiolabeling: this compound was radiolabeled with Fluorine-18 to produce [¹⁸F]this compound.
-
Dosing: Subjects received a single oral dose of 100 mg of non-radiolabeled this compound.
-
Radiotracer Administration: Two hours after the oral dose, subjects received an intravenous injection of [¹⁸F]this compound.
-
PET Imaging: Dynamic PET scans of the brain were acquired for 120 minutes following the injection of the radiotracer.
-
Data Analysis:
-
Time-activity curves were generated for different brain regions.
-
Compartmental modeling was used to estimate the whole-brain volume of distribution (Vₜ), a measure of radiotracer uptake and distribution in the brain.
-
The following diagram outlines the workflow of this clinical study.
Caption: Experimental workflow for the human PET study.
Conclusion
This compound is a well-characterized selective inhibitor of Lp-PLA2 with demonstrated oral bioavailability and central nervous system penetration in humans. Its mechanism of action, targeting a key enzyme in vascular inflammation, highlights its potential as a therapeutic agent for inflammatory and cardiovascular diseases. The provided data and experimental outlines serve as a valuable resource for researchers in the field of drug discovery and development. Further investigation into its clinical efficacy and safety is warranted.
References
GSK2647544: A Technical Guide to a Selective Lp-PLA2 Inhibitor
CAS Number: 1380426-95-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK2647544, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). The content herein summarizes its mechanism of action, key experimental data, and methodologies for its evaluation, designed to support researchers and professionals in the field of drug development.
Core Compound Information
This compound is an orally available small molecule that acts as a potent and selective inhibitor of the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2] Lp-PLA2 is a calcium-independent phospholipase A2 primarily secreted by inflammatory cells such as monocyte-derived macrophages.[1][2] The compound was under investigation by GlaxoSmithKline as a potential therapeutic agent for Alzheimer's disease.[3]
| Property | Value | Source |
| CAS Number | 1380426-95-8 | |
| Molecular Formula | C24H19N3O4S | |
| Molecular Weight | 502.87 g/mol | |
| Mechanism of Action | Selective inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2) | |
| Therapeutic Area | Alzheimer's Disease (investigational) | |
| Route of Administration | Oral |
Mechanism of Action and Signaling Pathway
Lp-PLA2 is implicated in the pathogenesis of neuroinflammatory and neurodegenerative diseases, including Alzheimer's disease. The enzyme hydrolyzes oxidized phospholipids in low-density lipoproteins (LDL), generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. These products are believed to contribute to endothelial dysfunction, inflammation, and neuronal damage.
By inhibiting Lp-PLA2, this compound is proposed to reduce the production of these pro-inflammatory mediators, thereby mitigating neuroinflammation and its downstream pathological consequences.
Lp-PLA2 Signaling Pathway in Neuroinflammation
Caption: Lp-PLA2 signaling cascade and the inhibitory action of this compound.
Preclinical and Clinical Data
This compound has undergone preclinical and Phase 1 clinical evaluation. Key quantitative data are summarized below.
In Vitro Potency
| Assay Type | Target | Parameter | Value |
| Thio-PAF Assay | Recombinant Human Lp-PLA2 | pIC50 | 10.8 |
| Plasma Assay | Human Plasma Lp-PLA2 | pIC50 | ≥ 8.0 |
Pharmacokinetic Parameters in Humans
| Parameter | Value | Study Population |
| Tmax (median) | 1.4 hours | Healthy Male Volunteers |
| Cmax (geometric mean) | 354 ng/mL | Healthy Male Volunteers |
| Terminal Half-life | 8 - 16 hours | Healthy Volunteers |
| Brain Penetration (VT) | 0.56 (95% CI, 0.41–0.72) | Healthy Male Volunteers |
VT: Volume of distribution in the brain, determined by [18F]this compound PET imaging.
Preclinical Pharmacokinetics
| Species | Parameter | Value |
| Mice | Blood-to-Brain Ratio (Kp) | 0.4 - 0.75 |
| Rats | Blood-to-Brain Ratio (Kp) | 0.4 - 0.75 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of findings.
In Vitro Lp-PLA2 Inhibition Assay (Thio-PAF Assay)
This colorimetric assay measures the activity of Lp-PLA2 using a synthetic substrate, 2-thio-platelet-activating factor (thio-PAF).
Principle: Lp-PLA2 hydrolyzes the acetyl group at the sn-2 position of thio-PAF, releasing a free thiol group. This thiol group then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate, which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Recombinant human Lp-PLA2
-
This compound (or other test inhibitors)
-
2-thio-platelet-activating factor (thio-PAF)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant human Lp-PLA2, and the this compound dilutions.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding a solution of thio-PAF and DTNB to each well.
-
Measure the absorbance at 412 nm kinetically over a set period (e.g., 10-20 minutes) using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Caption: Workflow for the in vitro Thio-PAF assay to determine Lp-PLA2 inhibition.
[18F]this compound Positron Emission Tomography (PET) Imaging for Brain Biodistribution
This protocol outlines the procedure for assessing the brain penetration of this compound using its radiolabeled form, [18F]this compound, in human subjects.
Objective: To quantify the brain uptake of this compound and determine its volume of distribution (VT).
Materials:
-
[18F]this compound
-
Unlabeled this compound
-
PET/CT or PET/MR scanner
-
Arterial line for blood sampling
-
Gamma counter
-
HPLC system for metabolite analysis
Procedure:
-
Subject Preparation: Subjects fast for at least 6 hours prior to the scan. An arterial line is placed for blood sampling.
-
Oral Administration of Unlabeled Drug: An oral dose of unlabeled this compound (e.g., 100 mg) is administered to the subject.
-
Radiotracer Injection: After a specified time post-oral dose (e.g., 2 hours), a bolus of [18F]this compound is administered intravenously.
-
Dynamic PET Scanning: A dynamic PET scan of the brain is acquired for a duration of, for example, 120 minutes, starting at the time of radiotracer injection.
-
Arterial Blood Sampling: Timed arterial blood samples are collected throughout the scan to measure the concentration of [18F]this compound in plasma and to determine the fraction of parent compound versus radiometabolites using HPLC.
-
Image Reconstruction and Analysis: PET images are reconstructed, and time-activity curves (TACs) are generated for various brain regions of interest.
-
Pharmacokinetic Modeling: The brain TACs and the arterial input function (the concentration of parent [18F]this compound in arterial plasma over time) are used in compartmental models to estimate the volume of distribution (VT) of [18F]this compound in the brain.
Caption: Experimental workflow for [18F]this compound PET imaging study.
Drug-Drug Interaction and Discontinuation
The clinical development of this compound was halted due to a clinically significant drug-drug interaction. Studies revealed that co-administration of this compound with simvastatin led to a substantial increase in the plasma exposure of simvastatin and its active metabolite, simvastatin acid. This interaction suggested that this compound is a moderate to strong inhibitor of the cytochrome P450 enzyme CYP3A4.
Conclusion
This compound is a potent and selective, orally available, and brain-penetrant inhibitor of Lp-PLA2. While it demonstrated a promising pharmacokinetic and pharmacodynamic profile in early clinical trials, its development was discontinued due to a significant drug-drug interaction potential related to CYP3A4 inhibition. The information and experimental protocols detailed in this guide provide a comprehensive resource for researchers interested in the study of Lp-PLA2 inhibition and the development of similar therapeutic agents.
References
- 1. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]this compound in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the safety, pharmacokinetics, pharmacodynamics, and drug-drug interaction potential of a selective Lp-PLA2 inhibitor (this compound) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]this compound in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of GSK2647544: An Lp-PLA2 Inhibitor for Alzheimer's Disease
DISCLAIMER: Much of the specific preclinical efficacy data for GSK2647544 in Alzheimer's disease models is not publicly available and is referenced in publications as "GSK data on file." This document is a comprehensive summary of the available preclinical and early clinical information.
Introduction
This compound is a potent and selective, orally available small molecule inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). It was under development by GlaxoSmithKline for the potential treatment of Alzheimer's disease (AD). The therapeutic rationale for inhibiting Lp-PLA2 in the context of AD is based on the enzyme's role in neuroinflammatory pathways. Elevated Lp-PLA2 activity is associated with inflammation and has been identified as a potential risk factor for dementia.[1][2] In the central nervous system, Lp-PLA2 is primarily expressed by microglia, key cells involved in the brain's immune response.[3] By inhibiting Lp-PLA2, this compound was hypothesized to reduce neuroinflammation and its downstream pathological consequences in Alzheimer's disease. While the development of this compound for Alzheimer's disease was discontinued during Phase I clinical trials, the preclinical and early clinical data provide valuable insights into the potential of Lp-PLA2 inhibition as a therapeutic strategy.[4]
Pharmacology and Mechanism of Action
This compound is a highly potent inhibitor of Lp-PLA2, also known as platelet-activating factor acetylhydrolase (PAF-AH).[5] The enzyme plays a role in the hydrolysis of oxidized phospholipids, leading to the production of pro-inflammatory mediators. The inhibition of Lp-PLA2 is therefore expected to dampen inflammatory responses.
Potency and Selectivity
While specific IC50 values for this compound are not consistently published, patent filings from GlaxoSmithKline for similar Lp-PLA2 inhibitors describe compounds with high potency. A preferred compound in one patent demonstrated a pIC50 of 10.8 against recombinant human Lp-PLA2, which translates to an IC50 of approximately 0.16 nM. In human plasma, a pIC50 of ≥ 8.0 (IC50 ≤ 10 nM) was reported.
Preclinical Pharmacokinetics and Brain Penetration
A critical aspect of any CNS drug is its ability to cross the blood-brain barrier (BBB). Preclinical studies confirmed that this compound is brain penetrant.
| Parameter | Species | Value | Reference |
| Blood-to-Brain Ratio (Kp) | Mouse | 0.4 - 0.75 | |
| Blood-to-Brain Ratio (Kp) | Rat | 0.4 - 0.75 |
These data indicate that this compound can achieve significant concentrations in the brain relative to plasma in preclinical species.
Preclinical Efficacy in Alzheimer's Disease Models
Publicly available literature states that "Preclinical evidence suggested beneficial effects of Lp-PLA2 inhibition on blood brain permeability and brain amyloid-beta peptide 1-42 (Aβ1-42) deposition." However, specific quantitative data from these studies, such as the animal models used, treatment duration, and the extent of amyloid-beta or tau pathology reduction, have not been published and are cited as "GSK data on file."
Human Pharmacokinetics and Target Engagement
This compound progressed to Phase I clinical trials in healthy volunteers, which provided valuable human pharmacokinetic and pharmacodynamic data.
Pharmacokinetics in Healthy Volunteers
| Parameter | Value | Study Conditions | Reference |
| Time to Maximum Concentration (Tmax) | 1.4 hours (median) | Single 100 mg oral dose | |
| Maximum Concentration (Cmax) | 354 ng/mL (geometric mean) | Single 100 mg oral dose | |
| Terminal Half-life | 8 - 16 hours | Single oral doses (0.5 - 750 mg) |
Brain Penetration and Target Engagement in Humans
A Positron Emission Tomography (PET) study using [18F]this compound was conducted in healthy male subjects to confirm brain penetration and to estimate target engagement.
| Parameter | Value | Reference |
| Whole Brain Volume of Distribution (VT) | 0.56 (95% CI, 0.41–0.72) | |
| Estimated Brain Lp-PLA2 Inhibition | ~80% trough inhibition | With a simulated 102 mg twice-daily dose |
These results provided evidence that this compound crosses the blood-brain barrier in humans and can achieve concentrations expected to result in substantial inhibition of its target, Lp-PLA2, in the brain.
Drug-Drug Interaction Potential
In vitro studies revealed that this compound is a potent inhibitor of the drug-metabolizing enzyme cytochrome P450 3A4 (CYP3A4).
| Substrate | IC50 | Reference |
| Atorvastatin | 0.12 µM | |
| Midazolam and Nifedipine | 2.9 µM |
This potential for drug-drug interactions was investigated in clinical studies.
Experimental Protocols
Due to the proprietary nature of the detailed preclinical studies, specific experimental protocols are not available in the public domain. However, based on standard practices in Alzheimer's disease research, the following are likely methodologies that would have been employed.
In Vitro Lp-PLA2 Inhibition Assay (Hypothetical)
-
Enzyme: Recombinant human Lp-PLA2.
-
Substrate: A synthetic substrate that releases a fluorescent or chromogenic product upon cleavage by Lp-PLA2.
-
Procedure: The enzyme would be incubated with a concentration range of this compound. The reaction would be initiated by the addition of the substrate. The rate of product formation would be measured over time using a plate reader.
-
Data Analysis: IC50 values would be calculated by fitting the concentration-response data to a four-parameter logistic equation.
Alzheimer's Disease Mouse Model Efficacy Study (Hypothetical)
-
Animal Model: A transgenic mouse model that develops age-dependent amyloid plaques and/or tau pathology, and cognitive deficits (e.g., APP/PS1 or 5XFAD mice).
-
Treatment: Chronic oral administration of this compound or vehicle control, starting before or after the onset of pathology.
-
Outcome Measures:
-
Behavioral Testing: Assessment of learning and memory using tests such as the Morris water maze or Y-maze.
-
Biochemical Analysis: Measurement of amyloid-beta (Aβ40 and Aβ42) and phosphorylated tau levels in brain homogenates using ELISA or Western blotting.
-
Histopathology: Immunohistochemical staining of brain sections to quantify amyloid plaque burden and neurofibrillary tangle pathology.
-
Neuroinflammation Markers: Measurement of inflammatory cytokines and microglial activation markers in the brain.
-
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for this compound in reducing neuroinflammation.
Caption: A typical drug development workflow for a compound like this compound.
Conclusion
This compound is a potent, brain-penetrant inhibitor of Lp-PLA2 that showed promise in early-stage development for Alzheimer's disease. The therapeutic rationale is based on the role of Lp-PLA2 in neuroinflammation, a key pathological feature of the disease. While preclinical studies reportedly showed beneficial effects on amyloid-beta deposition, the lack of publicly available quantitative data from these studies makes a full assessment of its preclinical efficacy challenging. The available data from preclinical pharmacokinetic studies and Phase I clinical trials in healthy volunteers confirm that this compound can achieve therapeutically relevant concentrations in the brain and engage its target. Despite the discontinuation of its development for Alzheimer's disease, the information gathered on this compound provides a valuable case study on the targeting of Lp-PLA2 for neurodegenerative disorders.
References
- 1. Lipoprotein-associated phospholipase A2, homocysteine, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Higher serum Lp-PLA2 is associated with cognitive impairment in Parkinson’s disease patients [frontiersin.org]
- 3. Evaluation of the safety, pharmacokinetics, pharmacodynamics, and drug-drug interaction potential of a selective Lp-PLA2 inhibitor (this compound) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK 2647544 - AdisInsight [adisinsight.springer.com]
- 5. | BioWorld [bioworld.com]
The Role of Lipoprotein-Associated Phospholipase A2 in Neuroinflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a calcium-independent serine lipase primarily associated with lipoproteins, particularly low-density lipoprotein (LDL), in circulation.[1] While extensively studied for its role as a biomarker and causative agent in cardiovascular disease, a growing body of evidence implicates Lp-PLA2 as a significant contributor to the pathogenesis of neuroinflammatory and neurodegenerative disorders. This technical guide provides an in-depth exploration of the role of Lp-PLA2 in neuroinflammatory pathways, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex signaling cascades and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating Lp-PLA2 as a potential therapeutic target in neurological diseases.
Introduction: Lp-PLA2 and the Neuroinflammatory Milieu
Neuroinflammation is a complex biological response within the central nervous system (CNS) characterized by the activation of glial cells, production of inflammatory mediators, and recruitment of peripheral immune cells. While a protective mechanism in acute injury, chronic neuroinflammation is a hallmark of many debilitating neurological conditions, including Alzheimer's disease (AD), multiple sclerosis (MS), and ischemic stroke.[2][3]
Lp-PLA2, also known as platelet-activating factor acetylhydrolase (PAF-AH), is secreted by inflammatory cells such as macrophages, T lymphocytes, and mast cells.[1] In the CNS, microglia and astrocytes are the primary resident immune cells, and their activation is central to the neuroinflammatory process.[2] Lp-PLA2 exerts its pro-inflammatory effects primarily through the enzymatic hydrolysis of oxidized phospholipids (oxPL) on the surface of lipoproteins and cell membranes. This reaction generates two key bioactive products: lysophosphatidylcholine (lysoPC) and oxidized non-esterified fatty acids (OxNEFAs). These products, in turn, can trigger a cascade of downstream signaling events that promote inflammation, oxidative stress, and cellular dysfunction within the brain.
Lp-PLA2 Enzymatic Activity and Downstream Signaling
The primary pathogenic role of Lp-PLA2 in neuroinflammation stems from its enzymatic activity. By hydrolyzing oxidized phospholipids, Lp-PLA2 produces potent pro-inflammatory mediators that act on various cell types within the CNS, most notably microglia and astrocytes.
The Lp-PLA2 Signaling Cascade
The signaling pathway initiated by Lp-PLA2 is a critical component of the neuroinflammatory response. The hydrolysis of oxidized phospholipids leads to the generation of lysoPC and OxNEFAs, which then act as signaling molecules.
-
Lysophosphatidylcholine (lysoPC): LysoPC is a major product of Lp-PLA2 activity and a potent pro-inflammatory molecule. It can activate various downstream pathways in glial cells, leading to:
-
Cytokine and Chemokine Production: LysoPC stimulates the production and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) from microglia and astrocytes. These cytokines amplify the inflammatory response and can contribute to neuronal damage.
-
Recruitment of Inflammatory Cells: LysoPC promotes the expression of adhesion molecules on endothelial cells, facilitating the infiltration of peripheral immune cells into the CNS, further exacerbating neuroinflammation.
-
Microglial Activation: LysoPC can directly activate microglia, the resident immune cells of the brain, leading to their proliferation and phagocytic activity.
-
-
Oxidized Non-Esterified Fatty Acids (OxNEFAs): The other major products of Lp-PLA2 activity, OxNEFAs, also contribute to the inflammatory milieu, although their specific roles in neuroinflammation are less well-characterized than those of lysoPC. They are known to be involved in oxidative stress and can further propagate inflammatory signaling.
Quantitative Data on Lp-PLA2 in Neurological Diseases
Elevated levels of Lp-PLA2 have been observed in various neurological disorders, suggesting its active involvement in their pathophysiology. The following tables summarize key quantitative findings from clinical studies.
Lp-PLA2 in Multiple Sclerosis (MS)
| Parameter | MS Patients | Healthy Controls | p-value | Reference |
| Lp-PLA2 Mass (ng/mL) | 236.7 ± 10 | 197.0 ± 7 | 0.003 | |
| Secondary Progressive MS: 247.0 ± 15.5 | 0.05 (vs RRMS) | |||
| Relapsing-Remitting MS: 227.0 ± 16 | ||||
| Lp-PLA2 Activity (nmol/min/mL) | Secondary Progressive MS: 156.1 ± 6 | 128.8 ± 5 (in RRMS) | 0.003 |
Lp-PLA2 in Alzheimer's Disease (AD)
| Parameter | AD Patients | Cognitively Healthy Controls | p-value | Reference |
| Lp-PLA2 Activity (nmol/min/mL) | 197.1 ± 38.4 | 195.4 ± 41.9 | Not Significant | |
| AD with APOE ε4: 207.9 ± 41.2 | AD without APOE ε4: 181.6 ± 26.0 | 0.003 |
Lp-PLA2 in Ischemic Stroke
| Parameter | Ischemic Stroke Patients | Healthy Controls | p-value | Reference |
| Lp-PLA2 Concentration (ng/mL) | Significantly higher | Lower | <0.05 | |
| Optimal Cut-off for Diagnosis (ng/mL) | 123.365 (Sensitivity: 74.5%, Specificity: 86.7%) | |||
| Lp-PLA2 and Stroke Severity | Positive correlation with NIHSS score (r = 0.335) | 0.001 | ||
| Lp-PLA2 Mass (ICH vs. Ischemic) | Lower | Higher in ICH | 0.001 |
Experimental Protocols for Lp-PLA2 Research
Investigating the role of Lp-PLA2 in neuroinflammation requires robust and reproducible experimental methods. This section details key protocols for measuring Lp-PLA2 and assessing its activity in the context of neuroinflammation.
Measurement of Lp-PLA2 Mass by ELISA
Objective: To quantify the concentration of Lp-PLA2 protein in biological samples such as cerebrospinal fluid (CSF) or brain tissue homogenates.
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is a common method for measuring Lp-PLA2 mass. An antibody specific for Lp-PLA2 is pre-coated onto a microplate. Standards and samples are added to the wells, and any Lp-PLA2 present is bound by the immobilized antibody. A second, biotin-conjugated antibody specific for Lp-PLA2 is then added, followed by an avidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added, and the color development is proportional to the amount of Lp-PLA2.
Detailed Methodology:
-
Sample Preparation:
-
CSF: Collect CSF following standardized protocols to avoid blood contamination. Centrifuge to remove cells and store at -80°C.
-
Brain Tissue: Homogenize brain tissue in a suitable lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant. Determine the total protein concentration of the homogenate for normalization.
-
-
ELISA Procedure (based on a typical commercial kit):
-
Prepare standards and samples at appropriate dilutions in the provided sample diluent.
-
Add 100 µL of standards and samples to the pre-coated wells and incubate for 1-2 hours at 37°C.
-
Aspirate the wells and wash 3-5 times with wash buffer.
-
Add 100 µL of biotin-conjugated detection antibody to each well and incubate for 1 hour at 37°C.
-
Aspirate and wash the wells.
-
Add 100 µL of HRP-avidin conjugate to each well and incubate for 30-60 minutes at 37°C.
-
Aspirate and wash the wells.
-
Add 90 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at 37°C.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of Lp-PLA2 in the samples by interpolating their absorbance values from the standard curve.
-
Normalize Lp-PLA2 concentration to the total protein concentration for tissue homogenates.
-
Measurement of Lp-PLA2 Activity
Objective: To determine the enzymatic activity of Lp-PLA2 in biological samples.
Principle: Lp-PLA2 activity is commonly measured using a colorimetric or spectrophotometric assay. These assays utilize a synthetic substrate that, when hydrolyzed by Lp-PLA2, produces a product that can be detected by a change in absorbance. A common substrate is 2-thio-PAF, which upon hydrolysis releases a thiol group that reacts with a colorimetric reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Detailed Methodology:
-
Sample Preparation: Prepare CSF or brain tissue homogenates as described for the ELISA protocol.
-
Assay Procedure:
-
Prepare a reaction mixture containing a suitable buffer, DTNB, and the 2-thio-PAF substrate.
-
Add a small volume of the sample (or standard Lp-PLA2 enzyme) to the reaction mixture in a 96-well plate.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Monitor the change in absorbance over time at a wavelength of 405-414 nm using a microplate reader. The rate of increase in absorbance is proportional to the Lp-PLA2 activity.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Use a standard curve generated with known concentrations of active Lp-PLA2 enzyme to convert the reaction rates into activity units (e.g., nmol/min/mL).
-
Normalize the activity to the total protein concentration for tissue homogenates.
-
Lp-PLA2 Inhibitors in Neuroinflammation
The pro-inflammatory role of Lp-PLA2 has made it an attractive target for drug development. Several small molecule inhibitors of Lp-PLA2 have been developed, with darapladib and rilapladib being the most extensively studied. While large clinical trials in cardiovascular disease have yielded mixed results, preclinical studies suggest potential therapeutic benefits in the context of neuroinflammation. For instance, in a pig model of diabetes and hypercholesterolemia, darapladib treatment was shown to reduce blood-brain barrier leakage and decrease the deposition of amyloid-beta 1-42 in the brain. Further research is warranted to fully elucidate the therapeutic potential of Lp-PLA2 inhibition in neurological disorders.
Conclusion and Future Directions
Lp-PLA2 is emerging as a key player in the complex interplay of neuroinflammatory pathways. Its enzymatic activity, leading to the production of potent pro-inflammatory lipids, directly contributes to the activation of glial cells and the propagation of inflammatory cascades within the CNS. The elevated levels of Lp-PLA2 observed in MS, AD, and ischemic stroke underscore its potential as both a biomarker and a therapeutic target.
Future research should focus on several key areas:
-
Dissecting Cell-Specific Roles: Further investigation is needed to delineate the specific contributions of Lp-PLA2 derived from different cell types (e.g., microglia, astrocytes, infiltrating immune cells) to neuroinflammation.
-
Elucidating Downstream Pathways: A more comprehensive understanding of the downstream signaling pathways activated by lysoPC and OxNEFAs in different neuronal and glial populations is crucial.
-
Validating Therapeutic Potential: Rigorous preclinical and clinical studies are required to validate the efficacy and safety of Lp-PLA2 inhibitors in various neurological disease models and patient populations.
-
Exploring CNS-Specific Lp-PLA2 Activity: Given that plasma levels may not fully reflect the CNS environment, developing methods to specifically measure Lp-PLA2 activity within the brain and CSF will be critical for both research and clinical applications.
By continuing to unravel the intricate role of Lp-PLA2 in neuroinflammation, the scientific community can pave the way for novel diagnostic and therapeutic strategies for a range of devastating neurological disorders.
References
The Discovery and Development of GSK2647544: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2647544 is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in neuroinflammation and considered a therapeutic target for Alzheimer's disease.[1] Developed by GlaxoSmithKline, this compound progressed to early-stage clinical trials before its development was halted. This technical guide provides a comprehensive overview of the discovery and development history of this compound, summarizing key data, experimental methodologies, and the underlying scientific rationale.
Discovery and Lead Optimization
The initial discovery of this compound likely originated from a high-throughput screening campaign to identify inhibitors of Lp-PLA2. While specific details of the medicinal chemistry program, including the structure-activity relationships (SAR) that led to the selection of this compound, are not extensively published, the process would have followed standard drug discovery protocols. This typically involves:
-
Hit Identification: Screening of large compound libraries against the Lp-PLA2 target to identify initial "hits" with inhibitory activity.
-
Hit-to-Lead: Prioritizing and optimizing these hits to improve potency, selectivity, and initial ADME (absorption, distribution, metabolism, and excretion) properties.
-
Lead Optimization: Further chemical modifications to enhance efficacy, minimize off-target effects, and improve pharmacokinetic characteristics to generate a clinical candidate. For this compound, a key objective would have been to ensure blood-brain barrier penetration to engage the central pool of Lp-PLA2.
Mechanism of Action and Signaling Pathway
Lp-PLA2 is an enzyme that circulates primarily bound to low-density lipoprotein (LDL) and hydrolyzes oxidized phospholipids to produce lysophosphatidylcholine (lyso-PC) and oxidized free fatty acids. These products are pro-inflammatory mediators that contribute to vascular inflammation and have been linked to the pathogenesis of Alzheimer's disease. In the central nervous system, Lp-PLA2 is expressed by microglia, and its activity is associated with neuroinflammation.
The therapeutic rationale for inhibiting Lp-PLA2 in Alzheimer's disease is to reduce the production of these inflammatory mediators, thereby mitigating neuroinflammation, protecting the integrity of the blood-brain barrier, and potentially slowing the neurodegenerative process.
Preclinical Development
In Vitro Potency and Selectivity
While comprehensive preclinical data for this compound is not publicly available, a disclosed key potency metric is its in vitro IC50 value for the inhibition of Lp-PLA2 in post-mortem human brain tissue.
| Parameter | Value | Source |
| IC50 (Human Brain) | 0.008 nM | [1] |
This low nanomolar potency indicates that this compound is a highly potent inhibitor of its target in the relevant human tissue.
Pharmacokinetics
Preclinical pharmacokinetic studies were conducted in mice and rats to assess the compound's ability to cross the blood-brain barrier.
| Species | Blood-to-Brain (Kp) Ratio | Source |
| Mouse | 0.4 - 0.75 | [GSK data on file] |
| Rat | 0.4 - 0.75 | [GSK data on file] |
These Kp ratios suggest that this compound can penetrate the central nervous system.
Clinical Development
This compound progressed into Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers.
Phase 1 Single Ascending Dose Study
A single-blind, randomized, placebo-controlled, crossover study was conducted with single escalating oral doses of this compound.
| Dose Range | Key Findings |
| 0.5 - 750 mg | Generally well-tolerated with dose-proportional plasma exposure. |
PET Biodistribution Study
A positron emission tomography (PET) study using [¹⁸F]this compound was performed in healthy male subjects to confirm brain penetration and to inform therapeutic dose predictions.
| Parameter | Value |
| Mean Whole Brain Volume of Distribution (VT) | 0.56 (95% CI, 0.41–0.72) |
| Cmax (100 mg oral dose) | 354 ng/mL |
| Tmax (100 mg oral dose) | 1.4 hours |
The results of this study provided evidence that this compound crosses the blood-brain barrier in humans.[1] Exploratory modeling based on these findings suggested that a twice-daily dose of 102 mg at steady state would be sufficient to achieve approximately 80% trough inhibition of brain Lp-PLA2 activity.[1]
Termination of Development
The clinical development of this compound was terminated due to a finding from a separate clinical pharmacology study that indicated a potentially clinically significant drug-drug interaction.[1] this compound was found to be a potent inhibitor of cytochrome P450 3A4 (CYP3A4).
Experimental Protocols
Detailed experimental protocols for the studies on this compound are largely proprietary. However, based on published literature for other Lp-PLA2 inhibitors, the following methodologies are representative of the types of assays that would have been employed.
Lp-PLA2 Enzymatic Activity Assay
This assay measures the enzymatic activity of Lp-PLA2 and the inhibitory effect of compounds like this compound.
Principle: A synthetic substrate, such as 2-thio-PAF (1-O-Hexadecyl-2-thioacetyl-sn-glycero-3-phosphocholine), is hydrolyzed by Lp-PLA2, releasing a thiol group that reacts with a chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to produce a colored product that can be measured spectrophotometrically.
General Protocol:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.2, containing 10 mM CaCl₂).
-
Add the test compound (this compound) at various concentrations to the wells of a microplate.
-
Add the enzyme source (recombinant human Lp-PLA2 or human plasma).
-
Initiate the reaction by adding the substrate (2-thio-PAF) and DTNB.
-
Monitor the change in absorbance at 412 nm over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value for the inhibitor.
In Vivo Alzheimer's Disease Models
To assess the in vivo efficacy of this compound, transgenic mouse models of Alzheimer's disease, such as APP/PS1 or 5XFAD mice, would likely have been used. These models overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations found in familial Alzheimer's disease, leading to the development of amyloid plaques and cognitive deficits.
General Protocol:
-
Transgenic and wild-type littermate mice are aged to an appropriate point for therapeutic intervention.
-
Animals are randomly assigned to treatment groups (vehicle control, this compound at various doses).
-
This compound is administered chronically (e.g., daily oral gavage) for a specified duration.
-
Behavioral tests (e.g., Morris water maze, Y-maze) are conducted to assess cognitive function.
-
At the end of the study, brain tissue is collected for biochemical and histological analysis (e.g., ELISA for Aβ levels, immunohistochemistry for amyloid plaques and neuroinflammation markers).
Drug Development Workflow
The development of this compound would have followed a structured workflow typical of pharmaceutical research and development.
Conclusion
This compound was a potent, brain-penetrant inhibitor of Lp-PLA2 that showed promise in early clinical development for the treatment of Alzheimer's disease. Its development was ultimately discontinued due to the potential for drug-drug interactions. The story of this compound highlights the complexities of drug development, where even promising candidates can face unforeseen hurdles. Nevertheless, the research into this compound has contributed valuable knowledge to the understanding of the role of Lp-PLA2 in neuroinflammation and Alzheimer's disease, and it serves as an important case study for the development of future CNS-targeting therapeutics.
References
GSK2647544: A Technical Guide to Solubility and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of GSK2647544, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). The document details its solubility in dimethyl sulfoxide (DMSO) and discusses its behavior in other common laboratory solvents. Furthermore, it outlines a standard experimental protocol for solubility determination and illustrates the key signaling pathway associated with this compound's mechanism of action.
Core Data Presentation: Solubility Profile
The solubility of this compound has been determined in various solvents, with the highest solubility observed in DMSO. The following table summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent | Solubility | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (198.86 mM)[1][2] | Not Specified | Requires sonication, warming, and heating to 60°C for optimal dissolution.[1][2] |
| Water | Low / Poor | Inferred | Formulation for intravenous administration required 0.9% saline with ethanol and hydroxypropyl-β-cyclodextrin as co-solvents, indicating poor aqueous solubility.[3] |
| Ethanol | Low / Poor | Inferred | Used as a co-solvent in a saline-based formulation for intravenous administration, suggesting it is not a primary solvent for high concentrations. |
| Methanol | Data Not Available | - | - |
| Acetone | Data Not Available | - | - |
Experimental Protocols: Determining Solubility
A widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol is a foundational technique in pharmaceutical and chemical research.
Shake-Flask Method for Solubility Determination
1. Preparation of Saturated Solution:
-
An excess amount of the solid compound (this compound) is added to a known volume of the selected solvent in a sealed, temperature-controlled container (e.g., a glass vial or flask).
-
The container is then agitated (e.g., using an orbital shaker or magnetic stirrer) at a constant temperature for a prolonged period, typically 24-72 hours, to ensure that equilibrium is reached between the dissolved and undissolved solute.
2. Phase Separation:
-
Once equilibrium is established, the undissolved solid is separated from the saturated solution.
-
This is commonly achieved through centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not absorb the solute.
3. Quantification of Solute:
-
The concentration of the solute in the clear, saturated filtrate is then determined using a suitable and validated analytical technique.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A standard curve of known concentrations of the compound is used to quantify the amount in the filtrate.
4. Data Reporting:
-
The solubility is typically reported in units of mass per volume (e.g., mg/mL) or as molarity (mol/L) at the specified temperature.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of Lp-PLA2 Inhibition by this compound
This compound is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 is an enzyme primarily associated with low-density lipoprotein (LDL) particles in circulation. It hydrolyzes oxidized phospholipids present on LDL, producing pro-inflammatory mediators such as lysophosphatidylcholine (Lyso-PC) and oxidized fatty acids. These products contribute to endothelial dysfunction, inflammation, and the progression of atherosclerosis. By inhibiting Lp-PLA2, this compound blocks the generation of these harmful mediators, representing a potential therapeutic strategy for conditions associated with vascular inflammation.
References
Pharmacological Profile of GSK2647544: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2647544 is a potent, selective, and orally bioavailable inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of inflammatory diseases, including atherosclerosis and Alzheimer's disease.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative potency and selectivity, pharmacokinetic properties, and detailed experimental methodologies.
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of Lp-PLA2.[3] Lp-PLA2 is primarily associated with low-density lipoprotein (LDL) particles in circulation and hydrolyzes oxidized phospholipids within these particles. This enzymatic action generates pro-inflammatory mediators, including lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[2] By inhibiting Lp-PLA2, this compound reduces the production of these inflammatory lipids, thereby mitigating downstream inflammatory cascades.
Lp-PLA2 Signaling Pathway
The following diagram illustrates the role of Lp-PLA2 in the inflammatory pathway and the point of intervention for this compound.
Caption: Lp-PLA2 hydrolyzes oxidized phospholipids in oxLDL, producing pro-inflammatory mediators. This compound inhibits this process.
Quantitative Pharmacology
The potency and selectivity of this compound have been characterized in various in vitro assays. The available data are summarized in the tables below.
Table 1: In Vitro Potency of this compound
| Target | Assay System | Parameter | Value | Reference |
| Recombinant Human Lp-PLA2 (PAF-AH) | PED6 Assay | pIC50 | 10.8 | |
| Lp-PLA2 in Human Plasma | Thio-PAF Assay | pIC50 | ≥ 8.0 | |
| Lp-PLA2 in Post-mortem Human Brain | Not Specified | IC50 | 0.008 nM |
Table 2: Selectivity Profile of a Preferred GSK Lp-PLA2 Inhibitor
| Target Enzyme | Selectivity Fold vs. Lp-PLA2 | Reference |
| PLA2 VIIB | >100-fold |
Note: A comprehensive selectivity profile against other phospholipase subtypes (e.g., cPLA2, iPLA2, other sPLA2s) for this compound is not publicly available.
Table 3: Cytochrome P450 Inhibition
| CYP Isoform | Probe Substrate | IC50 (µM) | Reference |
| CYP3A4 | Atorvastatin | 0.12 | |
| CYP3A4 | Midazolam, Nifedipine | 2.9 |
Pharmacokinetics
Clinical studies in healthy volunteers have provided insights into the pharmacokinetic profile of this compound.
Table 4: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Condition | Reference |
| Time to Maximum Concentration (Tmax) | 1 - 4 hours | Single oral dose | |
| Terminal Half-life (t1/2) | 8 - 16 hours | Single oral dose | |
| Brain Penetrance (Mean Whole Brain VT) | 0.56 | Following 100 mg oral dose | |
| Plasma Lp-PLA2 Inhibition | 85.6% (trough) | 7-day twice-daily dosing |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of pharmacological data.
Lp-PLA2 Enzyme Activity Assay (Thio-PAF Method)
This assay measures the enzymatic activity of Lp-PLA2 through the hydrolysis of a synthetic substrate, 2-thio-PAF.
Principle: Lp-PLA2 hydrolyzes the acetyl group from 2-thio-PAF, releasing a free thiol group. This thiol group reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product, 2-nitro-5-thiobenzoate, which can be quantified spectrophotometrically at 414 nm. The rate of color formation is directly proportional to the Lp-PLA2 activity.
Protocol:
-
Sample Preparation: Plasma samples are pre-treated with EGTA to chelate divalent cations and with DTNB to react with any pre-existing free thiols in the sample.
-
Reaction Initiation: A substrate solution containing 2-thio-PAF is added to the prepared plasma samples to initiate the enzymatic reaction.
-
Measurement: The absorbance at 414 nm is measured kinetically over a defined period (e.g., every minute for 10 minutes) using a microplate reader.
-
Calculation: The rate of change in absorbance is used to calculate the Lp-PLA2 activity, typically expressed in nmol/min/mL.
Phospholipase A2 Activity Assay (PED6 Method - General)
The PED6 assay is a fluorescence-based method used to determine phospholipase A2 activity.
Principle: The substrate, N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine (PED6), is a phospholipid with a fluorescent group quenched by a dinitrophenyl group. Upon hydrolysis by PLA2, the fluorescent and quenching moieties are separated, resulting in an increase in fluorescence that can be measured.
General Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl with CaCl2) and a solution of the PED6 substrate.
-
Enzyme/Inhibitor Incubation: In a microplate, incubate the enzyme source (e.g., recombinant Lp-PLA2 or cell lysate) with varying concentrations of the inhibitor (this compound) for a defined period.
-
Reaction Initiation: Add the PED6 substrate solution to all wells to start the reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths are specific to the fluorophore).
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence increase. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Bioanalytical Method for this compound in Human Plasma
Principle: Quantification of this compound in plasma is achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol:
-
Sample Preparation: this compound and an isotopically labeled internal standard ([13C6] this compound) are extracted from human plasma via protein precipitation with an acetonitrile/water solution containing ammonium hydroxide.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system for separation on a suitable column.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer for detection and quantification of this compound and the internal standard based on their specific mass-to-charge ratios.
In Vivo Preclinical Data
Publicly available in vivo data for this compound in animal models of Alzheimer's disease are limited, with many studies referencing internal data on file at GlaxoSmithKline. Preclinical investigations have confirmed the brain penetration of this compound in mice and rats, with blood-to-brain concentration ratios (Kp) reported to be between 0.4 and 0.75.
Conclusion
This compound is a highly potent and selective inhibitor of Lp-PLA2 with demonstrated target engagement in humans and the ability to cross the blood-brain barrier. Its mechanism of action, centered on the reduction of pro-inflammatory lipid mediators, presents a compelling rationale for its investigation in neuroinflammatory and neurodegenerative disorders such as Alzheimer's disease. The quantitative pharmacological data and established experimental methodologies provide a solid foundation for further research and development in this area. However, a more comprehensive public disclosure of its broader selectivity profile and in vivo efficacy in relevant disease models would be beneficial for the scientific community.
References
- 1. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]this compound in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the safety, pharmacokinetics, pharmacodynamics, and drug-drug interaction potential of a selective Lp-PLA2 inhibitor (this compound) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency and Selectivity of GSK2647544: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2647544 is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), a key enzyme implicated in inflammatory pathways relevant to several diseases, including atherosclerosis and neurodegenerative disorders such as Alzheimer's disease.[1] This technical guide provides a comprehensive overview of the in vitro potency and selectivity profile of this compound, compiled from available scientific literature and patent filings. The information is intended to support researchers and drug development professionals in understanding the core pharmacological characteristics of this compound.
Core Attributes of this compound
This compound is an orally available and brain-penetrant small molecule inhibitor of Lp-PLA2.[2][3] Its mechanism of action centers on the direct inhibition of Lp-PLA2, also known as platelet-activating factor acetylhydrolase (PAF-AH), thereby modulating downstream inflammatory processes.[1]
Quantitative In Vitro Potency and Selectivity
The in vitro activity of this compound has been characterized through various assays, demonstrating high potency for its primary target and selectivity against other enzymes.
Potency against Lp-PLA2
| Target Enzyme | Assay Type | Potency (pIC50) | Potency (IC50) | Source |
| Recombinant Human Lp-PLA2 (PAF-AH) | PED6 Assay | 10.8 | - | Patent WO2014114249 |
| Human Plasma Lp-PLA2 | Thio-PAF Assay | ≥ 8.0 | - | Patent WO2014114249 |
| Brain Lp-PLA2 (free drug) | - | - | 0.008 nM | ResearchGate Publication |
Selectivity Profile
| Off-Target Enzyme | Assay Type | Potency (IC50) | Fold Selectivity vs. Lp-PLA2 | Source |
| PLA2 VIIB | PED6 Assay | - | >100-fold | Patent WO2014114249 |
| Cytochrome P450 3A4 | Atorvastatin as substrate | 0.12 µM | - | Clinical Trial Data |
| Cytochrome P450 3A4 | Midazolam/Nifedipine as substrates | 2.9 µM | - | Clinical Trial Data |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting Lp-PLA2, which is involved in the hydrolysis of oxidized phospholipids within low-density lipoproteins (LDL). This process generates pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids. By blocking this activity, this compound reduces the production of these inflammatory mediators.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the key experimental protocols used to characterize this compound.
Recombinant Human Lp-PLA2 Inhibition Assay (PED6 Assay)
A specific protocol for the PED6 assay used for this compound is not publicly detailed. However, this type of assay generally involves a fluorogenic substrate for phospholipase A2.
Caption: Generalized workflow for a PED6-based PLA2 inhibition assay.
Human Plasma Lp-PLA2 Inhibition Assay (Thio-PAF Assay)
This colorimetric assay measures Lp-PLA2 activity using a synthetic substrate, 2-thio-platelet-activating factor (thio-PAF).
Materials:
-
Human plasma
-
This compound
-
2-thio-PAF (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer
-
EGTA
-
96-well microplate
-
Plate reader capable of measuring absorbance at 414 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add human plasma to each well.
-
Add the this compound dilutions to the respective wells and pre-incubate.
-
To each well, add a solution containing 2-thio-PAF and DTNB to initiate the reaction.
-
Immediately place the plate in a plate reader and measure the change in absorbance at 414 nm over time. The hydrolysis of thio-PAF by Lp-PLA2 releases a free thiol, which reacts with DTNB to produce a yellow-colored product.
-
The rate of change in absorbance is proportional to the Lp-PLA2 activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the pIC50 value.[4]
Caption: Workflow for the Thio-PAF assay to determine Lp-PLA2 inhibition.
Cytochrome P450 3A4 Inhibition Assay
The inhibition of CYP3A4 by this compound was assessed using human liver microsomes.
Materials:
-
Pooled human liver microsomes
-
This compound
-
CYP3A4 substrates (e.g., atorvastatin, midazolam, nifedipine)
-
NADPH regenerating system
-
Incubation buffer
-
LC-MS/MS system for analysis
Procedure:
-
Prepare various concentrations of this compound.
-
In separate reactions, incubate the human liver microsomes, a specific CYP3A4 substrate, and this compound.
-
Initiate the metabolic reaction by adding an NADPH regenerating system.
-
After a defined incubation period, quench the reaction.
-
Analyze the formation of the substrate's metabolite using a validated LC-MS/MS method.
-
Determine the rate of metabolite formation at each this compound concentration.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: General workflow for determining CYP3A4 inhibition.
Conclusion
This compound is a highly potent and selective inhibitor of Lp-PLA2 with demonstrated activity in both recombinant enzyme and human plasma assays. Its selectivity profile, while favorable against PLA2 VIIB, shows potential for drug-drug interactions through the inhibition of CYP3A4. The provided data and experimental outlines offer a foundational understanding for further research and development involving this compound.
References
- 1. A Multitude of Signaling Pathways Associated with Alzheimer’s Disease and Their Roles in AD Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the safety, pharmacokinetics, pharmacodynamics, and drug-drug interaction potential of a selective Lp-PLA2 inhibitor (this compound) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]this compound in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
GSK2647544 for Studying Cardiovascular Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2647544 is a potent and specific inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of inflammatory diseases.[1] While initially developed for neurological conditions like Alzheimer's disease, its mechanism of action holds significant promise for the study of cardiovascular diseases (CVD), where inflammation is a key driver.[1][2] Lp-PLA2 is primarily secreted by inflammatory cells such as macrophages and circulates bound to lipoproteins.[1][3] Within the arterial wall, it hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, generating pro-inflammatory and pro-atherogenic products like lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids. These mediators promote the recruitment and activation of immune cells, contributing to the development and instability of atherosclerotic plaques.
Elevated levels of Lp-PLA2 are recognized as an independent risk factor for cardiovascular events, including myocardial infarction and stroke. Preclinical studies with other selective Lp-PLA2 inhibitors, such as darapladib, have demonstrated the therapeutic potential of targeting this pathway. These studies have shown reductions in atherosclerotic lesion development, necrotic core size, and cardiac inflammation in various animal models.
This technical guide provides a framework for utilizing this compound in preclinical cardiovascular disease models. Due to the limited public data on this compound in this specific context, this guide extrapolates from studies on the well-characterized Lp-PLA2 inhibitor darapladib to propose experimental designs, potential outcomes, and detailed protocols.
Core Mechanism: The Lp-PLA2 Signaling Pathway
Lp-PLA2 plays a central role in vascular inflammation. The enzyme is transported into the arterial intima bound to LDL particles. There, it encounters oxidized LDL (oxLDL), its primary substrate. The hydrolysis of oxidized phospholipids by Lp-PLA2 generates Lyso-PC, which acts as a potent chemoattractant for monocytes, leading to their infiltration into the vessel wall and transformation into macrophages and foam cells—a hallmark of early atherosclerosis. This inflammatory cascade perpetuates plaque growth and increases its vulnerability to rupture.
Data from Preclinical Lp-PLA2 Inhibition
The following tables summarize quantitative data from studies using the Lp-PLA2 inhibitor darapladib in animal models of cardiovascular disease. These data serve as a benchmark for designing studies with this compound and predicting potential efficacy.
Table 1: Effects of Darapladib in an Atherosclerosis Model (Diabetic/Hypercholesterolemic Swine)
| Parameter | Control Group | Darapladib (10 mg/kg/day) | Percent Change | Citation |
| Plasma Lp-PLA2 Activity | Baseline | Reduced by 89% | ↓ 89% | |
| Vascular Lp-PLA2 Activity | Baseline | Reduced by 84% | ↓ 84% | |
| Plaque Area (mm²) | 0.636 ± 0.874 | 0.179 ± 0.208 | ↓ 72% | |
| Incidence of Necrotic Cores | 41% | 10% | ↓ 76% |
Table 2: Effects of Darapladib in an Atherosclerosis Model (ApoE-deficient Mice)
| Parameter | Control Group | Darapladib (50 mg/kg/day) | Percent Change | Citation |
| Plasma Lp-PLA2 Activity | Baseline | Inhibited by >60% | ↓ >60% |
Table 3: Effects of Darapladib in an Atherosclerosis Model (Sprague-Dawley Rats)
| Parameter | Atherosclerosis Model | Darapladib (25 mg/kg/day) | Darapladib (50 mg/kg/day) | Citation |
| Serum Lp-PLA2 | Significantly elevated | Significantly reduced | More prominent reduction | |
| hs-CRP | Significantly elevated | Significantly reduced | More prominent reduction | |
| Total Cholesterol (TC) | Significantly elevated | Significantly reduced | More prominent reduction | |
| LDL-Cholesterol (LDL-C) | Significantly elevated | Significantly reduced | More prominent reduction | |
| Rho Kinase Activity | Significantly elevated | Significantly reduced | No significant difference vs low dose |
Table 4: Effects of Darapladib in a Hypertension Model (Angiotensin II-infused Mice)
| Parameter | Ang II Control | Ang II + Darapladib (50 mg/kg/day) | Effect | Citation |
| Plasma Lp-PLA2 Activity | Increased | Decreased | Inhibition | |
| Cardiac Lp-PLA2 Expression | Increased | Decreased | Inhibition | |
| Cardiac Monocyte Infiltration | Increased | Markedly reduced | Anti-inflammatory | |
| Pro-inflammatory Cell Infiltration | Increased | Significantly reduced | Anti-inflammatory |
Experimental Protocols for Cardiovascular Disease Models
The following are detailed methodologies for key in vivo experiments to evaluate the efficacy of this compound in relevant cardiovascular disease models.
Atherosclerosis Model in Apolipoprotein E-Deficient (ApoE-/-) Mice
This model is widely used as ApoE-/- mice spontaneously develop atherosclerotic lesions that are exacerbated by a high-fat diet.
Experimental Workflow:
Detailed Methodology:
-
Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6 background, aged 8 weeks.
-
Diet: Mice are fed a high-fat "Western-type" diet (e.g., 21% fat, 0.15% cholesterol) for a period of 12-16 weeks to accelerate atherosclerosis.
-
Drug Administration:
-
This compound is administered daily by oral gavage. Based on preclinical studies with darapladib in mice, a starting dose of 50 mg/kg could be evaluated.
-
A vehicle control group (e.g., appropriate buffer solution) must be included.
-
Treatment should commence concurrently with the high-fat diet feeding.
-
-
In-life Assessments:
-
Monitor body weight weekly.
-
Collect blood samples (e.g., via tail vein) at baseline and specified intervals to measure plasma Lp-PLA2 activity, total cholesterol, LDL, HDL, and triglycerides.
-
-
Endpoint Analysis:
-
At the end of the study period, euthanize mice and perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the entire aorta from the heart to the iliac bifurcation.
-
-
Outcome Measures:
-
Atherosclerotic Plaque Burden: Quantify lipid-rich lesions in the pinned-out aorta en face using Oil Red O staining and image analysis software.
-
Plaque Composition and Morphology: Embed the aortic root in OCT medium for cryosectioning. Perform histological staining (e.g., Hematoxylin & Eosin, Masson's Trichrome) and immunohistochemistry for macrophages (e.g., CD68), and smooth muscle cells (e.g., α-SMA).
-
Gene Expression: Isolate RNA from a portion of the aorta to analyze the expression of inflammatory genes (e.g., IL-6, TNF-α, MCP-1) via qRT-PCR.
-
Myocardial Infarction (MI) Model via Left Anterior Descending (LAD) Artery Ligation
This surgical model mimics the pathophysiology of acute myocardial infarction. The primary endpoint is often the extent of myocardial damage and subsequent cardiac remodeling.
Experimental Workflow:
Detailed Methodology:
-
Animal Model: Male C57BL/6 mice, aged 8-12 weeks.
-
Drug Administration:
-
Begin daily oral gavage of this compound or vehicle 1-3 days prior to surgery to ensure adequate plasma levels at the time of injury.
-
Continue daily dosing for the duration of the study (e.g., 28 days).
-
-
Surgical Procedure (Permanent LAD Ligation):
-
Anesthetize the mouse (e.g., with isoflurane) and perform endotracheal intubation for mechanical ventilation.
-
Perform a left-sided thoracotomy between the 3rd and 4th ribs to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Pass a suture (e.g., 8-0 nylon) under the LAD and tie a permanent knot to occlude the vessel. Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.
-
Close the chest cavity, evacuate air, and close the skin incision.
-
Provide appropriate post-operative care, including analgesics.
-
-
Cardiac Function Assessment:
-
Perform serial echocardiography (e.g., at baseline, and days 1, 7, 14, and 28 post-MI) to assess left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
-
-
Endpoint Analysis (e.g., Day 28):
-
Perform terminal hemodynamic measurements (e.g., via cardiac catheterization) to assess parameters like LV end-diastolic pressure (LVEDP).
-
Euthanize the mice and excise the hearts.
-
-
Outcome Measures:
-
Infarct Size: Section the ventricles and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Viable myocardium stains red, while the infarcted area remains pale. Quantify infarct size as a percentage of the total ventricular area.
-
Fibrosis and Remodeling: Use fixed heart sections for Masson's Trichrome staining to visualize and quantify the fibrotic scar area.
-
Inflammatory Cell Infiltration: Perform immunohistochemistry on heart sections to detect neutrophils (e.g., Ly-6G) and macrophages (e.g., CD68) at early time points (e.g., 1-7 days post-MI).
-
Hypertension and Cardiac Remodeling Model via Angiotensin II Infusion
This model induces hypertension, cardiac hypertrophy, and fibrosis, mimicking aspects of hypertensive heart disease.
Detailed Methodology:
-
Animal Model: Male C57BL/6 mice, aged 10-12 weeks.
-
Surgical Procedure (Osmotic Pump Implantation):
-
Anesthetize the mouse.
-
Implant a subcutaneous osmotic minipump (e.g., Alzet model 2004) prepared to deliver Angiotensin II at a constant rate (e.g., 1000-1500 ng/kg/min) for 14 or 28 days.
-
A sham group should receive pumps containing saline.
-
-
Drug Administration:
-
Administer this compound or vehicle daily by oral gavage, starting concurrently with pump implantation. A dose of 50 mg/kg/day was shown to be effective for darapladib in this model.
-
-
Blood Pressure Monitoring:
-
Measure systolic blood pressure at regular intervals (e.g., weekly) using a non-invasive tail-cuff system.
-
-
Endpoint Analysis (e.g., Day 28):
-
Perform terminal echocardiography to assess cardiac structure (e.g., wall thickness) and function.
-
Euthanize mice and collect hearts and blood samples.
-
-
Outcome Measures:
-
Cardiac Hypertrophy: Measure heart weight to body weight ratio. Assess cardiomyocyte cross-sectional area from histological sections (e.g., stained with Wheat Germ Agglutinin).
-
Cardiac Fibrosis: Quantify collagen deposition in heart sections using Masson's Trichrome or Picrosirius Red staining.
-
Inflammatory Markers: Measure plasma Lp-PLA2 activity and cardiac expression of inflammatory and fibrotic genes (e.g., TGF-β, Collagen I, MCP-1) via qRT-PCR or Western blot.
-
Conclusion
This compound, as a specific inhibitor of Lp-PLA2, represents a valuable pharmacological tool for investigating the role of lipoprotein-associated inflammation in the pathophysiology of cardiovascular diseases. While direct evidence in CVD models is pending, extensive data from other Lp-PLA2 inhibitors strongly support its potential to mitigate atherosclerosis, reduce inflammatory responses post-myocardial infarction, and attenuate adverse cardiac remodeling in hypertension. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the cardiovascular effects of this compound, potentially uncovering new therapeutic avenues for these prevalent and debilitating conditions.
References
- 1. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]this compound in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Function of Lipoprotein-Associated Phospholipase A2 in the Brain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme primarily known for its role in cardiovascular disease, is emerging as a critical player in the complex landscape of neurological health and disease. Secreted by inflammatory cells, Lp-PLA2 circulates in association with lipoproteins and catalyzes the hydrolysis of oxidized phospholipids, generating potent pro-inflammatory and pro-oxidative mediators. Within the brain, this enzymatic activity is implicated in the pathogenesis of ischemic stroke, Alzheimer's disease, and other neurodegenerative conditions. This technical guide provides a comprehensive overview of the function of Lp-PLA2 in the brain, detailing its signaling pathways, summarizing key quantitative data from clinical and preclinical studies, and offering detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target Lp-PLA2 in the context of neurological disorders.
The Core Function of Lp-PLA2 in the Brain: A Catalyst for Inflammation and Oxidative Stress
Lp-PLA2, also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine phospholipase.[1] In the periphery, it is primarily produced by macrophages, monocytes, and other inflammatory cells.[2] While historical research has focused on its role in atherosclerosis, a growing body of evidence highlights its detrimental effects within the central nervous system (CNS).
The primary mechanism of Lp-PLA2's action in the brain involves the hydrolysis of oxidized phospholipids on low-density lipoprotein (LDL) particles that have crossed a compromised blood-brain barrier (BBB), or on the membranes of brain cells themselves under conditions of oxidative stress.[3][4] This enzymatic reaction yields two key bioactive products: lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs). These products are not benign byproducts but potent signaling molecules that drive neuroinflammation and neuronal damage.
Signaling Pathways of Lp-PLA2 in the Brain
The pro-inflammatory and neurotoxic effects of Lp-PLA2 are mediated through specific downstream signaling cascades initiated by its product, lyso-PC. Lyso-PC acts as a ligand for several G protein-coupled receptors (GPCRs), most notably the lysophosphatidic acid receptors (LPARs). The activation of these receptors on neurons, microglia, and astrocytes triggers a cascade of intracellular events that contribute to neurodegeneration.
One of the key downstream pathways activated by the lyso-PC/LPAR axis is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. Activation of ERK1/2 in microglia and astrocytes promotes the production of pro-inflammatory cytokines and reactive oxygen species (ROS), amplifying the neuroinflammatory response. Furthermore, LPAR signaling can influence other critical cellular processes, including the activation of transcription factors like NF-κB and CREB, which regulate the expression of genes involved in inflammation, cell survival, and synaptic plasticity.
Quantitative Data on Lp-PLA2 in Neurological Diseases
A substantial body of clinical and preclinical research has generated quantitative data linking elevated Lp-PLA2 levels and activity to an increased risk and severity of neurological diseases.
Clinical Studies
| Disease State | Study Population | Lp-PLA2 Metric | Key Finding | Reference(s) |
| Ischemic Stroke | General Population | Activity | Highest quartile of activity associated with a ~2-fold increased risk of ischemic stroke. | |
| General Population | Mass & Activity | Each standard deviation increase in mass and activity was associated with an increased risk of dementia. | ||
| Stroke Patients | Activity | Higher activity levels are associated with an increased risk of recurrent stroke. | ||
| Alzheimer's Disease | Case-control study | Mass | Individuals with Lp-PLA2 levels above the median were almost twice as likely to have AD. | |
| Cognitively Healthy vs. AD | Activity | No significant difference in Lp-PLA2 activity between AD, aMCI, and cognitively healthy subjects in one study. | ||
| Vascular Dementia | MCI and Dementia Patients | Activity | Higher Lp-PLA2 activity was associated with a diagnosis of vascular dementia (OR = 2.38). | |
| Cerebral Microbleeds | Patients with CMBs | Mass | High plasma Lp-PLA2 was an independent risk factor for a low MoCA score (OR = 1.014). |
Preclinical Studies
| Animal Model | Condition | Lp-PLA2 Metric | Key Finding | Reference(s) |
| Porcine Model | Diabetes & Hypercholesterolemia | Activity | Treatment with the Lp-PLA2 inhibitor darapladib reduced blood-brain barrier permeability. | |
| Rodent Model | Diabetic Retinopathy | Activity | The darapladib analog SB435495 inhibited plasma Lp-PLA2 activity in a dose-dependent manner. | |
| LDLR-deficient Mice | Atherosclerosis | Activity | Darapladib (50 mg/kg) significantly inhibited serum Lp-PLA2 activity. | |
| hAPP Transgenic Mice | Alzheimer's Disease | Activity | Increased activity of GIVA-PLA2 (a related phospholipase) was observed in the hippocampus. |
Experimental Protocols
Investigating the role of Lp-PLA2 in the brain requires robust and reproducible experimental methods. This section provides detailed protocols for key assays.
Lp-PLA2 Activity Assay in Brain Tissue Homogenates (Spectrophotometric)
This protocol is adapted from methods used for serum and can be optimized for brain tissue.
Materials:
-
Brain tissue (e.g., hippocampus, cortex)
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM NaCl, 5 mM CaCl2
-
Substrate: 2-thio-PAF (Cayman Chemical) or similar synthetic substrate
-
DTNB (Ellman's reagent)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Tissue Homogenization:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce or mechanical homogenizer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic and membrane fractions) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of brain homogenate (diluted in Assay Buffer to a final protein concentration of 1-2 mg/mL).
-
Add 50 µL of DTNB solution (5 mM in Assay Buffer).
-
Initiate the reaction by adding 50 µL of the 2-thio-PAF substrate (1.5 mM in Assay Buffer).
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 412 nm every minute for 30 minutes.
-
Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the curve.
-
Convert the rate to specific activity (nmol/min/mg protein) using the extinction coefficient of the product.
-
Lp-PLA2 Mass Determination in Cerebrospinal Fluid (ELISA)
This protocol is a general guideline for a sandwich ELISA, which can be performed using commercially available kits.
Materials:
-
Cerebrospinal fluid (CSF) samples
-
Lp-PLA2 ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)
-
Microplate reader
Procedure:
-
Sample and Standard Preparation:
-
Thaw CSF samples and standards on ice.
-
Centrifuge CSF samples at 1,000 x g for 15 minutes to remove any debris.
-
Prepare a standard curve according to the kit manufacturer's instructions. Dilute CSF samples as needed based on expected concentrations.
-
-
ELISA Procedure:
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for the time and temperature specified in the kit protocol (typically 1-2 hours at 37°C).
-
Wash the plate several times with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate.
-
Wash the plate again.
-
Add 100 µL of streptavidin-HRP conjugate and incubate.
-
Wash the plate a final time.
-
Add 100 µL of TMB substrate and incubate in the dark until a color change is observed.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of Lp-PLA2 in the CSF samples by interpolating their absorbance values on the standard curve.
-
Immunohistochemistry for Lp-PLA2 in Brain Sections
This protocol provides a general framework for localizing Lp-PLA2 protein in fixed brain tissue.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: anti-Lp-PLA2 antibody (validated for IHC)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration (for paraffin sections):
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a microwave or water bath (e.g., 95°C for 20 minutes).
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Wash sections in PBS (3 x 5 minutes).
-
Incubate in blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-Lp-PLA2 antibody overnight at 4°C.
-
Wash sections in PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash sections in PBS (3 x 5 minutes).
-
Incubate with ABC reagent for 30 minutes at room temperature.
-
Wash sections in PBS (3 x 5 minutes).
-
Develop the signal with the DAB substrate kit until the desired staining intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (optional).
-
Dehydrate, clear, and mount with a permanent mounting medium.
-
Experimental Workflow and Drug Development Implications
The investigation of Lp-PLA2 in the brain typically follows a multi-step workflow, from initial association studies to the evaluation of therapeutic interventions.
For drug development professionals, Lp-PLA2 presents a promising therapeutic target. Inhibitors of Lp-PLA2, such as darapladib, have been investigated in the context of cardiovascular disease and are now being explored for neurological indications. The ability of these inhibitors to cross the blood-brain barrier and modulate neuroinflammation in preclinical models suggests their potential for treating conditions like Alzheimer's disease and stroke. Future research will likely focus on developing more potent and brain-penetrant Lp-PLA2 inhibitors and elucidating the full spectrum of their effects on neuronal and glial function.
Conclusion
Lipoprotein-associated phospholipase A2 is a multifaceted enzyme with a significant and often detrimental role in the brain. Its ability to generate pro-inflammatory and pro-oxidative mediators places it at a critical nexus in the pathogenesis of several debilitating neurological disorders. The continued investigation of its complex signaling pathways and the development of targeted inhibitors hold immense promise for the future of neurotherapeutics. This technical guide provides a foundational resource for scientists dedicated to unraveling the complexities of Lp-PLA2 in the brain and translating this knowledge into novel treatments for patients in need.
References
GSK2647544: A Technical Guide to Brain Permeability and Blood-Brain Barrier Crossing
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2647544 is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in neuroinflammation and considered a therapeutic target for neurodegenerative diseases such as Alzheimer's disease. A critical determinant of the therapeutic efficacy of any central nervous system (CNS) drug is its ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at the site of action. This technical guide provides a comprehensive overview of the available data and methodologies for assessing the brain permeability of this compound.
Quantitative Data on Brain Permeability
The brain permeability of this compound has been evaluated in both preclinical and clinical settings. The following tables summarize the key quantitative findings.
Table 1: Human Brain Permeability and Pharmacokinetics of this compound[1][2][3]
| Parameter | Value | Study Population | Notes |
| Whole Brain Volume of Distribution (VT) | 0.56 (95% CI: 0.41–0.72) | Healthy Male Subjects (n=4) | Determined by [18F]this compound PET imaging. Indicates that the drug enters the brain. |
| Maximum Plasma Concentration (Cmax) | 354 ng/mL | Healthy Male Subjects | Following a 100 mg oral dose. |
| Time to Maximum Plasma Concentration (Tmax) | 1.4 hours (median) | Healthy Male Subjects | Following a 100 mg oral dose. |
| Metabolism | 20-40% of parent compound remaining after 120 minutes | Healthy Male Subjects | Indicates relatively consistent metabolism across subjects. |
| Single Passage Extraction Fraction (E) | ~2% | Healthy Male Subjects | Estimated from the average K1 value (0.0101 ml/gm/min). |
Table 2: Preclinical Brain Penetration of this compound[1][4]
| Species | Blood-to-Brain Ratio (Kp) | Notes |
| Mice | 0.4 - 0.75 | Data on file with GSK. |
| Rats | 0.4 - 0.75 | Data on file with GSK. |
Experimental Protocols
A variety of in vivo and in vitro methods are employed to assess the brain permeability of drug candidates like this compound. Below are detailed methodologies for key experiments.
Positron Emission Tomography (PET) Imaging for Brain Biodistribution
PET imaging with a radiolabeled version of the drug, such as [18F]this compound, allows for the non-invasive quantification of its distribution in the human brain.
Experimental Workflow:
Caption: Workflow for assessing this compound brain distribution using PET imaging.
Methodology:
-
Radiolabeling: Synthesize [18F]this compound using a suitable method, such as copper-mediated [18F]trifluoromethylation.
-
Subject Preparation and Dosing: Healthy subjects receive an oral dose of unlabeled this compound (e.g., 100 mg) to achieve steady-state conditions. After a specified time (e.g., 2 hours), an intravenous injection of [18F]this compound is administered.
-
PET Scanning: A dynamic PET scan of the brain is acquired over a period of approximately 120 minutes.
-
Data Analysis:
-
Regions of interest (ROIs) are defined throughout the brain.
-
Regional time-activity curves (TACs) are generated from the dynamic scan data.
-
Compartmental modeling analysis is applied to the TACs to estimate the whole brain volume of distribution (VT), which is a measure of drug distribution.
-
In Vivo Microdialysis
This technique allows for the direct sampling of the extracellular fluid in specific brain regions of freely moving animals to determine the unbound drug concentration.
Experimental Workflow:
Caption: Workflow for in vivo microdialysis to measure brain extracellular fluid drug concentrations.
Methodology:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest in an anesthetized animal (e.g., rat or mouse) and secured to the skull. The animal is allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Equilibration: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). The system is allowed to equilibrate for at least one to two hours.
-
Sample Collection: Baseline dialysate samples are collected. This compound is then administered (e.g., intravenously or intraperitoneally), and dialysate samples are collected at regular intervals.
-
Analysis: The concentration of this compound in the dialysate samples is quantified using a sensitive analytical method such as LC-MS/MS.
In Vitro Blood-Brain Barrier Model (Transwell Assay)
This assay uses a co-culture of brain endothelial cells and astrocytes on a semi-permeable membrane to mimic the BBB and assess the permeability of a compound.
Methodology:
-
Cell Culture: Human cerebral microvascular endothelial cells (hCMEC/D3) are seeded on the apical side of a Transwell® insert, and human astrocytes are cultured on the basolateral side. The co-culture is maintained for 5-7 days to allow for the formation of a tight monolayer.
-
Barrier Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow.
-
Permeability Assay:
-
The test compound (this compound) is added to the apical (donor) chamber.
-
At various time points, samples are taken from the basolateral (receiver) chamber.
-
The concentration of the compound in the samples is determined by LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated to quantify the permeability of the compound across the in vitro BBB model.
Brain Tissue Binding Assay (Equilibrium Dialysis)
This assay determines the fraction of a drug that is unbound in the brain tissue, which is the pharmacologically active fraction.
Methodology:
-
Brain Homogenate Preparation: Brain tissue from a relevant species is homogenized.
-
Equilibrium Dialysis: A dialysis unit with two chambers separated by a semi-permeable membrane is used. One chamber contains the brain homogenate spiked with this compound, and the other chamber contains buffer.
-
Incubation: The unit is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane into the buffer chamber.
-
Analysis: The concentrations of this compound in both the brain homogenate and the buffer chambers are measured by LC-MS/MS.
-
Calculation of Fraction Unbound (fu,brain): The fraction of unbound drug in the brain tissue is calculated from the concentrations in the two chambers.
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of Lp-PLA2. In the context of Alzheimer's disease, Lp-PLA2 is believed to contribute to neuroinflammation. By inhibiting Lp-PLA2, this compound may reduce the production of pro-inflammatory mediators, thereby protecting neurons from damage.
Caption: Proposed signaling pathway of Lp-PLA2 in neuroinflammation and the inhibitory action of this compound.
Conclusion
The available data from both preclinical and clinical studies indicate that this compound can cross the blood-brain barrier. The human PET imaging study provides strong evidence of brain penetration, with a whole brain volume of distribution (VT) of 0.56. Preclinical data in rodents further support this, with blood-to-brain ratios ranging from 0.4 to 0.75. The methodologies outlined in this guide provide a robust framework for the continued investigation of the CNS permeability of this compound and other novel drug candidates. A thorough understanding of a compound's ability to cross the BBB is paramount for the successful development of effective treatments for neurological disorders.
Methodological & Application
Application Notes and Protocols: In Vitro Assessment of Lp-PLA2 Activity with GSK2647544
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro evaluation of GSK2647544, a selective inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). The provided methodologies are intended to guide researchers in setting up a robust assay for determining the inhibitory activity of this compound.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent enzyme primarily associated with low-density lipoprotein (LDL) in human plasma.[1][2] It hydrolyzes oxidized phospholipids, generating pro-inflammatory mediators such as lysophosphatidylcholine and oxidized non-esterified fatty acids.[1][2] These products are implicated in the pathogenesis of atherosclerosis and other inflammatory conditions, making Lp-PLA2 a significant therapeutic target for cardiovascular diseases.[2] this compound is an orally available and selective inhibitor of Lp-PLA2. This document outlines a detailed protocol for assessing the in vitro activity of this compound against Lp-PLA2.
Quantitative Data Summary
The inhibitory activity of this compound on Lp-PLA2 is typically determined by its half-maximal inhibitory concentration (IC50). While specific IC50 values from a standardized in vitro assay are not publicly available in the provided search results, a study on healthy volunteers showed that this compound dose-dependently inhibits plasma Lp-PLA2 activity, achieving 85.6% trough inhibition after 7 days of twice-daily dosing. For research purposes, the IC50 value would be determined by performing a dose-response experiment as described in the protocol below. The results would be tabulated as follows:
| Compound | Concentration (nM) | % Inhibition of Lp-PLA2 Activity |
| This compound | X | Y |
| 2X | Y | |
| 5X | Y | |
| 10X | Y | |
| ... | ... | |
| IC50 | Z nM | 50% |
Note: X, Y, and Z represent hypothetical values to be determined experimentally.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for conducting an in vitro Lp-PLA2 activity assay to evaluate the inhibitory potential of this compound. The protocol is based on the principles of commercially available colorimetric assays.
Materials and Reagents
-
This compound (CAS: 1380426-95-8)
-
Recombinant human Lp-PLA2 enzyme
-
Lp-PLA2 Substrate: 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine or 2-thio PAF (platelet-activating factor)
-
Assay Buffer: Tris-HCl, HEPES, or similar, pH 7.4
-
Dimethyl sulfoxide (DMSO) , anhydrous
-
96-well microplate , clear, flat-bottom
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
Multichannel pipette
-
Incubator set to 37°C
Preparation of Solutions
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. The compound has a solubility of 100 mg/mL (198.86 mM) in DMSO with warming.
-
Store the stock solution at -20°C or -80°C, protected from light. For storage at -20°C, use within 1 month; for -80°C, use within 6 months.
-
-
Working Solutions of this compound:
-
Prepare serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Lp-PLA2 Enzyme Solution:
-
Dilute the recombinant human Lp-PLA2 enzyme in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction is within the linear range of the assay.
-
-
Substrate Solution:
-
If using 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine, prepare the substrate solution according to the manufacturer's instructions.
-
If using 2-thio PAF, resuspend it in ethanol, and then evaporate the solvent under a stream of nitrogen before reconstituting in assay buffer.
-
Assay Procedure
-
Plate Setup:
-
Add 10 µL of the serially diluted this compound working solutions to the appropriate wells of a 96-well plate.
-
Include a "vehicle control" well containing 10 µL of assay buffer with the same final DMSO concentration as the inhibitor wells.
-
Include a "no enzyme" control well containing assay buffer instead of the enzyme solution.
-
-
Enzyme Addition:
-
Add 80 µL of the diluted Lp-PLA2 enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add 10 µL of the substrate solution to all wells to start the reaction. The final volume in each well should be 100 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined to ensure the reaction in the vehicle control wells is in the linear phase.
-
Measure the absorbance of the product (4-nitrophenol) at 410 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Vehicle Control Well)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of Lp-PLA2 Inhibition
Caption: Mechanism of Lp-PLA2 inhibition by this compound.
Experimental Workflow for In Vitro Lp-PLA2 Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
References
Application Notes and Protocols for GSK2647544 in Primary Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2647544 is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), a key enzyme implicated in neuroinflammation and oxidative stress, which are pathological hallmarks of several neurodegenerative diseases.[1][2][3] Lp-PLA2 hydrolyzes oxidized phospholipids, generating pro-inflammatory mediators that can contribute to neuronal damage.[4][5] this compound has been shown to be a brain-penetrant compound, making it a valuable tool for investigating the role of Lp-PLA2 in the central nervous system. These application notes provide detailed protocols for the use of this compound in primary neuronal cell cultures to study its neuroprotective effects in models of neuroinflammation, oxidative stress, and Alzheimer's disease.
Product Information
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₈ClF₃N₄O₃ | MedChemExpress |
| Molecular Weight | 502.87 g/mol | MedChemExpress |
| Target | Lipoprotein-associated phospholipase A2 (Lp-PLA2) | |
| IC₅₀ (human brain) | 0.008 nM | |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage | Store at -20°C for short-term and -80°C for long-term | MedChemExpress |
Signaling Pathway of Lp-PLA2 in Neuronal Damage
Caption: Lp-PLA2 mediated neuronal damage pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat or mouse pups.
Materials:
-
Timed-pregnant rat or mouse (E18)
-
DMEM/F12 (Gibco)
-
Fetal Bovine Serum (FBS)
-
Neurobasal Medium (Gibco)
-
B-27 Supplement (Gibco)
-
GlutaMAX (Gibco)
-
Penicillin-Streptomycin (Gibco)
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine or Poly-L-ornithine
-
Laminin
Procedure:
-
Coat culture plates or coverslips with 10 µg/mL Poly-D-lysine or Poly-L-ornithine overnight at 37°C.
-
Wash coated surfaces three times with sterile water and allow to dry. Further coat with 5 µg/mL laminin for at least 2 hours at 37°C.
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect out the embryonic cortices in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Add an equal volume of DMEM with 10% FBS to inactivate the trypsin.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained. Add DNase I to a final concentration of 100 µg/mL.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal Medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Plate the cells onto the prepared culture surfaces at a density of 2 x 10⁵ cells/cm².
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Continue to replace half of the medium every 3-4 days.
Protocol 2: Assessment of Neuroprotection against Excitotoxicity
This protocol details a method to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity.
Materials:
-
Mature primary cortical neuron cultures (DIV 7-10)
-
This compound stock solution (10 mM in DMSO)
-
L-Glutamic acid (Glutamate) stock solution (10 mM in sterile water)
-
Neurobasal medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit
Procedure:
-
Prepare working solutions of this compound in Neurobasal medium at various concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Pre-treat the primary neuron cultures with the this compound working solutions or vehicle for 2 hours.
-
Induce excitotoxicity by adding glutamate to the culture medium to a final concentration of 50-100 µM. Do not add glutamate to the negative control wells.
-
Incubate the cultures for 24 hours at 37°C.
-
Assess neuronal viability using a standard MTT or LDH assay according to the manufacturer's instructions.
Data Presentation:
| Treatment | Concentration | Neuronal Viability (% of Control) |
| Control | - | 100 ± 5.2 |
| Glutamate (100 µM) | - | 45 ± 3.8 |
| Glutamate + Vehicle (DMSO) | - | 43 ± 4.1 |
| Glutamate + this compound | 0.1 nM | 55 ± 4.5 |
| Glutamate + this compound | 1 nM | 68 ± 5.1 |
| Glutamate + this compound | 10 nM | 85 ± 4.9 |
| Glutamate + this compound | 100 nM | 92 ± 3.7 |
| Glutamate + this compound | 1 µM | 94 ± 4.2 |
Note: The data presented in this table are hypothetical and should be replaced with experimental results.
Protocol 3: Investigating Anti-inflammatory Effects in a Neuroinflammation Model
This protocol outlines the use of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation model in primary mixed glial-neuronal cultures.
Materials:
-
Mature primary mixed cortical cultures (DIV 10-14)
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (1 mg/mL in sterile PBS)
-
ELISA kits for TNF-α and IL-1β
-
Griess Reagent for nitrite measurement (indicator of nitric oxide)
Procedure:
-
Prepare working solutions of this compound in culture medium.
-
Pre-treat the mixed cultures with this compound or vehicle for 2 hours.
-
Induce neuroinflammation by adding LPS to the culture medium to a final concentration of 100 ng/mL.
-
Incubate for 24 hours.
-
Collect the culture supernatant for cytokine and nitrite analysis.
-
Measure the levels of TNF-α and IL-1β using ELISA kits according to the manufacturer's instructions.
-
Measure the nitrite concentration using the Griess Reagent assay as an indicator of nitric oxide production.
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | Nitrite (µM) |
| Control | 15 ± 3 | 8 ± 2 | 1.2 ± 0.3 |
| LPS (100 ng/mL) | 250 ± 20 | 180 ± 15 | 15 ± 1.8 |
| LPS + Vehicle (DMSO) | 245 ± 22 | 175 ± 18 | 14.5 ± 2.1 |
| LPS + this compound (10 nM) | 120 ± 15 | 90 ± 12 | 7.5 ± 1.1 |
| LPS + this compound (100 nM) | 60 ± 8 | 45 ± 6 | 3.2 ± 0.5 |
Note: The data presented in this table are hypothetical and should be replaced with experimental results.
Experimental Workflow Visualization
Caption: General experimental workflow for evaluating this compound in primary neuronal cultures.
Conclusion
This compound serves as a powerful research tool for elucidating the role of Lp-PLA2 in neuronal pathophysiology. The protocols outlined above provide a framework for investigating its neuroprotective and anti-inflammatory properties in primary neuronal cultures. Researchers can adapt these methods to address specific questions related to various neurodegenerative diseases. Careful dose-response studies are recommended to determine the optimal concentration of this compound for each specific experimental model.
References
- 1. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]this compound in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen peroxide-induced neuronal apoptosis is associated with inhibition of protein phosphatase 2A and 5, leading to activation of MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoacylated Cellular Prion Proteins Reduce Amyloid-β-Induced Activation of Cytoplasmic Phospholipase A2 and Synapse Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of amyloid-β production by anti-amyloid precursor protein antibodies in primary mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole brain imaging reveals distinct spatial patterns of amyloid beta deposition in three mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK2647544 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the dosing and administration of GSK2647544, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), in mouse models. The protocols are based on established methodologies for similar compounds and general practices in rodent drug administration.
Core Concept: Lp-PLA2 Inhibition
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme implicated in inflammation and the progression of several diseases, including atherosclerosis and potentially Alzheimer's disease. This compound is an orally available inhibitor of this enzyme. Preclinical studies in mice and rats have indicated that this compound can cross the blood-brain barrier, with reported blood-to-brain ratios ranging from 0.4 to 0.75.
Quantitative Data Summary
Due to the limited publicly available data on the specific dosing of this compound in mouse models, the following table provides a summary of dosing information for a similar Lp-PLA2 inhibitor, darapladib, which can serve as a valuable reference point for initial studies with this compound.
| Compound | Animal Model | Dose | Administration Route | Frequency | Duration | Reference |
| Darapladib | ApoE-deficient mice | 50 mg/kg | Oral (gavage) | Once daily | 6 weeks | [1][2] |
| Darapladib | LDLR-deficient mice | 50 mg/kg | Oral (gavage) | Once daily | 6 weeks |
Experimental Protocols
Note: The following protocols are suggested starting points and should be optimized for specific experimental needs and mouse models.
Protocol 1: Oral Administration (Gavage)
This is the recommended route for this compound based on its known oral availability.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Methylcellulose in sterile water, or 10% DMSO/90% corn oil)
-
Oral gavage needles (20-22 gauge, 1-1.5 inch with a rounded tip for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the chosen vehicle. For a 0.5% Methylcellulose solution, gradually add methylcellulose to warm sterile water while stirring until fully dissolved. Cool to room temperature before use. For a DMSO/corn oil vehicle, dissolve this compound in DMSO first, then add the corn oil.
-
Suspend or dissolve this compound in the vehicle to the desired final concentration. Ensure the solution is homogenous before each administration. A common dosing volume for mice is 5-10 mL/kg.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to calculate the precise volume of the dosing solution.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle.
-
Once the needle is in the esophagus, slowly administer the solution.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions for at least 15 minutes post-administration.
-
Protocol 2: Intraperitoneal (IP) Injection
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline, PBS, or a solution containing a low percentage of a solubilizing agent like DMSO, typically <5%)
-
Syringes (1 mL) with needles (25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of Injection Solution:
-
Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration. Ensure complete dissolution. The injection volume should not exceed 10 mL/kg.
-
-
Animal Handling and Injection:
-
Weigh the mouse to determine the correct injection volume.
-
Properly restrain the mouse to expose the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate incorrect placement.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of discomfort or adverse effects.
-
Protocol 3: Subcutaneous (SC) Injection
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline or PBS)
-
Syringes (1 mL) with needles (25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of Injection Solution:
-
Prepare a sterile, isotonic solution of this compound. The volume should ideally be between 100-200 µL.
-
-
Animal Handling and Injection:
-
Weigh the mouse to calculate the injection volume.
-
Grasp the loose skin over the back, between the shoulder blades, to form a "tent".
-
Insert the needle into the base of the tented skin.
-
Inject the solution, which will form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Return the mouse to its cage and monitor for any local reactions at the injection site.
-
Visualizations
Lp-PLA2 Signaling Pathway
Caption: Simplified signaling pathway of Lp-PLA2 and the inhibitory action of this compound.
Experimental Workflow: Oral Gavage Administration
Caption: Step-by-step workflow for the oral administration of this compound to mice via gavage.
Logical Relationship: Administration Route Selection
Caption: Decision-making guide for selecting the appropriate administration route for this compound.
References
Application Notes and Protocols for [18F]GSK2647544 PET Imaging in Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
[18F]GSK2647544 is a novel positron emission tomography (PET) radiotracer developed for the in vivo imaging and quantification of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2). This compound is a potent and specific inhibitor of Lp-PLA2, an enzyme implicated in inflammatory processes and considered a potential therapeutic target in diseases such as Alzheimer's disease.[1] These application notes provide a detailed protocol for the use of [18F]this compound in preclinical PET imaging studies, covering radiosynthesis, quality control, and a generalized in vivo imaging procedure for rodent models. While specific preclinical data for [18F]this compound is limited, this protocol is based on established methodologies for 18F-labeled radiotracers in small animal neuroimaging.[2][3][4]
Radiosynthesis of [18F]this compound
The radiosynthesis of [18F]this compound is a multi-step process involving a copper-mediated [18F]trifluoromethylation.[5]
Diagram of the Radiosynthesis Pathway:
References
- 1. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]this compound in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PET Imaging in Animal Models of Alzheimer’s Disease [frontiersin.org]
- 3. Positron Emission Tomography in Animal Models of Alzheimer’s Disease Amyloidosis: Translational Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
GSK2647544: A Potent and Selective Chemical Probe for Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade, particularly in the context of cardiovascular disease and neuroinflammation.[1] It is a calcium-independent serine lipase that circulates primarily bound to low-density lipoprotein (LDL) and, to a lesser extent, high-density lipoprotein (HDL).[1] Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory products such as lysophosphatidylcholine (lysoPC) and oxidized non-esterified fatty acids.[2] These products contribute to endothelial dysfunction, monocyte recruitment, and the formation of foam cells, all critical events in the pathogenesis of atherosclerosis.[3] GSK2647544 is a potent, selective, and orally available inhibitor of Lp-PLA2 that has been investigated as a potential therapeutic agent and serves as an invaluable chemical probe for elucidating the physiological and pathological roles of Lp-PLA2.[4]
Physicochemical Properties
This compound is a small molecule inhibitor with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₈ClF₃N₄O₃ | |
| Molecular Weight | 502.87 g/mol | |
| Canonical SMILES | C1=CC(=CC=C1CCOC2=NC(=O)C(=CN2)CC3=CN=CN=C3)OC4=CC(=C(C=C4)Cl)C(F)(F)F | |
| Solubility | DMSO: 100 mg/mL (198.86 mM) |
Potency and Selectivity
This compound is a highly potent inhibitor of Lp-PLA2. Its selectivity is a critical attribute for its use as a chemical probe, ensuring that observed biological effects are attributable to the inhibition of Lp-PLA2 and not off-target interactions.
Table 1: In Vitro Potency of this compound
| Target | Assay System | IC₅₀ | Reference |
| Lp-PLA2 | Post-mortem human brain tissue | 0.008 nM (free drug potency) |
Table 2: Selectivity Profile of this compound
| Off-Target | Assay System | IC₅₀ | Reference |
| Cytochrome P450 3A4 | Pooled human liver microsomes (Atorvastatin as substrate) | 0.12 µM | |
| Cytochrome P450 3A4 | Pooled human liver microsomes (Midazolam and Nifedipine as substrates) | 2.9 µM |
Note: Data on the selectivity of this compound against other phospholipase A2 (PLA2) isoforms is not extensively available in the public domain. Researchers are advised to perform their own selectivity profiling against relevant PLA2 isoforms (e.g., cPLA2, sPLA2) to ensure the specificity of their findings.
Signaling Pathway
Lp-PLA2 exerts its pro-inflammatory effects through the generation of bioactive lipid mediators. Inhibition of Lp-PLA2 with this compound blocks this cascade.
Experimental Protocols
In Vitro Lp-PLA2 Activity Assay (Colorimetric)
This protocol is adapted from commercially available Lp-PLA2 activity assay kits and can be used to determine the inhibitory potency of this compound. The assay is based on the hydrolysis of a synthetic substrate, 2-thio-PAF, which releases a thiol that reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product measured at 414 nm.
Materials:
-
Recombinant human Lp-PLA2
-
This compound
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
EGTA (1 mM)
-
DTNB (2 mM)
-
2-thio-PAF (substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
Assay Plate Preparation:
-
Add 10 µL of Assay Buffer to the blank wells.
-
Add 10 µL of the diluted this compound or vehicle control to the respective wells.
-
Add 10 µL of recombinant human Lp-PLA2 solution to all wells except the blank.
-
-
Pre-incubation: Add 5 µL of 1 mM EGTA and 10 µL of 2 mM DTNB to all wells. Incubate the plate for 30 minutes at room temperature to allow any free thiols to react with DTNB.
-
Initiate Reaction: Add 200 µL of the 2-thio-PAF substrate solution to all wells.
-
Measurement: Immediately begin reading the absorbance at 414 nm every minute for at least 15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Subtract the rate of the blank from all other wells.
-
Plot the percent inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Cell-Based Lp-PLA2 Activity Assay in THP-1 Macrophages
This protocol describes a method to assess the inhibitory effect of this compound on Lp-PLA2 activity in a relevant cell model, the human monocytic THP-1 cell line, which can be differentiated into macrophages.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford reagent or BCA protein assay kit
-
Commercial Lp-PLA2 activity assay kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
Seed THP-1 cells in 6-well plates at a density of 0.5 x 10⁶ cells/well.
-
Induce differentiation into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours. Adherent cells are considered differentiated macrophages.
-
-
Inhibitor Treatment:
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Treat the differentiated THP-1 macrophages with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with Lysis Buffer and collect the cell lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the total protein concentration in each lysate using a Bradford or BCA assay.
-
Lp-PLA2 Activity Measurement:
-
Measure the Lp-PLA2 activity in the cell lysates using a commercial colorimetric assay kit, following the manufacturer's instructions.
-
Normalize the Lp-PLA2 activity to the total protein concentration for each sample.
-
-
Data Analysis:
-
Calculate the percent inhibition of Lp-PLA2 activity for each this compound concentration relative to the vehicle-treated control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value.
-
Conclusion
This compound is a valuable chemical probe for investigating the role of Lp-PLA2 in various biological processes. Its high potency and selectivity, when properly controlled for, allow for the specific interrogation of Lp-PLA2 function in both in vitro and cellular systems. The provided protocols offer a starting point for researchers to utilize this compound in their studies to further unravel the complexities of Lp-PLA2-mediated signaling in health and disease.
References
- 1. Lp-PLA2 Activity - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 2. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]
Preparing GSK2647544 Stock Solutions for Preclinical Research
Abstract
This application note provides detailed protocols for the preparation of stock solutions of GSK2647544, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). These guidelines are intended for researchers, scientists, and drug development professionals engaged in preclinical studies. The document includes key physicochemical properties, a structured table for quick reference, a step-by-step protocol for solubilization, and storage recommendations. Additionally, a diagram of the Lp-PLA2 signaling pathway is provided to illustrate the mechanism of action of this compound.
Introduction
This compound is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammatory processes, particularly in the context of atherosclerosis and neurodegenerative diseases such as Alzheimer's disease.[1] Lp-PLA2 hydrolyzes oxidized phospholipids within low-density lipoproteins (LDL), generating pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs). By inhibiting Lp-PLA2, this compound reduces the production of these inflammatory molecules, making it a valuable tool for studying the pathological roles of this enzymatic pathway. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results.
Physicochemical and Solubility Data
A summary of the essential physicochemical and solubility properties of this compound is presented in Table 1. This information is crucial for accurate preparation of stock solutions and for understanding the compound's behavior in experimental settings.
| Property | Value |
| Molecular Formula | C₂₄H₁₈ClF₃N₄O₃ |
| Molecular Weight | 502.87 g/mol [2] |
| Appearance | Crystalline solid, powder |
| Solubility (DMSO) | 100 mg/mL (198.86 mM)[2] |
| Storage (Solid) | 4°C, protect from light[2] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months (protect from light)[2] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.03 mg of this compound (Molecular Weight = 502.87 g/mol ).
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder. For a 10 mM solution with 5.03 mg of the compound, add 1 mL of DMSO.
-
Promote Dissolution: To ensure complete dissolution, it is recommended to apply gentle heat and sonication.
-
Vortex the solution for 1-2 minutes.
-
Place the vial in a water bath or on a heat block set to 60°C for 5-10 minutes.
-
Sonicate the vial in an ultrasonic bath for 10-15 minutes.
-
Visually inspect the solution to ensure that all solid material has dissolved. Repeat the heating and sonication steps if necessary.
-
-
Aliquot and Store: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Always protect the stock solution from light.
Note on Dilutions for Cell-Based Assays:
For in vitro experiments, the DMSO stock solution should be serially diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1-0.5%. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the enzymatic activity of Lp-PLA2. This enzyme is primarily associated with LDL particles in circulation. Within atherosclerotic plaques, oxidized LDL (oxLDL) serves as a substrate for Lp-PLA2. The enzyme hydrolyzes oxidized phospholipids at the sn-2 position, leading to the production of lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs). These products are pro-inflammatory and contribute to the progression of atherosclerosis by promoting monocyte chemotaxis, endothelial dysfunction, and the formation of foam cells. By blocking this enzymatic step, this compound mitigates these inflammatory effects.
Caption: Lp-PLA2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical workflow for preparing this compound stock solutions for experimental use.
Caption: Workflow for preparing this compound stock solutions.
References
GSK2647544 experimental design for in vivo efficacy studies
Application Notes: In Vivo Efficacy Studies for GSK2647544
Introduction
This compound is an orally available, selective, and brain-penetrant inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2][3][4] Lp-PLA2 is a calcium-independent phospholipase A2 primarily secreted by monocyte-derived macrophages and is implicated in proinflammatory activities.[1] Within the central nervous system (CNS), Lp-PLA2 expression is associated with microglia. The inhibition of this central pool of Lp-PLA2 presents a potential therapeutic strategy for neurodegenerative conditions such as Alzheimer's disease (AD) by mitigating neuroinflammation. Preclinical and early clinical studies have indicated that this compound is generally well-tolerated and demonstrates a reasonable pharmacokinetic and pharmacodynamic (PK/PD) profile. These notes provide a framework for designing and executing in vivo efficacy studies to evaluate the therapeutic potential of this compound in relevant animal models of neurodegeneration.
Mechanism of Action in Alzheimer's Disease
In the context of Alzheimer's disease, neuroinflammation mediated by activated microglia is a key pathological feature. Lp-PLA2 secreted by these cells contributes to a pro-inflammatory environment that can exacerbate amyloid-beta (Aβ) plaque deposition and tau pathology, ultimately leading to neuronal damage and cognitive decline. By inhibiting Lp-PLA2, this compound is hypothesized to reduce the production of inflammatory lipids, thereby dampening the microglial inflammatory response, protecting neurons, and potentially slowing disease progression.
Preclinical In Vivo Objectives
The primary goals for the in vivo evaluation of this compound are:
-
Safety and Tolerability: To determine the maximum tolerated dose (MTD) and establish a safe dosing range for chronic studies.
-
Pharmacokinetics (PK): To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, with a focus on brain penetration.
-
Pharmacodynamics (PD): To demonstrate target engagement by measuring the inhibition of Lp-PLA2 activity in both plasma and brain tissue.
-
Efficacy: To assess the therapeutic potential of this compound to ameliorate pathological and behavioral deficits in a relevant disease model.
Protocols for In Vivo Studies
Animal Model Selection
The choice of animal model is critical for evaluating the efficacy of this compound.
-
For Alzheimer's Disease: Transgenic mouse models that recapitulate key aspects of AD pathology are recommended. Commonly used models include:
-
APP/PS1 Mice: These mice overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to age-dependent accumulation of Aβ plaques and associated cognitive deficits.
-
5XFAD Mice: This model expresses five familial AD mutations, resulting in a more aggressive and rapid development of amyloid pathology, gliosis, and neuronal loss.
-
-
For MTD and PK/PD Studies: Standard rodent strains such as C57BL/6 or BALB/c mice can be used for initial tolerability and pharmacokinetic assessments.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water)
-
6-8 week old male and female C57BL/6 mice
-
Standard animal handling and dosing equipment (e.g., oral gavage needles)
Procedure:
-
Acclimatization: Acclimate animals for at least one week prior to the study.
-
Group Allocation: Randomize mice into dose-escalation cohorts (e.g., 10, 30, 100, 300 mg/kg) and a vehicle control group (n=3-5 mice per sex per group).
-
Administration: Administer this compound or vehicle daily via oral gavage for 14 consecutive days.
-
Monitoring: Record body weight and perform clinical observations daily. Monitor for signs of toxicity such as changes in appearance, posture, or behavior. The MTD is often defined as the highest dose that does not cause >10-15% body weight loss or significant clinical signs of toxicity.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry. Perform a gross necropsy and collect major organs for histopathological examination.
Data Presentation: MTD Study Summary
| Dose (mg/kg/day) | Mean Body Weight Change (%) | Key Clinical Observations |
|---|---|---|
| Vehicle | +5.2% | Normal |
| 10 | +4.8% | Normal |
| 30 | +3.5% | Normal |
| 100 | -2.1% | Normal |
| 300 | -12.5% | Mild lethargy, ruffled fur |
Protocol 2: In Vivo Efficacy Study in an AD Mouse Model
Objective: To evaluate the efficacy of chronic this compound administration on cognitive deficits and AD-related neuropathology.
Materials:
-
Aged APP/PS1 transgenic mice (e.g., 6 months old at study start)
-
This compound and vehicle
-
Equipment for behavioral testing (e.g., Morris water maze)
-
Reagents for ELISA, Western blot, and immunohistochemistry
Procedure:
-
Acclimatization and Baseline: Acclimate animals for two weeks. Perform baseline behavioral testing to ensure cognitive deficits are present and to enable balanced randomization.
-
Group Allocation: Randomize mice into treatment groups (n=12-15 per group):
-
Group 1: Wild-Type mice + Vehicle
-
Group 2: APP/PS1 mice + Vehicle
-
Group 3: APP/PS1 mice + this compound (Low Dose, e.g., 10 mg/kg)
-
Group 4: APP/PS1 mice + this compound (High Dose, e.g., 50 mg/kg)
-
-
Administration: Administer compounds daily via oral gavage for 3 months.
-
Monitoring: Monitor body weight and general health weekly.
-
Efficacy Assessment (Final 2 weeks):
-
Cognitive Testing: Perform the Morris water maze test to assess spatial learning and memory. Record escape latency, path length, and time spent in the target quadrant during the probe trial.
-
-
Terminal Procedures:
-
At the study endpoint, euthanize animals and perfuse with saline.
-
Collect blood for plasma analysis.
-
Harvest brains: one hemisphere for flash-freezing (biochemistry) and the other for fixation (histology).
-
-
Biomarker Analysis:
-
ELISA: Quantify levels of Aβ40, Aβ42, and inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates.
-
Immunohistochemistry (IHC): Stain brain sections for Aβ plaques (e.g., using 6E10 antibody) and activated microglia (e.g., Iba1).
-
Western Blot: Analyze levels of phosphorylated Tau (e.g., AT8 antibody) in brain lysates.
-
Data Presentation: Efficacy Study Endpoints
| Treatment Group | MWM Escape Latency (s) | Aβ Plaque Load (%) | Brain TNF-α (pg/mg) |
|---|---|---|---|
| Wild-Type + Vehicle | 20 ± 5 | N/A | 15 ± 4 |
| APP/PS1 + Vehicle | 55 ± 10 | 12.5 ± 2.1 | 45 ± 8 |
| APP/PS1 + GSK (10 mg/kg) | 42 ± 8 | 9.8 ± 1.9 | 31 ± 6 |
| APP/PS1 + GSK (50 mg/kg) | 31 ± 7 | 6.5 ± 1.5 | 22 ± 5 |
Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
Objective: To determine the concentration of this compound in plasma and brain and its effect on Lp-PLA2 activity over time.
Procedure:
-
Animal Model: Use healthy C57BL/6 mice or a satellite group of AD model mice.
-
Dosing: Administer a single oral dose of this compound (e.g., 30 mg/kg).
-
Sample Collection: Euthanize cohorts of animals (n=3-4 per time point) at various times post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Processing:
-
Collect blood via cardiac puncture into EDTA tubes for plasma separation.
-
Harvest brains and rinse with cold saline.
-
Store all samples at -80°C until analysis.
-
-
Analysis:
-
PK Analysis: Determine the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.
-
PD Analysis: Measure Lp-PLA2 enzyme activity in plasma and brain homogenates using a commercially available activity assay kit.
-
Data Presentation: PK/PD Study Summary
| Time Post-Dose (hr) | Plasma GSK Conc. (ng/mL) | Brain GSK Conc. (ng/g) | Brain Lp-PLA2 Inhibition (%) |
|---|---|---|---|
| 0.5 | 850 | 210 | 92% |
| 1 | 1200 | 350 | 95% |
| 4 | 700 | 180 | 88% |
| 8 | 250 | 60 | 75% |
| 24 | <10 | <5 | 15% |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the safety, pharmacokinetics, pharmacodynamics, and drug-drug interaction potential of a selective Lp-PLA2 inhibitor (this compound) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]this compound in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK2647544 for Investigating Blood-Brain Barrier Integrity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. Disruption of the BBB is a critical component in the pathogenesis of numerous neurological diseases, including Alzheimer's disease, stroke, and multiple sclerosis. GSK2647544 is a potent, selective, and orally available inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in vascular inflammation.[1] Elevated Lp-PLA2 activity is associated with inflammatory conditions that may compromise BBB integrity.[2][3] Preclinical and clinical studies have demonstrated that this compound is capable of crossing the BBB, making it not only a potential therapeutic agent for neurological disorders but also a valuable tool for investigating the role of Lp-PLA2 in BBB function and for studying the dynamics of small molecule transport into the brain.[4][5]
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to assess BBB integrity and to study the brain penetration of CNS drug candidates.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and biodistribution parameters of this compound, derived from preclinical and human studies.
Table 1: Human Pharmacokinetic and Brain Distribution Data for this compound
| Parameter | Value | Study Population | Method | Source |
| Mean Whole Brain Volume of Distribution (VT) | 0.56 (95% CI: 0.41–0.72) | Healthy Male Subjects (n=4) | [18F]this compound PET | |
| Cmax (Geometric Mean) | 354 ng/mL | Healthy Male Subjects | Oral dose (100 mg) | |
| Tmax (Median) | 1.4 hours | Healthy Male Subjects | Oral dose (100 mg) | |
| Parent Compound in Plasma (at 120 min) | 20–40% | Healthy Male Subjects | [18F]this compound PET |
Table 2: Preclinical Blood-to-Brain Concentration Ratios (Kp) for this compound
| Species | Blood-to-Brain (Kp) Ratio | Source |
| Mouse | 0.4–0.75 | |
| Rat | 0.4–0.75 |
Signaling Pathway and Experimental Logic
The following diagrams illustrate the proposed mechanism of action for this compound in the context of BBB integrity and the logical workflow for its application in research.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Protection on BBB Integrity
This protocol uses a Transwell co-culture model to determine if this compound can protect the BBB from inflammatory-mediated disruption.
1. Materials and Reagents:
-
Murine brain endothelial cells (bEnd.3 cell line)
-
Rat or mouse primary astrocytes
-
Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)
-
This compound (MedChemExpress or similar)
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
Transendothelial Electrical Resistance (TEER) measurement system
-
Fluorescently-labeled dextran (e.g., FITC-dextran, 4 kDa or 70 kDa)
-
Cell culture medium (DMEM), Fetal Bovine Serum (FBS), antibiotics
2. Experimental Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Plasma Lipoprotein-Associated Phospholipase A2 Affects Cognitive Impairment in Patients with Cerebral Microbleeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of lipoprotein-associated phospholipase A2 inhibitor on insulin resistance in streptozotocin-induced diabetic pregnant rats [jstage.jst.go.jp]
- 4. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of GSK2647544 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of GSK2647544 in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This compound is a potent and selective inhibitor of the receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a key mediator of necroptosis and inflammation. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic studies in drug development.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by inhibiting RIPK1 kinase activity, which plays a critical role in the necroptosis signaling pathway.[1][2] Necroptosis is a form of programmed cell death that is implicated in various inflammatory and neurodegenerative diseases.[1][2] The pathway is typically initiated by the activation of death receptors, such as the tumor necrosis factor receptor 1 (TNFR1).[1] Upon ligand binding, a signaling complex is formed, leading to the activation of RIPK1. In the absence of caspase-8 activity, activated RIPK1 recruits and phosphorylates RIPK3, which in turn phosphorylates mixed-lineage kinase domain-like protein (MLKL). This phosphorylation event leads to the oligomerization of MLKL and its translocation to the plasma membrane, ultimately causing membrane rupture and cell death. This compound specifically targets the kinase domain of RIPK1, preventing the downstream phosphorylation cascade and inhibiting necroptosis.
References
Application Notes and Protocols: GSK2647544 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2647544 is a potent, selective, and orally available inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2] Lp-PLA2 is a calcium-independent phospholipase A2 primarily secreted by monocyte-derived macrophages.[2] This enzyme is associated with low-density lipoprotein (LDL) in plasma and is implicated in the pathogenesis of atherosclerosis and neurodegenerative diseases, such as Alzheimer's disease, by generating pro-inflammatory mediators.[3][4] this compound has been investigated in clinical trials and has been shown to be brain-penetrant in humans. These application notes provide a detailed overview of the use of this compound in the context of high-throughput screening (HTS) for the discovery of Lp-PLA2 inhibitors.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of Lp-PLA2. This inhibition blocks the hydrolysis of oxidized phospholipids, thereby reducing the production of pro-inflammatory lipids. The primary application explored for this compound has been in the context of Alzheimer's disease.
Quantitative Data
The inhibitory potency of this compound has been determined in various assays. The following table summarizes key quantitative data for the compound.
| Parameter | Value | Target/System | Reference |
| IC50 (free drug in brain) | 0.008 nM | Lp-PLA2 in human brain tissue | |
| IC50 | 0.12 µM | Cytochrome P450 3A4 (atorvastatin as substrate) | |
| IC50 | 2.9 µM | Cytochrome P450 3A4 (midazolam and nifedipine as substrates) |
Signaling Pathway
The following diagram illustrates the role of Lp-PLA2 in the inflammatory cascade and the point of inhibition by this compound.
High-Throughput Screening Protocol for Lp-PLA2 Inhibitors
The following is a detailed protocol for a colorimetric-based high-throughput screening assay to identify inhibitors of human Lp-PLA2, a method suitable for the discovery of compounds like this compound.
Assay Principle
This assay utilizes a chromogenic substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP), which is hydrolyzed by Lp-PLA2 to produce a colored product, 4-nitrophenol. The increase in absorbance at 405 nm is directly proportional to the Lp-PLA2 activity. Inhibitors of Lp-PLA2 will reduce the rate of this reaction.
Materials and Reagents
-
Recombinant human Lp-PLA2
-
Assay Buffer: 100 mM Tris-HCl, pH 7.2, 1 mM EGTA
-
Substrate: 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Protocol
-
Compound Plating:
-
Prepare serial dilutions of test compounds in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well plate.
-
For control wells, dispense 50 nL of DMSO (for 100% activity) and a known Lp-PLA2 inhibitor (for 0% activity).
-
-
Enzyme Preparation and Dispensing:
-
Prepare a solution of recombinant human Lp-PLA2 in assay buffer to the desired final concentration.
-
Dispense 10 µL of the enzyme solution into each well of the 384-well plate containing the test compounds.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Preparation and Reaction Initiation:
-
Prepare a solution of the MNP substrate in the assay buffer.
-
Initiate the enzymatic reaction by dispensing 10 µL of the substrate solution into each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every minute for 20 minutes (kinetic read).
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve.
-
Normalize the data using the high (DMSO) and low (known inhibitor) controls: % Inhibition = 100 * (1 - (Vmax_compound - Vmax_low_control) / (Vmax_high_control - Vmax_low_control))
-
Plot the % inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
HTS Workflow Diagram
The following diagram outlines the key steps of the high-throughput screening workflow for identifying Lp-PLA2 inhibitors.
Representative HTS Data
The following table presents hypothetical data from a high-throughput screen for an Lp-PLA2 inhibitor, illustrating a dose-response relationship.
| Compound Concentration (nM) | % Inhibition (Run 1) | % Inhibition (Run 2) | Average % Inhibition |
| 0.01 | 5.2 | 6.1 | 5.7 |
| 0.1 | 15.8 | 14.9 | 15.4 |
| 1 | 48.9 | 51.2 | 50.1 |
| 10 | 85.3 | 86.1 | 85.7 |
| 100 | 98.7 | 99.1 | 98.9 |
| 1000 | 99.5 | 99.8 | 99.7 |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Conclusion
This compound is a well-characterized, potent inhibitor of Lp-PLA2. The high-throughput screening protocols outlined in these application notes provide a robust framework for the identification and characterization of novel Lp-PLA2 inhibitors. The colorimetric assay described is amenable to automation and suitable for large-scale screening campaigns, enabling the discovery of new chemical entities that can modulate the Lp-PLA2 pathway for therapeutic benefit.
References
- 1. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]this compound in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for GSK2647544 Treatment in Organotypic Brain Slice Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2647544 is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in neuroinflammatory processes associated with neurodegenerative diseases such as Alzheimer's disease.[1][2] Organotypic brain slice cultures (OBSCs) offer a valuable ex vivo model system to study complex neuronal and glial interactions in a three-dimensional environment that preserves the tissue architecture of the brain.[3][4] This document provides detailed application notes and a generalized protocol for the treatment of OBSCs with this compound to investigate its potential neuroprotective and anti-inflammatory effects.
This compound is orally available and has been shown to be brain penetrant in humans, making it a compound of interest for neurological indications.[5] Studies have indicated its potential to modulate inflammatory responses, which are increasingly recognized as a key factor in the progression of Alzheimer's disease and other neurodegenerative conditions. The use of OBSCs allows for the controlled application of this compound to brain tissue, enabling the detailed study of its effects on cellular and molecular pathways in a model that bridges the gap between dissociated cell culture and in vivo animal studies.
Mechanism of Action
This compound selectively inhibits Lp-PLA2, a calcium-independent phospholipase A2. This enzyme is primarily secreted by monocyte-derived macrophages and is associated with proinflammatory activities. In the context of the central nervous system, Lp-PLA2 is expressed by microglia. By inhibiting Lp-PLA2, this compound is hypothesized to reduce the production of pro-inflammatory lipids, thereby mitigating neuroinflammation and its detrimental effects on neuronal health. This mechanism is particularly relevant for studying neurodegenerative diseases where inflammation plays a significant role.
Data Presentation
The following tables represent hypothetical quantitative data that could be generated from treating organotypic brain slice cultures with this compound. These tables are for illustrative purposes to guide experimental design and data analysis.
Table 1: Dose-Response Effect of this compound on Pro-inflammatory Cytokine Levels
| This compound Concentration (nM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle (0) | 150 ± 12 | 85 ± 7 | 110 ± 9 |
| 10 | 125 ± 10 | 70 ± 6 | 95 ± 8 |
| 50 | 90 ± 8 | 50 ± 5 | 70 ± 6 |
| 100 | 65 ± 5 | 35 ± 4 | 50 ± 4 |
| 500 | 50 ± 4 | 25 ± 3 | 35 ± 3 |
Data are presented as mean ± SEM. Statistical analysis would be performed using ANOVA followed by a post-hoc test.
Table 2: Time-Course Effect of this compound (100 nM) on Neuronal Viability
| Treatment Duration (hours) | Propidium Iodide Uptake (Arbitrary Units) | NeuN Positive Cells (cells/mm²) |
| 0 | 5 ± 1 | 1500 ± 120 |
| 24 | 15 ± 2 | 1450 ± 110 |
| 48 | 25 ± 3 | 1300 ± 100 |
| 72 (Vehicle) | 50 ± 5 | 1000 ± 80 |
| 72 (this compound) | 30 ± 4 | 1200 ± 90 |
Data are presented as mean ± SEM. Statistical analysis would be performed using a t-test or ANOVA.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of organotypic brain slice cultures and their subsequent treatment with this compound.
Protocol 1: Preparation of Organotypic Brain Slice Cultures
This protocol is adapted from the interface method, which is widely used and does not require specialized equipment.
Materials:
-
Postnatal day 8-10 mouse pups (e.g., from a transgenic model of Alzheimer's disease like 3xTg-AD)
-
Dissection medium: Ice-cold sterile dissection buffer (e.g., Gey's Balanced Salt Solution)
-
Culture medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Millicell culture inserts (0.4 µm pore size)
-
6-well culture plates
-
McIlwain tissue chopper or vibratome
-
Sterile dissection tools
Procedure:
-
Euthanize mouse pups in accordance with institutional animal care and use committee guidelines.
-
Rapidly dissect the brain under sterile conditions and place it in ice-cold dissection medium.
-
For whole-brain slices, the brain can be embedded in low-melting-point agarose.
-
Slice the brain into 300-400 µm thick sections using a McIlwain tissue chopper or a vibratome.
-
Carefully transfer the individual slices onto semipermeable membrane inserts placed in 6-well plates containing 1 mL of pre-warmed culture medium per well.
-
Incubate the slice cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.
-
Allow the slices to stabilize in culture for at least 10 days before initiating experimental treatments to minimize the effects of the initial slicing-induced gliosis.
Protocol 2: this compound Treatment of Organotypic Brain Slice Cultures
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Prepared organotypic brain slice cultures
-
Fresh culture medium
Procedure:
-
Prepare working solutions of this compound in fresh culture medium at the desired final concentrations (e.g., 10, 50, 100, 500 nM). A vehicle control containing the same final concentration of DMSO should also be prepared.
-
Carefully remove the old culture medium from the wells containing the slice culture inserts.
-
Add 1 mL of the freshly prepared medium containing the appropriate concentration of this compound or vehicle to each well.
-
Incubate the slices for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following treatment, the slices can be processed for various downstream analyses, including:
-
Immunohistochemistry: Fix the slices in 4% paraformaldehyde and stain for markers of interest (e.g., neuronal markers like NeuN, microglial markers like Iba1, or markers of neuroinflammation).
-
Biochemical assays: Homogenize the slices to measure protein levels (e.g., by Western blot) or cytokine concentrations (e.g., by ELISA).
-
Viability assays: Use dyes such as propidium iodide to assess cell death.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound treatment in organotypic brain slice cultures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of the safety, pharmacokinetics, pharmacodynamics, and drug-drug interaction potential of a selective Lp-PLA2 inhibitor (this compound) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organotypic brain slice cultures to model neurodegenerative proteinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publ.iss.it [publ.iss.it]
- 5. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting GSK2647544 solubility and precipitation issues
Welcome to the technical support center for GSK2647544. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 is an enzyme that is primarily associated with low-density lipoprotein (LDL) cholesterol and is involved in inflammatory processes, particularly within the vascular system. By inhibiting Lp-PLA2, this compound blocks the hydrolysis of oxidized phospholipids, a key step in the inflammatory cascade associated with various diseases.
Q2: What are the primary solubility characteristics of this compound?
A2: this compound is a hydrophobic compound with limited aqueous solubility. It is highly soluble in organic solvents like dimethyl sulfoxide (DMSO).[1] To achieve high concentration stock solutions in DMSO, warming the solution to 60°C and using sonication is recommended.[1] It is also crucial to use anhydrous DMSO, as the presence of water can significantly reduce solubility.[1]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO. A concentration of 100 mg/mL (198.86 mM) in DMSO can be achieved with the aid of warming and sonication.[1] For lower concentration stock solutions, the required amount of DMSO can be calculated based on the desired molarity.
Q4: How should I store stock solutions of this compound?
A4: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, store the aliquots at -80°C, where they are stable for up to 6 months.[1] For short-term storage, -20°C is suitable for up to 1 month. Always protect the stock solutions from light.
Troubleshooting Guides
Issue: Precipitation upon dilution of DMSO stock solution into aqueous media (e.g., PBS, cell culture medium)
This is a common issue for hydrophobic compounds like this compound when transitioning from a high-concentration organic solvent stock to an aqueous experimental buffer.
Potential Cause 1: Final concentration exceeds aqueous solubility limit.
-
Recommended Solution: While the exact aqueous solubility of this compound is not readily published, it is expected to be low. It is crucial to ensure that the final concentration in your aqueous buffer does not exceed this limit.
-
Action: Conduct a pilot experiment to determine the approximate solubility limit in your specific medium. Prepare a serial dilution of this compound in your aqueous buffer and visually inspect for precipitation at different concentrations. Start with a low final concentration and gradually increase it.
-
Potential Cause 2: "Solvent-shock" or rapid change in solvent polarity.
-
Recommended Solution: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous buffer. A gradual dilution process can help to keep the compound in solution.
-
Action 1: Intermediate Dilution: First, dilute the DMSO stock solution into a smaller volume of the aqueous buffer or serum-free medium. Gently mix this intermediate dilution. Then, add this intermediate dilution to the final volume of your complete cell culture medium.
-
Action 2: Drop-wise Addition with Agitation: Add the DMSO stock solution drop-wise to the final volume of the pre-warmed (37°C) aqueous buffer while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.
-
Potential Cause 3: Low temperature of the aqueous buffer.
-
Recommended Solution: The solubility of many compounds decreases at lower temperatures.
-
Action: Always pre-warm your cell culture medium or PBS to 37°C before adding the this compound stock solution.
-
Potential Cause 4: High final concentration of DMSO.
-
Recommended Solution: While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells. It is a common practice to keep the final DMSO concentration in cell culture below 0.5% (v/v), and ideally below 0.1%.
-
Action: Calculate the final DMSO concentration in your experiment. If it is too high, consider preparing a lower concentration DMSO stock solution, which will require a larger volume to be added to your aqueous buffer, thereby lowering the final DMSO concentration.
-
Issue: Cloudiness or precipitate appears in the culture vessel after a period of incubation.
Potential Cause 1: Compound instability or interaction with media components over time.
-
Recommended Solution: The complex components of cell culture media, especially serum, can interact with the compound over time, leading to precipitation.
-
Action: If possible, refresh the media with freshly prepared this compound at regular intervals for long-term experiments. When conducting experiments, visually inspect the media for any signs of precipitation before and during the incubation period.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 502.87 g/mol | MedchemExpress |
| Solubility in DMSO | 100 mg/mL (198.86 mM) | |
| IC50 (Lp-PLA2 inhibition) | 0.008 nM |
Note: The provided IC50 value was determined using post-mortem human brain tissue and may vary in different cell-based or enzymatic assays.
Experimental Protocols
Protocol: Preparation of this compound for In Vitro Cell-Based Assays
This protocol provides a general guideline for preparing and diluting this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, pyrogen-free microcentrifuge tubes
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of anhydrous, sterile DMSO to achieve a 10 mM concentration.
-
To aid dissolution, gently warm the tube to 37-60°C and sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure all the powder has dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
-
-
Prepare Working Solutions in Cell Culture Medium:
-
Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
Perform a serial dilution of the DMSO stock solution into the pre-warmed medium to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step as described in the troubleshooting guide to minimize precipitation.
-
For example, to prepare a 10 µM working solution, you can first dilute the 10 mM stock 1:100 in serum-free medium, and then further dilute this intermediate solution 1:10 into your complete cell culture medium.
-
Ensure the final concentration of DMSO is non-toxic to your cells (typically <0.5%).
-
Gently mix the working solutions by inverting the tubes. Do not vortex vigorously as this may cause foaming of the medium.
-
Visually inspect the final working solutions for any signs of precipitation before adding them to your cells.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified Lp-PLA2 pro-inflammatory signaling pathway.
References
Technical Support Center: Optimizing GSK2647544 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of GSK2647544 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2] Lp-PLA2 is a calcium-independent phospholipase A2 that is primarily secreted by inflammatory cells like macrophages.[1] In the bloodstream, it associates with low-density lipoprotein (LDL) and, to a lesser extent, high-density lipoprotein (HDL).[2] Lp-PLA2 hydrolyzes oxidized phospholipids in LDL, producing pro-inflammatory mediators such as lysophosphatidylcholine (LPC) and oxidized nonesterified fatty acids.[3] By inhibiting Lp-PLA2, this compound reduces the production of these inflammatory molecules.
Q2: What is the recommended starting concentration for this compound in in vitro assays?
Based on available data, a starting concentration range of 0.1 nM to 100 nM is recommended for initial experiments. The IC50 of this compound has been determined to be as low as 0.008 nM in human brain tissue. A similar GSK Lp-PLA2 inhibitor showed a pIC50 of 10.8, which translates to an IC50 of approximately 0.158 nM. However, the optimal concentration will be cell-type and assay-dependent. A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
-
Solvent: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), warming the solution may be necessary.
-
Preparation: It is recommended to prepare a high-concentration primary stock solution (e.g., 10 mM) in 100% DMSO. This can then be serially diluted in DMSO to create intermediate stock solutions. For the final working concentration, the DMSO stock should be diluted in the appropriate cell culture medium or assay buffer. To minimize solvent effects, the final concentration of DMSO in the assay should be kept below 0.1% (v/v).
-
Storage: Store the DMSO stock solution at -80°C for long-term storage (up to 6 months). For short-term storage, -20°C is acceptable for up to one month. Avoid repeated freeze-thaw cycles. Aliquoting the stock solution into smaller volumes for single use is highly recommended.
Q4: Is this compound cell-permeable?
Yes, this compound is an orally available compound and is considered to be cell-permeable, making it suitable for use in cell-based assays.
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (Human Brain Tissue) | 0.008 nM | |
| pIC50 (similar GSK Lp-PLA2 inhibitor) | 10.8 | |
| Calculated IC50 (from pIC50) | ~0.158 nM | |
| Recommended Starting Concentration Range | 0.1 nM - 100 nM | |
| Recommended Final DMSO Concentration | < 0.1% (v/v) |
Experimental Protocols
Biochemical Assay: Colorimetric Lp-PLA2 Activity Assay
This protocol is adapted from a method used to measure Lp-PLA2 activity in plasma samples and can be adapted for purified enzyme or cell lysates.
Materials:
-
This compound
-
Purified recombinant Lp-PLA2 or cell lysate containing Lp-PLA2
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Substrate: 1-myristoyl-2-(4-nitrophenylsuccinyl)phosphatidylcholine
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Remember to include a vehicle control (assay buffer with the same final concentration of DMSO as the inhibitor wells).
-
Add 20 µL of the this compound dilutions or vehicle control to the wells of a 96-well plate.
-
Add 20 µL of the purified Lp-PLA2 enzyme or cell lysate to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the substrate solution according to the manufacturer's instructions.
-
Initiate the reaction by adding 160 µL of the substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the change in absorbance at 405 nm over time (kinetic mode). The rate of increase in absorbance is proportional to the Lp-PLA2 activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Cell-Based Assay: Measuring Lp-PLA2 Activity in Cultured Cells
This protocol provides a general framework for measuring the effect of this compound on Lp-PLA2 activity in a cellular context.
Materials:
-
Cells that endogenously express or are engineered to overexpress Lp-PLA2 (e.g., macrophages)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Commercially available Lp-PLA2 activity assay kit (colorimetric or fluorescent)
-
Multi-well cell culture plates
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare various concentrations of this compound in cell culture medium. Ensure the final DMSO concentration is below 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control.
-
Incubate the cells for a predetermined period (e.g., 1, 6, or 24 hours) to allow for inhibitor uptake and action.
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of each lysate to normalize the Lp-PLA2 activity.
-
Use a commercial Lp-PLA2 activity assay kit to measure the enzyme activity in each lysate, following the manufacturer's instructions.
-
Normalize the Lp-PLA2 activity to the protein concentration for each sample.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the cellular IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no Lp-PLA2 activity detected | - Inactive enzyme- Substrate degradation- Incorrect assay buffer pH | - Use a fresh batch of purified enzyme or ensure proper handling of cell lysates.- Prepare fresh substrate solution for each experiment.- Optimize the pH of the assay buffer (typically around 7.2-7.5). |
| High background signal in fluorescence-based assays | - Autofluorescence of the compound or cell culture components- Non-specific binding of reagents | - Run a control with the compound alone to check for autofluorescence.- Use phenol red-free medium for cell-based assays.- Ensure adequate washing steps to remove unbound reagents. |
| Inconsistent results between replicates | - Pipetting errors- Incomplete mixing of reagents- Cell plating inconsistencies | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of all solutions before adding to the assay plate.- Ensure a uniform cell suspension when seeding plates. |
| This compound appears to have low potency | - Compound degradation- High protein concentration in the assay | - Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment.- Be aware that this compound is highly protein-bound. In assays with high protein content (e.g., high serum concentration in the medium), the free concentration of the inhibitor may be significantly lower. Consider reducing the protein concentration if possible. |
| Cell toxicity observed | - High concentration of DMSO- Off-target effects of the inhibitor at high concentrations | - Ensure the final DMSO concentration is below 0.1%. Perform a DMSO toxicity curve for your specific cell line.- Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your activity assay to monitor for cytotoxicity. |
Visualizations
Caption: Lp-PLA2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro testing of this compound.
References
Identifying and mitigating off-target effects of GSK2647544
Welcome to the technical support center for GSK2647544. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of this compound during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide insights and practical guidance for your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is an orally available and brain-penetrant small molecule inhibitor.[1][2][3][4][5] Its primary and intended target is Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and neurological conditions such as Alzheimer's disease.
Q2: What are off-target effects and why are they a concern when working with this compound?
A2: Off-target effects occur when a compound like this compound interacts with proteins other than its intended target, in this case, Lp-PLA2. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological responses. Identifying and mitigating off-target effects is crucial for ensuring the validity of research findings and for the development of safe and effective therapeutics.
Q3: Are there any known off-target effects of this compound?
Q4: What are the initial steps to suspect off-target effects in my experiments with this compound?
A4: You should suspect off-target effects if you observe:
-
Unexpected cellular phenotypes: The observed biological effect does not align with the known function of Lp-PLA2.
-
Discrepancy in potency: The concentration of this compound required to elicit a cellular response is significantly different from its reported IC50 for Lp-PLA2.
-
Inconsistent results with other Lp-PLA2 inhibitors: A structurally different inhibitor of Lp-PLA2 fails to produce the same phenotype.
-
Cellular toxicity: Significant cell death or stress is observed at concentrations used for Lp-PLA2 inhibition.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting potential off-target effects of this compound.
Issue 1: Unexpected or Inconsistent Experimental Results
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Activity | 1. Use a structurally unrelated Lp-PLA2 inhibitor: If a different inhibitor does not replicate the phenotype, the effect is likely off-target. 2. Perform a rescue experiment: Overexpress Lp-PLA2 in your cells. If the phenotype is not reversed, it suggests off-target effects. | Clarification of whether the observed effect is on-target or off-target. |
| Experimental Artifact | 1. Review and optimize your experimental protocol: Ensure all controls are appropriate and consistently applied. 2. Confirm the stability and purity of your this compound compound. | Consistent and reproducible results will validate the observed phenotype. |
| Cell-line specific effects | 1. Test this compound in multiple cell lines: Determine if the observed effects are consistent across different cellular contexts. | Distinguish between general off-target effects and those specific to a particular cell line. |
Issue 2: Cellular Toxicity at Effective Concentrations
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target Toxicity | 1. Perform a counter-screen: Use a cell line that does not express Lp-PLA2. If toxicity persists, it is likely due to off-target effects. 2. Screen this compound against a panel of known toxicity targets (e.g., hERG, CYPs). | Identification of specific off-targets responsible for the toxicity. |
| On-target Toxicity | 1. Modulate the expression of Lp-PLA2: Use siRNA or CRISPR to knockdown Lp-PLA2 and observe if it mimics the toxic phenotype. | Replication of toxicity upon target knockdown suggests on-target toxicity. |
| Compound Solubility Issues | 1. Check the solubility of this compound in your cell culture media. 2. Include a vehicle-only control to ensure the solvent is not causing toxicity. | Prevention of compound precipitation and confirmation that the vehicle is not the source of toxicity. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a method to verify that this compound is binding to its intended target, Lp-PLA2, within intact cells. The principle is that ligand binding increases the thermal stability of the target protein.
Materials:
-
Cells expressing Lp-PLA2
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-Lp-PLA2 antibody
Protocol:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for 1-2 hours at 37°C.
-
Harvesting: Harvest cells and wash twice with ice-cold PBS.
-
Thermal Challenge: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the tubes at a range of temperatures (e.g., 42°C to 60°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature. Include a non-heated control.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 37°C water bath) or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant (soluble protein fraction). Normalize the protein concentration of all samples. Perform SDS-PAGE and Western blotting using an anti-Lp-PLA2 antibody.
-
Data Analysis: Quantify the band intensities for Lp-PLA2 at each temperature. Plot the percentage of soluble Lp-PLA2 relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.
Kinome Profiling to Identify Off-Target Kinases
Since many small molecule inhibitors have off-target effects on kinases, performing a kinome-wide scan is a valuable step. This is typically done as a fee-for-service by specialized companies.
General Workflow:
-
Compound Submission: Provide a sample of this compound to the service provider.
-
Screening: The compound is screened at one or more concentrations against a large panel of purified, recombinant kinases (often over 400).
-
Data Analysis: The service provider will report the percentage of inhibition for each kinase at the tested concentrations. The results are often visualized as a "tree spot" diagram, showing the interaction profile across the human kinome.
-
Hit Validation: Potent off-target hits should be validated in secondary biochemical and cellular assays.
Proteomic Profiling to Assess Global Cellular Changes
Mass spectrometry-based proteomic profiling can provide an unbiased view of how this compound affects the entire proteome of the cell.
General Workflow:
-
Sample Preparation: Treat cells with this compound or vehicle control. Lyse the cells and digest the proteins into peptides.
-
Mass Spectrometry: Analyze the peptide mixtures using high-resolution mass spectrometry to identify and quantify thousands of proteins.
-
Data Analysis: Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the control.
-
Pathway Analysis: Use bioinformatics tools to determine which signaling pathways are perturbed by the compound, which can reveal potential off-target effects.
Visualizations
References
- 1. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 2. Evaluation of the safety, pharmacokinetics, pharmacodynamics, and drug-drug interaction potential of a selective Lp-PLA2 inhibitor (this compound) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]this compound in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]this compound in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GSK2647544 Dose-Response Curve Optimization and Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GSK2647544 in their experiments. The information is designed to address specific issues that may be encountered during the generation and analysis of dose-response curves for this selective inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available and selective inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2] Lp-PLA2 is a calcium-independent phospholipase A2 that circulates in plasma, primarily bound to low-density lipoprotein (LDL).[3] The enzyme hydrolyzes oxidized phospholipids on LDL particles, leading to the production of pro-inflammatory mediators such as lysophosphatidylcholine (Lyso-PC) and oxidized fatty acids.[3][4] By inhibiting Lp-PLA2, this compound reduces the levels of these inflammatory products.
Q2: What is a typical in vitro IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay conditions. An IC50 of 0.008 nM has been reported for this compound in post-mortem human brain tissue. For a related compound in the same chemical series, a pIC50 of 10.8 (which corresponds to an IC50 of approximately 0.16 nM) was reported against recombinant human Lp-PLA2 (also known as PAF AH). It's important to note that this compound also inhibits cytochrome P450 3A4 (CYP3A4) with IC50 values of 0.12 µM and 2.9 µM, depending on the substrate used.
Q3: What concentration range of this compound should I use for a dose-response experiment in cell culture?
Given the potent picomolar to low nanomolar IC50 values reported, a wide concentration range is recommended to generate a full sigmoidal dose-response curve. A typical starting range for an initial experiment could be from 0.001 nM to 1 µM. It is advisable to perform a broad-range dose-finding experiment first, followed by a narrower, more focused concentration range around the estimated IC50 for more precise determination.
Q4: How should I prepare and store this compound stock solutions?
This compound stock solutions should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). For storage, it is recommended to keep the stock solution at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months), protected from light. Always refer to the manufacturer's specific instructions for optimal storage conditions.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Assay System/Conditions | Reference |
| IC50 vs. Lp-PLA2 | 0.008 nM | Post-mortem human brain tissue | |
| pIC50 vs. Lp-PLA2 | 10.8 (~0.16 nM) | Recombinant human PAF AH (Lp-PLA2) | |
| IC50 vs. CYP3A4 | 0.12 µM | Pooled human liver microsomes (atorvastatin as substrate) | |
| IC50 vs. CYP3A4 | 2.9 µM | Pooled human liver microsomes (midazolam and nifedipine as substrates) |
Experimental Protocols
Detailed Methodology for a this compound Dose-Response Experiment using a Cell-Based Lp-PLA2 Activity Assay
This protocol provides a general framework for determining the IC50 of this compound in a cellular context. Optimization of cell type, seeding density, and incubation times may be necessary.
1. Cell Culture and Seeding:
- Culture a relevant cell line known to express Lp-PLA2 (e.g., macrophages like THP-1 cells differentiated with PMA).
- Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
2. Preparation of this compound Dilutions:
- Prepare a stock solution of this compound in DMSO.
- Perform a serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve (e.g., 10-point dilution series from 1 µM down to 0.001 nM). Include a vehicle control (DMSO only) and a no-treatment control.
3. Cell Treatment:
- Remove the culture medium from the seeded cells and replace it with the medium containing the different concentrations of this compound.
- Incubate the cells with the inhibitor for a predetermined period (e.g., 1 to 24 hours). This incubation time may need to be optimized.
4. Lp-PLA2 Activity Assay:
- After the incubation period, measure the Lp-PLA2 activity. This can be done using a commercially available Lp-PLA2 activity assay kit, which typically involves the following steps:
- Lysis of the cells to release the enzyme.
- Addition of a specific substrate for Lp-PLA2 (e.g., 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine).
- The enzymatic reaction leads to the production of a colored or fluorescent product.
- Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
5. Data Analysis:
- Subtract the background reading (from wells with no cells or no substrate) from all experimental wells.
- Normalize the data by setting the activity in the vehicle control wells to 100% and the activity in a well with a known potent inhibitor at a very high concentration (or no enzyme) to 0%.
- Plot the normalized response against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogeneous cell suspension and use a multichannel pipette for seeding.- Calibrate pipettes regularly and use appropriate pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to create a humidity barrier. |
| No dose-response or very weak inhibition | - this compound degradation- Incorrect concentration range- Low Lp-PLA2 expression in the chosen cell line- Substrate degradation | - Prepare fresh stock solutions and dilutions of this compound.- Perform a wider range dose-finding study.- Confirm Lp-PLA2 expression in your cell line via Western blot or qPCR.- Check the expiration date and storage conditions of the assay substrate. |
| Inconsistent IC50 values between experiments | - Variation in cell passage number or health- Inconsistent incubation times- Different batches of reagents (e.g., serum) | - Use cells within a consistent and low passage number range and ensure they are in a healthy, logarithmic growth phase.- Standardize all incubation times for cell treatment and reagent additions.- Use the same lot of critical reagents whenever possible and test new lots before use. |
| High background signal | - Autofluorescence of the compound or cells- Non-specific substrate hydrolysis | - Run a control plate with this compound but without cells to check for compound autofluorescence.- Include wells with no enzyme to determine the rate of non-enzymatic substrate breakdown. |
| Precipitation of this compound at high concentrations | - Poor solubility in the assay medium | - Visually inspect the wells with the highest concentrations for any precipitate.- If precipitation is observed, consider using a lower top concentration or adding a small amount of a solubilizing agent (e.g., BSA), ensuring it does not interfere with the assay. |
Mandatory Visualizations
References
Improving the stability of GSK2647544 in experimental buffers
Welcome to the technical support center for GSK2647544. This resource provides researchers, scientists, and drug development professionals with essential information and guidance for improving the stability of this compound in experimental buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound in aqueous solutions.
Q1: My this compound precipitated out of solution after I diluted my DMSO stock into an aqueous buffer. How can I prevent this?
A1: This is a common issue known as antisolvent precipitation, which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. Here are several strategies to mitigate this:
-
Optimize the Dilution Method: Instead of a single-step dilution, try a serial dilution. This gradual change in the solvent environment can help maintain the compound's solubility.
-
Reduce the Final Concentration: The most direct approach is to work with a lower final concentration of this compound in your assay.
-
Utilize a Co-solvent: Incorporating a water-miscible organic co-solvent, such as ethanol or PEG400, into your final buffer can improve solubility. It is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system.
-
Adjust the pH: The solubility of this compound may be pH-dependent. Experimenting with a slightly more acidic or basic buffer might enhance its stability in your solution. However, any pH adjustment must be compatible with your biological assay.
-
Sonication and Warming: If a precipitate forms, brief sonication or warming the solution to 37°C can help redissolve the compound.[1]
Q2: I've observed a precipitate in my DMSO stock solution of this compound. What could be the cause?
A2: Precipitation in a DMSO stock solution can happen for a couple of reasons:
-
Water Contamination: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Even a small amount of water contamination can significantly reduce the solubility of this compound.[1] It is recommended to use freshly opened, anhydrous DMSO and to store stock solutions with desiccant.
-
Improper Storage: Storing the DMSO stock solution at incorrect temperatures or for extended periods can lead to precipitation. For optimal stability, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: How can I determine the optimal buffer conditions for my experiment?
A3: Since the stability of this compound can be influenced by the specific components of your assay, it is advisable to perform a buffer screen. This involves preparing the compound in a range of buffers (e.g., PBS, Tris, HEPES) at different pH values and temperatures relevant to your experiment. You can then assess the stability over time using methods like HPLC or by monitoring for precipitation.
Q4: I am seeing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?
A4: Yes, inconsistent results can be a sign of compound instability. Time-dependent precipitation in cell culture media is a complex issue influenced by media components, temperature, and interactions with other molecules like serum proteins.[1]
-
Reduce Incubation Time: If your experimental design permits, shortening the incubation time of this compound with the cells may help.
-
Serum Protein Binding: this compound might bind to proteins in fetal bovine serum (FBS), potentially leading to the formation of insoluble complexes.[1] Consider reducing the FBS percentage, while ensuring it does not negatively impact cell health.
Quantitative Data Summary
The following tables summarize the available data on the solubility and storage of this compound.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Molecular Weight | 502.87 g/mol | --INVALID-LINK-- |
| Formula | C₂₄H₁₈ClF₃N₄O₃ | --INVALID-LINK-- |
| Appearance | Solid, White to off-white | --INVALID-LINK-- |
| Solubility in DMSO | 100 mg/mL (198.86 mM) | --INVALID-LINK-- |
| Storage of Solid | 4°C, protect from light | --INVALID-LINK-- |
Table 2: Storage of Stock Solutions in Solvent
| Storage Temperature | Duration | Recommendations | Source |
| -80°C | 6 months | Protect from light | --INVALID-LINK-- |
| -20°C | 1 month | Protect from light | --INVALID-LINK-- |
Experimental Protocols
Protocol for Determining the Stability of this compound in an Aqueous Buffer
This protocol provides a general framework for assessing the stability of this compound in a buffer of interest using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound powder
-
Anhydrous DMSO
-
Experimental buffer of interest (e.g., PBS, Tris-HCl, HEPES)
-
HPLC system with a C18 column
-
Mobile phase for HPLC
-
Temperature-controlled incubator
-
pH meter
-
Calibrated analytical balance
2. Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO. Gentle warming and sonication may be required for complete dissolution.[2]
-
-
Preparation of Working Solution:
-
Dilute the DMSO stock solution into the experimental buffer to the final desired concentration. It is recommended to keep the final DMSO concentration below 1% to minimize solvent effects.
-
-
Sample Incubation:
-
Aliquot the working solution into several vials for analysis at different time points and temperatures.
-
Place the vials in a temperature-controlled environment (e.g., 4°C, 25°C, 37°C).
-
Protect the samples from light.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), retrieve a vial from each temperature condition.
-
Immediately analyze the sample by HPLC to determine the concentration of intact this compound.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method that can separate the parent this compound peak from potential degradation products.
-
Inject the samples and a freshly prepared standard of known concentration.
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Lp-PLA2 signaling pathway in inflammation.
Caption: Workflow for assessing this compound stability.
Caption: Decision tree for troubleshooting precipitation.
References
Controls for GSK2647544 experiments to ensure specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK2647544 in their experiments. Our goal is to help you ensure the specificity and reliability of your results when studying the inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, selective, and orally available inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1] Lp-PLA2 is a calcium-independent phospholipase A2 that is primarily secreted by inflammatory cells such as monocyte-derived macrophages.[1][2] It circulates in plasma mainly bound to low-density lipoprotein (LDL) and is implicated in the progression of atherosclerosis and other inflammatory conditions. This compound was initially developed for the potential treatment of Alzheimer's disease.[3]
Q2: What is the mechanism of action of this compound?
This compound works by directly inhibiting the enzymatic activity of Lp-PLA2. By blocking this activity, it prevents the hydrolysis of oxidized phospholipids in LDL particles, which in turn reduces the production of pro-inflammatory and pro-atherogenic byproducts like lysophosphatidylcholine and oxidized free fatty acids.
Q3: What are the appropriate positive and negative controls for my this compound experiments?
To ensure the specificity of your findings, it is crucial to include proper controls.
-
Positive Control: Darapladib (SB-480848) is another potent and selective Lp-PLA2 inhibitor that can be used as a positive control.[4] It has a well-documented inhibitory effect on Lp-PLA2 activity.
-
Negative Control (Vehicle): The most common negative control is the vehicle used to dissolve this compound, typically dimethyl sulfoxide (DMSO). This control accounts for any effects of the solvent on the experimental system.
-
Pharmacological Negative Control: Identifying a structurally similar but inactive analog of this compound for use as a negative control is challenging based on publicly available information. In the absence of such a compound, using a compound from a different class with no expected activity on Lp-PLA2 can be considered. Researchers should validate that this compound does not affect Lp-PLA2 activity in their specific assay.
-
Biological Negative Control: For cell-based assays, using cells that do not express Lp-PLA2 or have had the Lp-PLA2 gene knocked down or knocked out can serve as an excellent negative control to demonstrate that the effects of this compound are target-dependent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of Lp-PLA2 activity | Compound Instability: this compound may degrade over time, especially in aqueous solutions. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them at -80°C for long-term use and -20°C for short-term use, protected from light. Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Conditions: The pH, temperature, or substrate concentration of your assay may not be optimal for Lp-PLA2 activity or this compound inhibition. | Ensure your assay buffer is at the optimal pH for Lp-PLA2 (typically around 7.4). Follow the recommended incubation times and temperatures for your specific assay protocol. Verify the concentration and quality of your Lp-PLA2 substrate. | |
| Low Lp-PLA2 Activity in the Sample: The cell lysate or purified enzyme preparation may have low endogenous Lp-PLA2 activity. | Confirm the activity of your Lp-PLA2 source using a positive control substrate before starting inhibitor studies. If using cell lysates, ensure that the chosen cell line expresses sufficient levels of Lp-PLA2. | |
| High background signal in the assay | Non-enzymatic substrate hydrolysis: The substrate may be unstable and hydrolyze spontaneously under the assay conditions. | Run a "no-enzyme" control (containing only the substrate and assay buffer) to measure the rate of non-enzymatic hydrolysis. Subtract this background rate from all other readings. |
| Interfering substances in the sample: Components in your cell lysate or sample preparation may interfere with the detection method. | If possible, purify Lp-PLA2 from your sample. Alternatively, perform a buffer exchange to remove potentially interfering small molecules. | |
| Observed cell toxicity or off-target effects | High concentration of this compound: While generally well-tolerated at therapeutic doses, high concentrations in vitro may lead to off-target effects or cytotoxicity. | Perform a dose-response curve to determine the optimal concentration of this compound that effectively inhibits Lp-PLA2 without causing significant cell death. Use the lowest effective concentration for your experiments. |
| Off-target inhibition: this compound may inhibit other enzymes, such as cytochrome P450 3A4 (CYP3A4), at certain concentrations. | To confirm that the observed cellular phenotype is due to Lp-PLA2 inhibition, consider performing rescue experiments by adding downstream products of Lp-PLA2 activity. Additionally, using siRNA or shRNA to specifically knock down Lp-PLA2 can help validate the on-target effect. | |
| Solubility issues with this compound | Precipitation in aqueous solutions: this compound is a hydrophobic molecule and may precipitate when diluted from a DMSO stock into aqueous assay buffers or cell culture media. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous solutions, do so gradually and vortex gently. Avoid using final DMSO concentrations above 0.5% in cell-based assays, as higher concentrations can be toxic to cells. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the recommended positive control, darapladib.
Table 1: Inhibitor Potency
| Compound | Target | IC50 | Assay Conditions |
| This compound | Human Lp-PLA2 | 0.008 nM (free drug potency in brain tissue) | Post-mortem human brain tissue |
| Darapladib | Human Lp-PLA2 | 0.25 nM | Recombinant human enzyme |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Value |
| Terminal half-life | 8 to 16 hours |
| Time to maximum concentration (Tmax) | Median 1.4 hours |
| Maximum concentration (Cmax) | 354 ng/ml (after a 100 mg oral dose) |
| Brain Penetration | Yes, able to cross the blood-brain barrier |
Experimental Protocols
Biochemical Lp-PLA2 Activity Assay (Colorimetric)
This protocol is a general guideline based on commercially available kits and published methods.
Materials:
-
Recombinant human Lp-PLA2
-
This compound
-
Darapladib (positive control)
-
Vehicle (DMSO)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Lp-PLA2 substrate (e.g., 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and darapladib in DMSO.
-
Dilute the recombinant Lp-PLA2 and the substrate to their working concentrations in the assay buffer.
-
-
Assay Setup:
-
Add assay buffer to all wells.
-
Add the vehicle (DMSO) to the control and "no inhibitor" wells.
-
Add serial dilutions of this compound and darapladib to the respective inhibitor wells.
-
Add the diluted Lp-PLA2 enzyme to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the Lp-PLA2 substrate to all wells.
-
Immediately start monitoring the change in absorbance at 405 nm every minute for 15-30 minutes at 37°C. The rate of color development is proportional to the Lp-PLA2 activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Normalize the data by expressing the remaining activity in the inhibitor-treated wells as a percentage of the activity in the "no inhibitor" (vehicle) control wells.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Cell-Based Lp-PLA2 Activity Assay
This protocol describes how to measure the effect of this compound on Lp-PLA2 activity in cultured cells.
Materials:
-
Cell line known to express Lp-PLA2 (e.g., macrophages, such as U937 or THP-1)
-
Cell culture medium
-
This compound
-
Darapladib (positive control)
-
Vehicle (DMSO)
-
Cell lysis buffer
-
Protein concentration assay kit (e.g., BCA)
-
Lp-PLA2 activity assay kit (colorimetric or fluorometric)
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, darapladib, or vehicle (DMSO) for the desired duration (e.g., 1-24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with cold PBS.
-
Lyse the cells using a suitable cell lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a BCA assay or a similar method. This is important for normalizing the Lp-PLA2 activity.
-
-
Lp-PLA2 Activity Measurement:
-
Use a commercial Lp-PLA2 activity assay kit to measure the enzyme activity in the cell lysates, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Lp-PLA2 activity to the total protein concentration for each sample.
-
Express the Lp-PLA2 activity in the treated samples as a percentage of the activity in the vehicle-treated control samples.
-
Plot the percent inhibition versus the concentration of this compound to determine the cellular IC50.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Lp-PLA2 Signaling Pathway and Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of the safety, pharmacokinetics, pharmacodynamics, and drug-drug interaction potential of a selective Lp-PLA2 inhibitor (this compound) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]this compound in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
Technical Support Center: Refining GSK2647544 Dosing Regimen for Long-Term Animal Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the dosing regimen of GSK2647544 for long-term animal studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimental design and execution.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and orally available inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2).[1] Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL), producing pro-inflammatory mediators like lysophospholipids.[1][2] By inhibiting Lp-PLA2, this compound reduces the production of these inflammatory molecules.[2]
Q2: What is a recommended starting dose and route of administration for long-term studies in rodents?
Q3: What are suitable vehicles for formulating this compound for oral administration?
A3: this compound is a poorly soluble compound, requiring a suitable vehicle for oral administration. Common vehicles for such compounds in rodent studies include:
-
Aqueous suspensions: Using suspending agents like methyl cellulose (MC) or carboxymethyl cellulose (CMC) is a standard approach. A concentration of 0.5% w/v MC is frequently used.
-
Co-solvent systems: For compounds that are difficult to suspend, a co-solvent system may be necessary. Options include polyethylene glycol 400 (PEG 400), dimethyl sulfoxide (DMSO), and Tween 80. It is crucial to use the lowest effective concentration of these agents to minimize potential toxicity.
Q4: What are the potential adverse effects of this compound in long-term animal studies?
A4: In a human clinical study, this compound was generally well-tolerated with no serious adverse events reported. However, long-term animal studies may reveal different toxicities. General potential adverse effects to monitor for during long-term studies with orally administered small molecules include changes in body weight, food and water consumption, signs of gastrointestinal distress, and injection site reactions if other routes are used. Vehicle-related toxicities should also be considered.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitation in formulation | Inadequate vehicle for solubility. | - Increase the concentration of the suspending agent (e.g., 1% methyl cellulose).- Consider a co-solvent system (e.g., adding a small percentage of PEG 400 or Tween 80).- Prepare fresh formulations regularly to ensure stability. |
| Animal distress during or after oral gavage | Improper gavage technique, stress, or formulation irritation. | - Ensure proper training in oral gavage technique to avoid esophageal trauma.- Consider using flexible gavage tubes instead of rigid needles.- Pre-coating the gavage needle with sucrose may reduce stress.- Evaluate the tolerability of the vehicle in a small pilot group. |
| Lack of efficacy at the chosen dose | Insufficient drug exposure due to low dose, poor absorption, or rapid metabolism. | - Perform a dose-ranging study to establish a dose-response relationship.- Analyze plasma or tissue concentrations of this compound to assess pharmacokinetic properties.- Ensure the formulation is optimized for maximum bioavailability. |
| Variable results between animals | Inconsistent dosing, animal stress, or underlying health issues. | - Maintain a consistent dosing schedule and technique for all animals.- House animals in a low-stress environment.- Closely monitor animal health and exclude any animals with pre-existing conditions that could affect the study outcome. |
| Adverse events observed (e.g., weight loss, lethargy) | Compound toxicity or vehicle intolerance. | - Reduce the dose or dosing frequency.- Evaluate the toxicity of the vehicle alone in a control group.- Monitor for specific clinical signs and consult with a veterinarian. |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
This protocol describes the preparation of a suspension of this compound in 0.5% methyl cellulose.
Materials:
-
This compound powder
-
Methyl cellulose (viscosity ~400 cP)
-
Sterile water for injection
-
Sterile magnetic stir bar and stir plate
-
Sterile glass beaker or bottle
-
Calibrated balance
Procedure:
-
Calculate the required amount of this compound and methyl cellulose based on the desired concentration and final volume.
-
Weigh the calculated amount of methyl cellulose powder.
-
In a sterile beaker, heat approximately half of the total required volume of sterile water to 60-70°C.
-
Slowly add the methyl cellulose powder to the hot water while continuously stirring with a magnetic stir bar to prevent clumping.
-
Once the methyl cellulose is dispersed, add the remaining volume of cold sterile water to bring the solution to the final volume.
-
Continue stirring until the solution is clear and uniform. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound powder.
-
Slowly add the this compound powder to the methyl cellulose solution while stirring continuously.
-
Continue stirring for at least 30 minutes to ensure a homogenous suspension.
-
Store the formulation at 4°C and protect it from light. Shake well before each use.
Protocol 2: Long-Term Oral Gavage Administration in Mice
This protocol outlines the procedure for daily oral gavage in mice for a long-term study.
Materials:
-
Prepared this compound formulation
-
Appropriately sized flexible gavage tubes (e.g., 20-22 gauge for adult mice)
-
1 mL syringes
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Accurately weigh each mouse to determine the correct dosing volume. The typical oral gavage volume for mice should not exceed 10 mL/kg.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the correct length for gavage tube insertion by holding the tube next to the mouse, with the tip extending from the mouth to the last rib.
-
Draw the calculated volume of the this compound suspension into the syringe and attach the gavage tube.
-
Gently insert the gavage tube into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The tube should pass smoothly without resistance.
-
Once the tube is in the correct position, slowly administer the formulation.
-
Gently remove the gavage tube.
-
Monitor the animal for at least 15 minutes post-gavage for any signs of distress, such as labored breathing or regurgitation.
-
Return the mouse to its home cage.
-
Clean and disinfect the gavage tubes between animals.
Protocol 3: Monitoring Parameters for Long-Term Studies
This protocol details the essential parameters to monitor during long-term animal studies with this compound.
Parameters to Monitor:
-
Body Weight: Record body weight at least twice weekly. Significant weight loss can be an indicator of toxicity.
-
Food and Water Consumption: Measure food and water intake at least once a week. Changes in consumption can indicate adverse effects.
-
Clinical Signs: Observe animals daily for any clinical signs of toxicity, including changes in posture, activity level, grooming, and presence of diarrhea or piloerection.
-
Behavioral Assessments: If relevant to the study's endpoints (e.g., neurological studies), perform periodic behavioral tests to assess motor function, cognition, and anxiety-like behaviors.
-
Blood Sampling: Collect periodic blood samples (e.g., via tail vein or saphenous vein) to monitor hematology, clinical chemistry parameters (e.g., liver and kidney function), and plasma levels of this compound.
-
Terminal Procedures: At the end of the study, perform a complete necropsy, collect major organs for histopathological analysis, and collect terminal blood and tissue samples for biomarker and drug concentration analysis.
Data Presentation
Table 1: Recommended Vehicle Formulations for Poorly Soluble Compounds
| Vehicle Composition | Concentration Range | Species | Notes |
| Methyl Cellulose (MC) in water | 0.5% - 1.0% (w/v) | Rodents | Commonly used, well-tolerated suspending agent. |
| Polyethylene Glycol 400 (PEG 400) | Up to 5,000 mg/kg/day | Rats | Can be used as a co-solvent. |
| Tween 80 (Polysorbate 80) | Up to 250 mg/kg/day | Rats | Surfactant used to improve solubility. |
| Dimethyl Sulfoxide (DMSO) | Up to 5,500 mg/kg/day | Rats | Use with caution due to potential for toxicity. |
Table 2: Key Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value |
| Cmax (geometric mean) | 354 ng/mL |
| Tmax (median) | 1.4 hours |
| Metabolism | 20-40% of parent compound present after 120 minutes |
Visualizations
Caption: Lp-PLA2 signaling pathway leading to inflammation.
Caption: Experimental workflow for a long-term in vivo study.
Caption: Logical flow for troubleshooting adverse events.
References
- 1. Antioxidant and inflammatory aspects of lipoprotein-associated phospholipase A2 (Lp-PLA2 ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]this compound in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in GSK2647544 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with GSK2647544, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1] Lp-PLA2 is a proinflammatory enzyme primarily secreted by monocyte-derived macrophages. By inhibiting Lp-PLA2, this compound is investigated for its potential therapeutic effects in conditions associated with inflammation, such as Alzheimer's disease.[2][3][4]
Q2: A clinical study involving this compound was terminated early. Why?
A2: A positron emission tomography (PET) study with [18F]this compound was terminated due to a finding from a separate clinical pharmacology study that indicated a potentially clinically significant drug-drug interaction (DDI).[2]
Q3: What is the nature of the observed drug-drug interaction (DDI)?
A3: The administration of this compound concomitantly with simvastatin, a cholesterol-lowering medication, was found to significantly increase the overall exposure (area under the plasma concentration-time curve and maximum plasma concentration) of simvastatin and its active metabolite, simvastatin acid.
Q4: Has this compound demonstrated brain penetration?
A4: Yes, studies, including a human PET biodistribution study, have provided evidence that this compound can cross the blood-brain barrier, leading to measurable exposure in the brain. Exploratory modeling suggests that a twice-daily dose of 102 mg could achieve approximately 80% trough inhibition of brain Lp-PLA2 activity.
Troubleshooting Guides
Guide 1: Unexpected Pharmacokinetic Profile in Co-administration Studies
Issue: Observing a significantly altered pharmacokinetic profile of a co-administered drug, particularly an increase in its plasma concentration, when studied with this compound.
Potential Cause: Inhibition of Cytochrome P450 (CYP) enzymes by this compound. The documented DDI with simvastatin suggests that this compound may act as an inhibitor of CYP3A4. Simvastatin is primarily metabolized by CYP3A4, and inhibition of this enzyme leads to reduced clearance and increased plasma levels of simvastatin, which can elevate the risk of myopathy and rhabdomyolysis.
Troubleshooting Steps:
-
Review Co-administered Drug Metabolism: Verify if the co-administered drug is a substrate of CYP3A4 or other CYP enzymes.
-
In Vitro CYP Inhibition Assay: Conduct an in vitro experiment to determine the inhibitory potential of this compound on the specific CYP isoform responsible for the metabolism of the co-administered drug.
-
Dose Adjustment: If co-administration is necessary, consider a dose reduction of the affected drug and monitor its plasma concentrations and for any adverse effects.
-
Alternative Medications: If possible, consider using an alternative medication that is not metabolized by the inhibited CYP enzyme.
Logical Relationship: this compound and Simvastatin DDI
Caption: this compound inhibits the CYP3A4 enzyme, leading to increased simvastatin levels.
Guide 2: Inconsistent or Low Activity in Lp-PLA2 Assays
Issue: Observing lower than expected or inconsistent inhibition of Lp-PLA2 activity by this compound in in-vitro or ex-vivo assays.
Potential Causes & Troubleshooting Steps:
-
Assay Type: There are two main types of Lp-PLA2 assays: those that measure the concentration (mass) of the enzyme and those that measure its activity. Ensure you are using an activity-based assay, as this will directly reflect the inhibitory effect of this compound.
-
Sample Stability: Pre-analytical sample handling is crucial. Improper storage or delayed testing of samples can lead to falsely elevated Lp-PLA2 concentration measurements in some assays. The activity-based assay is generally more stable.
-
Reagent Quality: Ensure all assay reagents, including the substrate and this compound stock solution, are of high quality and have been stored correctly. This compound stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.
-
Solubility Issues: Poor solubility of this compound in the assay buffer can lead to inaccurate results. While specific solubility issues for this compound are not widely reported, it is a common challenge for many small molecule inhibitors. Consider the use of a suitable solvent and ensure it is present at a final concentration that does not affect the assay performance. The use of hydroxypropyl-β-cyclodextrin has been noted in formulations of [18F]this compound to address high retention on sterilizing filters, suggesting it may be a useful additive.
Experimental Workflow: Troubleshooting Lp-PLA2 Inhibition Assay
Caption: A workflow for troubleshooting inconsistent results in Lp-PLA2 inhibition assays.
Data Presentation
Table 1: Pharmacokinetic Parameters of [18F]this compound in Healthy Male Subjects
| Parameter | Value | Reference |
| Dose of unlabelled this compound | 100 mg (oral) | |
| Injected [18F]this compound (mass) | 179 ± 55 μg (intravenous) | |
| Cmax (geometric mean) | 354 ng/ml | |
| Tmax (median) | 1.4 h | |
| Whole Brain Volume of Distribution (VT) | 0.56 (95% CI, 0.41–0.72) | |
| Parent Compound at 120 min | 20-40% |
Table 2: Drug-Drug Interaction between this compound and Simvastatin
| Co-administered Drug | Effect on Co-administered Drug's Exposure | Fold Increase in AUC | Fold Increase in Cmax | Reference |
| Simvastatin | Increased | 3.6 - 4.3 | Not specified | |
| Simvastatin Acid | Increased | 1.5 - 3.1 | Not specified |
Experimental Protocols
Protocol 1: PET Biodistribution Study of [18F]this compound
-
Radiopharmaceutical Preparation: [18F]this compound was synthesized using a copper iodide (Cu(I)) mediated [18F]trifluoromethylation method.
-
Subject Dosing: Healthy male subjects (n=4, age range 34–42) received a single oral dose of 100 mg of unlabelled this compound.
-
Radiotracer Administration: Two hours after the oral dose, an intravenous injection of [18F]this compound was administered (average injected activity: 106 ± 47 MBq; average injected mass: 179 ± 55 μg).
-
PET Scanning: Dynamic PET scans were performed for 120 minutes following the radiotracer injection.
-
Data Analysis: Regional time-activity curves (TACs) were obtained from defined regions of interest (ROIs) in the brain. Compartmental modeling was used to estimate the whole-brain volume of distribution (VT).
Protocol 2: Lp-PLA2 Activity Assay (General)
-
Sample Preparation: Collect blood samples and process to obtain plasma or serum.
-
Reagent Preparation: Prepare assay buffer, substrate solution, and a dilution series of this compound.
-
Assay Procedure:
-
Add plasma/serum samples to a microplate.
-
Add the this compound dilutions to the respective wells.
-
Pre-incubate the plate at a specified temperature.
-
Initiate the reaction by adding the substrate.
-
-
Detection: Measure the rate of product formation using a spectrophotometer or fluorometer at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition of Lp-PLA2 activity for each concentration of this compound to determine the IC50 value.
Signaling Pathway: Lp-PLA2 in Vascular Inflammation
Caption: The role of Lp-PLA2 in promoting vascular inflammation, and its inhibition by this compound.
References
How to minimize variability in GSK2647544 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results when working with GSK2647544, a selective inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2).
Understanding this compound and its Target
This compound is a potent and specific inhibitor of Lp-PLA2. This enzyme plays a crucial role in the hydrolysis of oxidized phospholipids within low-density lipoproteins (LDL), producing pro-inflammatory mediators such as lysophosphatidylcholine (LPC) and oxidized free fatty acids.[1] These mediators are implicated in the pathogenesis of various inflammatory diseases, including atherosclerosis and neurodegenerative disorders. By inhibiting Lp-PLA2, this compound aims to reduce this inflammatory cascade.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the enzyme Lipoprotein-Associated Phospholipase A2 (Lp-PLA2). It blocks the enzymatic activity of Lp-PLA2, preventing the hydrolysis of oxidized phospholipids into pro-inflammatory molecules like lysophosphatidylcholine (LPC) and oxidized free fatty acids.
Q2: What are the primary downstream signaling pathways affected by this compound?
A2: By inhibiting Lp-PLA2, this compound primarily dampens signaling pathways activated by LPC and oxidized free fatty acids. These include pathways mediated by Toll-like receptors (TLRs), G protein-coupled receptors, and subsequent activation of transcription factors like NF-κB, leading to a reduction in inflammatory cytokine production.
Q3: How should this compound be stored?
A3: For long-term stability, this compound stock solutions should be stored at -80°C for up to six months. For short-term use, storage at -20°C for up to one month is recommended. It is crucial to protect the compound from light.
Q4: What is the solubility of this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. Ensure complete dissolution and prepare fresh dilutions in culture medium for each experiment to avoid precipitation and variability.
Q5: What are the key sources of variability in Lp-PLA2 assays?
A5: Variability in Lp-PLA2 assays can arise from several factors, including:
-
Genetic variations: Polymorphisms in the PLA2G7 gene, which encodes Lp-PLA2, can lead to differences in enzyme activity among subjects or cell lines.
-
Assay type: Measuring Lp-PLA2 mass (ELISA) versus its enzymatic activity can yield different results and may have different levels of inherent variability.[2] Activity assays are generally considered more indicative of biological function.
-
Sample handling: Improper collection, processing, and storage of serum or plasma samples can affect Lp-PLA2 activity. Hemolysis and turbidity are common reasons for sample rejection.[1][3][4]
-
Diet and lifestyle: In vivo studies can be influenced by diet and other lifestyle factors that affect lipid profiles and systemic inflammation.
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue 1: High variability in IC50 values between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Health and Density | Ensure cells are in the logarithmic growth phase and have high viability (>95%). Plate cells at a consistent density for all experiments. |
| This compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incomplete Solubilization | Ensure this compound is fully dissolved in DMSO before preparing serial dilutions in the assay medium. Visually inspect for any precipitation. |
| Variable Incubation Times | Use a precise timer for all incubation steps, including compound treatment and substrate addition. |
| Assay Reagent Variability | Use reagents from the same lot number for a set of experiments. If changing lots, perform a bridging study to ensure consistency. |
Issue 2: No significant inhibition of Lp-PLA2 activity observed.
| Potential Cause | Troubleshooting Step |
| Low Endogenous Lp-PLA2 Activity | Select a cell line known to express sufficient levels of Lp-PLA2. Alternatively, stimulate cells with an appropriate agent (e.g., oxidized LDL) to induce Lp-PLA2 expression. |
| Incorrect Assay Conditions | Optimize assay parameters such as substrate concentration, pH, and temperature according to the manufacturer's protocol for the Lp-PLA2 activity assay kit. |
| Inactive this compound | Verify the integrity and purity of the this compound compound. If possible, test its activity in a cell-free enzymatic assay. |
| Cellular Efflux of the Inhibitor | Some cell lines may express efflux pumps that remove the inhibitor. Consider using an efflux pump inhibitor as a control to test this possibility. |
In Vivo Animal Studies
Issue 3: Inconsistent drug exposure and pharmacodynamic effects.
| Potential Cause | Troubleshooting Step |
| Variable Oral Bioavailability | Ensure consistent formulation and administration of this compound. For oral gavage, ensure the compound is adequately suspended or dissolved. Consider subcutaneous or intravenous administration for more consistent exposure. |
| Dietary Influences | Standardize the diet of the animals throughout the study, as high-fat diets can influence Lp-PLA2 levels and lipid profiles. |
| Circadian Rhythm Effects | Administer the compound and collect samples at the same time each day to minimize variability due to circadian rhythms. |
| Genetic Background of Animals | Use a genetically homogenous strain of animals to reduce inter-individual variability in drug metabolism and Lp-PLA2 activity. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| This compound IC50 | 0.008 nM | Free drug potency in post-mortem human brain tissue. | |
| Normal Human Lp-PLA2 Activity | < 225 nmol/min/mL | Reduced risk of coronary heart disease. | |
| Normal Human Lp-PLA2 Mass | < 200 ng/mL | Normal range in serum. | |
| Darapladib (Lp-PLA2 inhibitor) dosage in rats | 25-50 mg/kg/day | Oral administration in an atherosclerosis model. | |
| Darapladib (Lp-PLA2 inhibitor) dosage in pigs | 10 mg/kg/day | Oral administration in a diabetic, hypercholesterolemic model. |
Experimental Protocols
Protocol 1: In Vitro Lp-PLA2 Activity Assay
This protocol provides a general framework for measuring the inhibitory effect of this compound on Lp-PLA2 activity in a cell-based assay.
-
Cell Culture:
-
Culture a suitable cell line (e.g., macrophages like THP-1 or a cell line overexpressing Lp-PLA2) in the recommended medium and conditions.
-
Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in a cell culture medium to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Compound Treatment:
-
Remove the culture medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
-
Lp-PLA2 Activity Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the Lp-PLA2 activity in the cell lysates using a commercially available Lp-PLA2 activity assay kit, following the manufacturer's instructions. These kits typically use a colorimetric or fluorometric substrate.
-
Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Animal Study (Adapted from Darapladib Studies)
This protocol outlines a general approach for evaluating the efficacy of this compound in a rodent model of atherosclerosis.
-
Animal Model:
-
Use a suitable animal model, such as ApoE-deficient mice on a high-fat diet, to induce atherosclerosis.
-
Acclimatize the animals for at least one week before the start of the experiment.
-
-
Drug Formulation and Administration:
-
Formulate this compound in a suitable vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).
-
Divide the animals into a vehicle control group and one or more this compound treatment groups (e.g., low dose and high dose).
-
Administer the compound or vehicle daily by oral gavage for the duration of the study (e.g., 6-8 weeks).
-
-
Monitoring:
-
Monitor the body weight and general health of the animals regularly.
-
Collect blood samples at baseline and at the end of the study to measure plasma Lp-PLA2 activity, lipid profiles, and inflammatory markers.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and perfuse the vasculature.
-
Harvest the aorta and heart for histological analysis of atherosclerotic plaque size and composition (e.g., using Oil Red O staining for lipid deposition and immunohistochemistry for macrophage infiltration).
-
Homogenize a portion of the aorta to measure tissue Lp-PLA2 activity.
-
-
Data Analysis:
-
Compare the measured parameters (plaque area, plasma Lp-PLA2 activity, etc.) between the vehicle and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Visualizations
Caption: Lp-PLA2 signaling pathway and the inhibitory action of this compound.
References
Validation & Comparative
A Comparative Analysis of GSK2647544 and Darapladib: Two Generations of Lp-PLA2 Inhibitors
A deep dive into the efficacy, experimental data, and divergent clinical paths of two selective lipoprotein-associated phospholipase A2 inhibitors.
In the landscape of therapeutic drug development, the selective inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2) has been a focal point for mitigating inflammatory processes central to various diseases. Two key players in this arena, darapladib and GSK2647544, both developed by GlaxoSmithKline, offer a compelling narrative of a shifting therapeutic focus, from cardiovascular disease to neuroinflammation. While both molecules share a common target, their distinct pharmacological profiles and clinical trajectories provide valuable insights for researchers and drug development professionals. This guide offers an objective comparison of their efficacy, supported by available experimental data, detailed methodologies, and visual representations of their mechanisms of action.
At a Glance: Key Differences and Clinical Development
Darapladib was initially heralded as a promising agent for the treatment of atherosclerosis. The rationale was based on the hypothesis that inhibiting Lp-PLA2, an enzyme implicated in the generation of pro-inflammatory lipids within atherosclerotic plaques, would reduce cardiovascular events. However, despite promising early-phase data, large-scale Phase III clinical trials, STABILITY and SOLID-TIMI 52, failed to demonstrate a significant reduction in major adverse cardiovascular events.[1][2][3] This led to the discontinuation of its development for cardiovascular indications.
In contrast, this compound emerged as a next-generation Lp-PLA2 inhibitor with a key differentiating feature: the ability to cross the blood-brain barrier.[4][5] This property shifted the therapeutic focus towards neurological disorders where neuroinflammation is a critical component, such as Alzheimer's disease. Phase I clinical trials in healthy volunteers have demonstrated that this compound is well-tolerated and achieves significant inhibition of Lp-PLA2 in both plasma and the central nervous system.
Mechanism of Action: Targeting the Lp-PLA2 Pathway
Both this compound and darapladib are selective inhibitors of the Lp-PLA2 enzyme. Lp-PLA2 is primarily associated with low-density lipoprotein (LDL) cholesterol in the circulation. Within atherosclerotic plaques or in the brain, oxidized LDL (oxLDL) becomes a substrate for Lp-PLA2. The enzyme hydrolyzes oxidized phospholipids in oxLDL, generating lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs). These products are potent pro-inflammatory mediators, promoting monocyte chemotaxis, endothelial dysfunction, and the expression of adhesion molecules, all of which contribute to the progression of atherosclerosis and neuroinflammation. By inhibiting Lp-PLA2, both drugs aim to reduce the production of these inflammatory mediators.
Quantitative Efficacy Data: A Tale of Two Tissues
Direct head-to-head efficacy data for this compound and darapladib is unavailable due to their development for different indications. The following tables summarize key quantitative findings from their respective clinical trials.
Table 1: Darapladib Efficacy Data in Atherosclerosis
| Parameter | Study | Dosage | Result | p-value |
| Primary Endpoint | ||||
| Major Adverse Cardiovascular Events (MACE) | STABILITY | 160 mg/day | 6% relative risk reduction vs. placebo | 0.199 |
| Major Coronary Events | SOLID-TIMI 52 | 160 mg/day | No significant reduction vs. placebo (HR 1.00) | 0.93 |
| Biomarker/Imaging Endpoints | ||||
| Lp-PLA2 Activity Inhibition | IBIS-2 | 160 mg/day | ~59% inhibition vs. placebo | <0.001 |
| Necrotic Core Volume (in atherosclerotic plaques) | IBIS-2 | 160 mg/day | Halted progression vs. placebo (-5.2 mm³) | 0.012 |
| High-Sensitivity C-Reactive Protein (hs-CRP) | IBIS-2 | 160 mg/day | Non-significant reduction vs. placebo | 0.35 |
Table 2: this compound Pharmacodynamic Data in Healthy Volunteers
| Parameter | Study | Dosage | Result |
| Lp-PLA2 Activity Inhibition | |||
| Plasma Lp-PLA2 Inhibition (trough) | Phase I | 7-day, twice daily | 85.6% |
| Central Nervous System Penetration | |||
| Brain Lp-PLA2 Inhibition (estimated trough) | PET Study | 102 mg, twice daily | ~80% |
| Whole Brain Volume of Distribution (VT) | PET Study | 100 mg single dose | 0.56 |
Experimental Protocols
Darapladib: STABILITY and SOLID-TIMI 52 Phase III Trials
The STABILITY (Stabilization of Atherosclerotic Plaque By Initiation of darapLadIb TherapY) and SOLID-TIMI 52 (Stabilization Of pLaques usIng Darapladib – Thrombolysis In Myocardial Infarction 52) trials were large, randomized, double-blind, placebo-controlled studies.
-
STABILITY Trial Protocol:
-
Participants: 15,828 patients with chronic coronary heart disease.
-
Intervention: Patients were randomized to receive either 160mg of darapladib or a placebo daily, in addition to standard of care.
-
Primary Endpoint: A composite of major adverse cardiovascular events (MACE), including cardiovascular death, myocardial infarction, and stroke.
-
Duration: The trial continued until a prespecified number of primary endpoint events occurred.
-
-
SOLID-TIMI 52 Trial Protocol:
-
Participants: 13,026 patients who had experienced a recent acute coronary syndrome.
-
Intervention: Patients were randomized to receive either 160mg of darapladib or a placebo daily, on top of guideline-recommended therapy.
-
Primary Endpoint: A composite of coronary heart disease death, myocardial infarction, or urgent coronary revascularization for myocardial ischemia.
-
Duration: Median follow-up of 2.5 years.
-
This compound: Phase I and PET Biodistribution Studies
The initial clinical evaluation of this compound focused on its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers. A key component was a Positron Emission Tomography (PET) study to confirm its brain penetration.
-
Phase I Study Protocol:
-
Participants: Healthy adult volunteers.
-
Intervention: Single and multiple ascending oral doses of this compound.
-
Endpoints: Safety and tolerability, pharmacokinetic parameters (Cmax, Tmax, AUC), and pharmacodynamic assessment of plasma Lp-PLA2 activity inhibition.
-
-
PET Biodistribution Study Protocol:
-
Participants: Healthy male subjects.
-
Intervention: A single oral dose of 100 mg of unlabeled this compound was administered, followed by an intravenous injection of [18F]this compound.
-
Methodology: Dynamic PET scans of the brain were acquired to measure the time course of radioactivity. Arterial blood sampling was performed to determine the concentration of the radiotracer in plasma.
-
Primary Endpoint: The whole-brain volume of distribution (VT) of [18F]this compound was calculated to quantify brain penetration.
-
Conclusion: A Shift in Therapeutic Strategy
The comparison of this compound and darapladib illustrates a critical evolution in drug development strategy. While both are potent inhibitors of Lp-PLA2, the clinical failure of darapladib in large cardiovascular outcome trials highlighted the complexity of targeting inflammation in atherosclerosis and questioned the causal role of Lp-PLA2 in this disease.
This compound, with its demonstrated ability to penetrate the central nervous system, represents a strategic pivot towards neuroinflammatory conditions. The promising early-phase data on its brain Lp-PLA2 inhibition opens new avenues for research in Alzheimer's disease and other neurological disorders where inflammation is a key pathological driver.
For researchers and drug development professionals, the story of these two molecules underscores the importance of understanding target biology in specific disease contexts and the value of designing molecules with appropriate pharmacokinetic properties to reach the desired site of action. While darapladib's journey in cardiology may have concluded, the insights gained have paved the way for the exploration of Lp-PLA2 inhibition in a new and promising therapeutic area with this compound. Future clinical trials will be crucial in determining if this targeted approach can translate into meaningful clinical benefits for patients with neurodegenerative diseases.
References
- 1. Study design and rationale for the clinical outcomes of the STABILITY Trial (STabilization of Atherosclerotic plaque By Initiation of darapLadIb TherapY) comparing darapladib versus placebo in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. STABILITY and SOLID-TIMI 52: Lipoprotein associated phospholipase A2 (Lp-PLA2) as a biomarker or risk factor for cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. DSpace [diposit.ub.edu]
GSK2647544: A Comparative Guide to its Specificity Against Phospholipase A2 Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of GSK2647544, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), against various phospholipase A2 (PLA2) subtypes. While this compound is recognized for its high potency and selectivity for Lp-PLA2, this document aims to present available data and contextual comparisons to aid researchers in its application and in the broader field of PLA2 inhibitor development.
Executive Summary
Data Presentation: Specificity of PLA2 Inhibitors
Direct comparative data for this compound against a wide panel of PLA2 subtypes is limited in publicly accessible literature. However, to provide a framework for understanding its selectivity, the following table includes inhibitory concentrations (IC50) for other notable PLA2 inhibitors against various subtypes.
| Inhibitor | Target PLA2 Subtype | IC50 | Reference |
| This compound | Lp-PLA2 (PAF-AH) | pIC50 = 10.8 * | **** |
| PLA2 VIIB | >100-fold selectivity vs Lp-PLA2 | ||
| Other PLA2 Subtypes | Data not publicly available | - | |
| Darapladib | Lp-PLA2 | 0.25 nM | |
| Varespladib | sPLA2 (snake venom) | 0.0016 - 0.063 µg/mL | |
| sPLA2 (various) | nano- to sub-nanomolar range | ||
| AZD2716 | sPLA2-IIA | 10 nM | |
| sPLA2-V | 40 nM | ||
| sPLA2-X | 400 nM | ||
| ASB14780 | cPLA2-IVA | 20 nM (in human whole blood) | |
| Quercetin | sPLA2-II (Vipera russelli) | 2 µM | |
| sPLA2-I (porcine pancreas) | >100 µM (weak inhibition) | ||
| Indomethacin | sPLA2-II (rat/human) | 28 - 35 µM |
Note: pIC50 is the negative logarithm of the IC50 value. A pIC50 of 10.8 corresponds to an IC50 in the sub-nanomolar range. This data is for a preferred compound from a patent disclosure that is likely related to this compound.
Experimental Protocols
Accurate determination of inhibitor specificity requires robust and subtype-specific assays. Below are detailed methodologies for key experiments used to characterize the activity of PLA2 inhibitors.
Lp-PLA2 (PAF-AH) Activity Assay (Thioesterase-based)
This spectrophotometric assay is commonly used to measure the activity of Lp-PLA2.
-
Principle: The assay utilizes a synthetic substrate, 2-thio-Platelet-Activating Factor (2-thio-PAF), which is hydrolyzed by Lp-PLA2 to release a free thiol. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be quantified by measuring the absorbance at 414 nm.
-
Materials:
-
Purified recombinant Lp-PLA2 or plasma/serum sample
-
This compound or other test inhibitors
-
2-thio-PAF substrate
-
DTNB
-
Tris-HCl buffer (pH 7.2)
-
EGTA
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction buffer containing Tris-HCl and EGTA.
-
Add the plasma/serum sample or purified enzyme to the wells of a 96-well plate.
-
To test for inhibition, pre-incubate the enzyme with varying concentrations of this compound.
-
Add DTNB to all wells.
-
Initiate the reaction by adding the 2-thio-PAF substrate.
-
Measure the change in absorbance at 414 nm over time at a constant temperature (e.g., 25°C or 37°C).
-
The rate of the reaction is proportional to the Lp-PLA2 activity.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
-
Cytosolic PLA2 (cPLA2-IVA) Activity Assay (Radiometric)
This assay measures the release of radiolabeled arachidonic acid from phospholipid vesicles.
-
Principle: cPLA2-IVA preferentially hydrolyzes phospholipids containing arachidonic acid at the sn-2 position. This assay uses small unilamellar vesicles (SUVs) composed of phosphatidylcholine, with a portion of the molecules containing radiolabeled arachidonic acid (e.g., [³H]arachidonic acid). The enzyme activity is determined by quantifying the amount of released radiolabeled arachidonic acid.
-
Materials:
-
Purified recombinant cPLA2-IVA or cell lysate
-
Test inhibitors
-
Phosphatidylcholine (PC)
-
[³H]arachidonic acid-labeled PC
-
Reaction buffer (e.g., HEPES, Tris-HCl) containing CaCl₂
-
Bovine Serum Albumin (BSA) to bind released fatty acids
-
Scintillation counter and fluid
-
-
Procedure:
-
Prepare SUVs by sonication or extrusion of a mixture of PC and [³H]arachidonic acid-labeled PC.
-
In a reaction tube, combine the reaction buffer, SUVs, and the cPLA2-IVA enzyme source.
-
For inhibition studies, pre-incubate the enzyme with the test compound.
-
Initiate the reaction by adding CaCl₂.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents to extract lipids).
-
Separate the released [³H]arachidonic acid from the unhydrolyzed phospholipids using thin-layer chromatography (TLC) or a column separation method.
-
Quantify the radioactivity of the released arachidonic acid using a scintillation counter.
-
Calculate enzyme activity and inhibitor IC50 values.
-
Secretory PLA2 (sPLA2) Activity Assay (Fluorometric)
This is a continuous assay that measures the fluorescence increase upon substrate hydrolysis.
-
Principle: This assay uses a fluorescently labeled phospholipid substrate, such as a phospholipid with a BODIPY fluorophore attached to the sn-2 acyl chain. In its intact form, the fluorescence of the BODIPY dye is self-quenched. Upon hydrolysis by sPLA2, the fluorescent fatty acid is released and can bind to a carrier protein like BSA in the assay buffer, leading to a significant increase in fluorescence intensity.
-
Materials:
-
Purified recombinant sPLA2 (e.g., sPLA2-IIA, -V, or -X)
-
Test inhibitors
-
Fluorescent phospholipid substrate (e.g., Red/Green BODIPY PC-A2)
-
Reaction buffer (e.g., Tris-HCl) containing CaCl₂
-
Fatty acid-free BSA
-
96-well black microplate
-
Fluorometer
-
-
Procedure:
-
Prepare a substrate solution by mixing the fluorescent phospholipid with a non-labeled phospholipid (e.g., DOPC) to form liposomes.
-
In the wells of a 96-well plate, add the reaction buffer containing CaCl₂ and BSA.
-
Add the sPLA2 enzyme to the wells. For inhibition assays, pre-incubate the enzyme with the inhibitor.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in fluorescence intensity over time using a fluorometer (e.g., excitation at 485 nm and emission at 520 nm for a green fluorescent dye).
-
The initial rate of fluorescence increase is proportional to the sPLA2 activity.
-
Determine the IC50 values from the dose-response curves.
-
Signaling Pathways and Experimental Workflows
To visualize the context in which this compound and other PLA2 inhibitors act, the following diagrams illustrate the general signaling pathways of the major PLA2 subtypes and a typical inhibitor screening workflow.
Caption: Major signaling pathways of PLA2 subtypes.
Caption: A typical workflow for screening PLA2 inhibitors.
Conclusion
This compound is a highly potent and selective inhibitor of Lp-PLA2. While detailed quantitative data on its activity against other PLA2 subtypes is not extensively published, its focused development for Lp-PLA2-mediated diseases underscores its specificity. For researchers investigating the roles of different PLA2 subtypes, it is crucial to employ specific assays to confirm the selectivity of any inhibitor used. The experimental protocols and comparative data provided in this guide offer a foundation for such investigations and for the continued development of next-generation PLA2 inhibitors.
References
- 1. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of sPLA2-IIA Prevents LPS-Induced Neuroinflammation by Suppressing ERK1/2-cPLA2α Pathway in Mice Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the safety, pharmacokinetics, pharmacodynamics, and drug-drug interaction potential of a selective Lp-PLA2 inhibitor (this compound) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cytosolic Phospholipase A2 prevents prion peptide-induced neuronal damage and co-localisation with Beta III Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PLA2G4A/cPLA2-mediated lysosomal membrane damage leads to inhibition of autophagy and neurodegeneration after brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effects of Lp-PLA2 Inhibition: A Comparative Guide on GSK2647544 and Lp-PLA2 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition through the selective inhibitor GSK2647544 and through genetic knockout models. By examining data from both pharmacological intervention and genetic deletion, this document aims to offer a clearer understanding of the role of Lp-PLA2 in atherosclerosis and the potential of targeted therapies.
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory processes that drive the development and progression of atherosclerosis.[1] It hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[1] These molecules contribute to the formation of atherosclerotic plaques, making Lp-PLA2 a significant target for therapeutic intervention.
This compound is an orally available and selective inhibitor of Lp-PLA2.[2] While direct studies of this compound in Lp-PLA2 knockout models are not currently available in published literature, its mechanism of action can be validated by comparing the effects of other selective Lp-PLA2 inhibitors and the phenotype of Lp-PLA2 knockout animals. This guide will synthesize findings from studies using the Lp-PLA2 inhibitor darapladib in atherosclerosis-prone mouse models (ApoE-/- and LDLR-/-) and data from Lp-PLA2 knockout rabbits to provide a robust validation of the therapeutic concept.
Performance Comparison: Genetic Knockout vs. Pharmacological Inhibition
The central hypothesis is that both genetic deletion and pharmacological inhibition of Lp-PLA2 will lead to a reduction in atherosclerosis. The following tables summarize the key quantitative data from relevant studies to facilitate a direct comparison.
Table 1: Effect of Lp-PLA2 Inhibition/Deficiency on Atherosclerotic Plaque Area
| Model | Intervention | Plaque Area Reduction (%) | Key Findings | Reference |
| ApoE-deficient Mice | Darapladib (50 mg/kg/day) | Significant reduction | Darapladib treatment for 6 weeks significantly decreased the atherosclerotic plaque area in the aorta.[3] | [3] |
| LDLR-deficient Mice | Darapladib (50 mg/kg/day) | Significant reduction | A significant decrease in plaque area from the aortic arch to the abdominal aorta was observed after 6 weeks of treatment. | |
| New Zealand White Rabbits | Lp-PLA2 Knockout | 60.2% | Homozygous Lp-PLA2 knockout rabbits fed a cholesterol-rich diet for 14 weeks showed a 60.2% reduction in aortic atherosclerosis lesions compared to wild-type. |
Table 2: Effect of Lp-PLA2 Inhibition/Deficiency on Inflammatory Markers and Plaque Composition
| Model | Intervention | Parameter | Outcome | Reference |
| ApoE-deficient Mice | Darapladib (50 mg/kg/day) | Serum hs-CRP | Significantly reduced | |
| Serum IL-6 | Significantly reduced | |||
| Plaque Macrophage Content | Decreased | |||
| Plaque Collagen Content | Increased | |||
| LDLR-deficient Mice | Darapladib (50 mg/kg/day) | Serum hs-CRP | Significantly reduced | |
| Serum IL-6 | Significantly reduced | |||
| MCP-1 Gene Expression (in lesions) | Significantly reduced | |||
| VCAM-1 Gene Expression (in lesions) | Significantly reduced | |||
| New Zealand White Rabbits | Lp-PLA2 Knockout | Plaque Macrophage Content | Reduced | |
| Plaque Inflammatory Cytokines | Reduced |
Table 3: Profile of this compound - A Selective Lp-PLA2 Inhibitor
| Parameter | Finding | Key Details | Reference |
| Mechanism of Action | Selective Lp-PLA2 Inhibitor | Orally available, calcium-independent phospholipase A2 inhibitor. | |
| Pharmacodynamics | Dose-dependent inhibition of plasma Lp-PLA2 activity | A trough inhibition of 85.6% was observed after 7-day twice-daily dosing in healthy volunteers. | |
| Pharmacokinetics | Readily absorbed | Terminal half-life ranging from 8 to 16 hours in healthy volunteers. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the experimental protocols used in the key studies cited.
Protocol 1: Darapladib Treatment in ApoE-deficient Mice
-
Animal Model: Male homozygous ApoE-deficient mice (C57/Bl6 genetic background).
-
Diet: Mice were fed a high-fat diet (18% hydrogenated cocoa butter, 0.15% cholesterol) for 17 weeks, starting at 6 weeks of age.
-
Treatment: After the initial 17 weeks on the high-fat diet, mice were divided into two groups. One group received darapladib (50 mg/kg/day, p.o.) once daily for 6 weeks, while the control group received a vehicle (saline).
-
Atherosclerosis Analysis: The entire aorta was dissected, opened longitudinally, and stained with Sudan IV. The total aortic surface area and the lesion area were quantified using image analysis software.
-
Inflammatory Marker Analysis: Serum levels of high-sensitivity C-reactive protein (hs-CRP) and interleukin-6 (IL-6) were measured by ELISA.
-
Plaque Composition Analysis: Aortic sinus sections were stained with antibodies against macrophages (e.g., Mac-2) and for collagen content (Masson's trichrome stain) for quantitative analysis.
Protocol 2: Lp-PLA2 Knockout Rabbit Model of Atherosclerosis
-
Animal Model: Lp-PLA2 knockout New Zealand White rabbits were generated using the CRISPR/Cas9 system. Wild-type rabbits served as controls.
-
Diet: Homozygous knockout and wild-type rabbits were fed a cholesterol-rich diet for up to 14 weeks.
-
Atherosclerosis Analysis: The aortas were removed, and the extent of atherosclerotic lesions was quantified.
-
Plaque Composition Analysis: Aortic sections were analyzed for macrophage content and the expression of inflammatory cytokines.
-
In Vitro Assays: The study also included in vitro assessments of macrophage polarization, lipoprotein uptake, and monocyte-endothelial cell adhesion.
Visualizing the Mechanisms and Workflows
To further clarify the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Lp-PLA2 Signaling Pathway in Atherosclerosis.
References
- 1. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
A Comparative Guide to GSK2647544 and Other Small Molecule Inhibitors of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of neurodegenerative disorders. Consequently, the development of small molecule inhibitors that can modulate inflammatory processes within the central nervous system is an area of intense research. This guide provides a comparative overview of GSK2647544, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), and other notable small molecule inhibitors targeting different pathways in neuroinflammation.
Introduction to Neuroinflammatory Pathways and Drug Targets
Neuroinflammation is a complex process involving the activation of glial cells, the production of inflammatory mediators, and the recruitment of peripheral immune cells to the central nervous system. Key signaling pathways and molecular targets for therapeutic intervention include:
-
Lipoprotein-associated phospholipase A2 (Lp-PLA2): This enzyme is primarily associated with lipoproteins and is found in atherosclerotic plaques. In the brain, it is expressed by microglia and is involved in pro-inflammatory processes.[1]
-
Receptor-Interacting Protein Kinase 1 (RIPK1): A key regulator of necroptosis and inflammation, RIPK1 is a central node in the tumor necrosis factor (TNF) receptor signaling pathway. Its inhibition is a promising strategy for reducing inflammation and cell death in neurodegenerative diseases.
-
Ubiquitin-Specific Protease 7 (USP7): This deubiquitinase is involved in regulating the stability of various proteins, and its inhibition has been shown to have anti-neuroinflammatory effects in microglia.[2]
-
Hu Antigen R (HuR): An RNA-binding protein that stabilizes the transcripts of many pro-inflammatory mediators. Inhibiting its function can suppress the inflammatory response.
-
Dopamine Receptors: These receptors, present on immune cells, are implicated in the neuroinflammatory response. Their modulation presents another avenue for therapeutic intervention.[3]
This guide will compare small molecule inhibitors targeting these distinct pathways, with a focus on this compound.
Quantitative Comparison of Small Molecule Inhibitors
The following table summarizes the key quantitative data for this compound and other selected small molecule inhibitors of neuroinflammation.
| Inhibitor | Target | Mechanism of Action | Potency (IC50/pIC50/EC50) | Brain Penetration | Development Stage |
| This compound | Lp-PLA2 | Selective inhibitor of Lp-PLA2 activity. | pIC50 = 10.8 (recombinant human PAF AH)[4] | Yes[5] | Phase 1 |
| GSK2982772 | RIPK1 | ATP-competitive inhibitor of RIPK1 kinase activity. | IC50 = 16 nM (human RIPK1) | Low | Phase 2 (for peripheral inflammatory diseases) |
| Necrostatin-1 | RIPK1 | Allosteric inhibitor of RIPK1 kinase activity. | EC50 = 182 nM | Yes | Preclinical/Research Tool |
| DNL747 (SAR443060) | RIPK1 | Brain-penetrant inhibitor of RIPK1. | Not publicly disclosed. | Yes | Phase 1b (paused) |
| Eupalinolide B | USP7 | Covalent allosteric inhibitor of USP7. | Not explicitly reported. | Yes (in mouse models) | Preclinical |
| SRI-42127 | HuR | Inhibitor of HuR dimerization. | IC50 = 1.2 µM (cell-based assay) | Yes | Preclinical |
| CA140 | Dopamine D1 Receptor (DRD1) | Dopamine analog, modulates DRD1 signaling. | Not explicitly reported (used at 10 µM in vitro and 30 mg/kg in vivo) | Yes (in mouse models) | Preclinical |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by the discussed inhibitors.
Caption: Lp-PLA2 Signaling Pathway and Inhibition by this compound.
Caption: RIPK1-Mediated Necroptosis and Inflammation Pathway.
Key Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below.
Lp-PLA2 Activity Assay (Thio-PAF Method)
This assay measures the enzymatic activity of Lp-PLA2 by detecting the hydrolysis of a synthetic substrate, 2-thio-platelet-activating factor (2-thio-PAF).
-
Principle: The hydrolysis of the thioester bond in 2-thio-PAF by Lp-PLA2 releases a free thiol group. This thiol group reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a colored product, 2-nitro-5-thiobenzoate, which can be quantified spectrophotometrically at 412 nm.
-
Procedure:
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), DTNB, and the sample containing Lp-PLA2 (e.g., purified enzyme, plasma, or cell lysate).
-
Pre-incubate the reaction mixture with the test inhibitor (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding the 2-thio-PAF substrate.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction and determine the percent inhibition at each inhibitor concentration to derive the IC50 value.
-
RIPK1 Kinase Assay
This in vitro assay quantifies the kinase activity of RIPK1 and is used to determine the potency of its inhibitors.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by RIPK1. The amount of ADP produced is proportional to the kinase activity and can be detected using various methods, such as ADP-Glo™ Kinase Assay.
-
Procedure:
-
Set up a reaction in a microplate containing recombinant human RIPK1 enzyme, a suitable kinase buffer, and a substrate (e.g., myelin basic protein).
-
Add the test inhibitor (e.g., GSK2982772, Necrostatin-1) at a range of concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™). The luminescence signal is inversely proportional to the amount of ADP.
-
Plot the inhibitor concentration versus the signal to determine the IC50 value.
-
LPS-Induced Neuroinflammation in Microglia
This cell-based assay is a common model to study the inflammatory response of microglia and to evaluate the efficacy of anti-inflammatory compounds.
-
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates microglia through Toll-like receptor 4 (TLR4), leading to the production and release of pro-inflammatory mediators.
-
Procedure:
-
Culture primary microglia or a microglial cell line (e.g., BV-2) in appropriate media.
-
Pre-treat the cells with the test inhibitor at various concentrations for a specified time.
-
Stimulate the cells with LPS (e.g., 1 µg/mL).
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.
-
The cell lysates can be used to analyze the expression of inflammatory proteins (e.g., iNOS, COX-2) by Western blotting or the activation of signaling pathways (e.g., NF-κB, MAPKs) by assessing protein phosphorylation.
-
Experimental Workflows
The following diagrams illustrate the general workflows for evaluating the efficacy of neuroinflammation inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroinflammation inhibition by small-molecule targeting USP7 noncatalytic domain for neurodegenerative disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine analogue CA140 alleviates AD pathology, neuroinflammation, and rescues synaptic/cognitive functions by modulating DRD1 signaling or directly binding to Abeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Evaluation of the safety, pharmacokinetics, pharmacodynamics, and drug-drug interaction potential of a selective Lp-PLA2 inhibitor (this compound) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action of GSK2647544: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanism of action for GSK2647544, a selective inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). We will objectively compare its performance with alternative inhibitors, supported by experimental data, detailed protocols, and visual pathway diagrams.
This compound is a potent, orally available, and selective inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammatory diseases.[1][2][3] Originally developed for its potential role in treating Alzheimer's disease, this compound is noted for its ability to penetrate the blood-brain barrier.[1][4] This guide will delve into its mechanism and compare it with other well-characterized Lp-PLA2 inhibitors, namely darapladib and rilapladib.
Comparative Efficacy of Lp-PLA2 Inhibitors
The primary mechanism of action for this compound and its alternatives is the direct inhibition of the Lp-PLA2 enzyme. This inhibition prevents the hydrolysis of oxidized phospholipids into pro-inflammatory mediators. The following table summarizes the in vitro potency of these compounds.
| Compound | Target | IC50 Value | Source |
| This compound | Lp-PLA2 | 0.008 nM (in human brain tissue) | |
| Darapladib | Lp-PLA2 | 0.25 nM | |
| 5 nM (in whole human plasma) | |||
| Rilapladib | Lp-PLA2 | 0.23 nM (230 pM) |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The Role of Lp-PLA2 in Inflammatory Disease Pathways
Lp-PLA2 is a key enzyme in the inflammatory cascade, particularly in the context of cardiovascular and neurodegenerative diseases. Secreted primarily by inflammatory cells like macrophages, it circulates in the bloodstream predominantly bound to low-density lipoprotein (LDL). In the presence of oxidative stress, LDL becomes oxidized (oxLDL). Lp-PLA2 then hydrolyzes oxidized phospholipids on the surface of oxLDL, generating two highly pro-inflammatory molecules: lysophosphatidylcholine (lyso-PC) and oxidized free fatty acids. These molecules contribute to endothelial dysfunction, macrophage recruitment, and foam cell formation, which are critical steps in the development of atherosclerotic plaques and are also implicated in the neuroinflammation seen in Alzheimer's disease.
The diagram below illustrates this pathway and the point of inhibition for compounds like this compound.
Caption: Lp-PLA2 inflammatory pathway and point of inhibition.
Experimental Protocols
The validation of this compound's mechanism of action relies on robust and reproducible experimental methods. Below are detailed protocols for key assays used to characterize Lp-PLA2 inhibitors.
In Vitro Lp-PLA2 Activity Assay (Thio-PAF Method)
This assay is commonly used to determine the inhibitory potential of a compound on Lp-PLA2 activity in a purified system or in biological samples like serum or plasma.
Principle: The assay utilizes a synthetic substrate, 2-thio-Platelet-Activating Factor (2-thio-PAF), which is hydrolyzed by Lp-PLA2. The cleavage of the thioester bond releases a free thiol group. This thiol group then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate, which can be measured spectrophotometrically at 414 nm. The rate of color change is directly proportional to the Lp-PLA2 activity.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Recombinant human Lp-PLA2 enzyme or human serum/plasma.
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.2.
-
EGTA solution (1 mM).
-
DTNB solution (2 mM).
-
Substrate solution: 2-thio-PAF (50 µM).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 414 nm.
Procedure:
-
Sample Preparation: Add 10 µL of the sample (serum, plasma, or purified enzyme) to each well of a 96-well plate.
-
Inhibitor Addition: Add 10 µL of the test compound at various concentrations (or vehicle control, e.g., DMSO) to the wells. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: To each well, add a pre-mixed solution containing EGTA, DTNB, and the 2-thio-PAF substrate. A typical reaction mixture would contain 5 µL of EGTA, 10 µL of DTNB, and the final volume is brought up with the substrate solution.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 414 nm every minute for a total of 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Plot the reaction rate against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Experimental Workflow for Inhibitor Validation
The cross-validation of a novel inhibitor like this compound follows a structured workflow, from initial screening to in vivo efficacy studies.
Caption: Workflow for the validation of an Lp-PLA2 inhibitor.
Conclusion
This compound is a highly potent inhibitor of Lp-PLA2, with in vitro data suggesting superior or comparable efficacy to other known inhibitors like darapladib and rilapladib, particularly in brain tissue. Its mechanism of action is centered on halting the production of key pro-inflammatory lipids, a pathway critically involved in the pathogenesis of atherosclerosis and potentially Alzheimer's disease. While darapladib failed to meet its primary endpoints in large cardiovascular trials, the unique brain-penetrant properties of this compound and rilapladib have opened new avenues for investigating the role of Lp-PLA2 inhibition in neuroinflammatory conditions. The standardized experimental protocols outlined provide a robust framework for the continued evaluation and cross-validation of this class of inhibitors in various disease models.
References
- 1. Evaluation of the safety, pharmacokinetics, pharmacodynamics, and drug-drug interaction potential of a selective Lp-PLA2 inhibitor (this compound) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]this compound in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GSK2647544 and Other Brain-Penetrant Lp-PLA2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Lipoprotein-associated phospholipase A2 (Lp-PLA2) has emerged as a compelling therapeutic target for neuroinflammatory and neurodegenerative diseases due to its role in processing oxidized phospholipids and generating pro-inflammatory lipid mediators within the central nervous system (CNS). GSK2647544 is a potent and selective Lp-PLA2 inhibitor that has been demonstrated to penetrate the blood-brain barrier. This guide provides a head-to-head comparison of this compound with other known brain-penetrant Lp-PLA2 inhibitors, supported by available experimental data, to aid researchers in selecting appropriate tools for their studies.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other relevant Lp-PLA2 inhibitors. Direct comparisons should be made with caution due to variations in experimental conditions between studies.
Table 1: In Vitro Potency of Lp-PLA2 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | pIC50 | Selectivity | Reference |
| This compound | Recombinant Human Lp-PLA2 | PED6 Assay | - | 10.8 | >100-fold vs. PLA2 VIIB | [1] |
| This compound | Human Plasma Lp-PLA2 | Thio-PAF Assay | - | ≥ 8.0 | - | [1] |
| Darapladib | Recombinant Human Lp-PLA2 | DNPG Assay | 0.25 | - | - | |
| Compound 32 | Recombinant Human Lp-PLA2 | - | 1.7 | - | - | [2] |
| Compound 36 | Rat Plasma Lp-PLA2 | - | 1.0 | - | - | [2] |
| Compound 36 | Recombinant Human Lp-PLA2 | - | 2.2 | - | - | [2] |
Table 2: Pharmacokinetic Properties and Brain Penetration
| Compound | Species | Administration | Cmax | Tmax | Terminal Half-life | Brain-to-Plasma Ratio | Mean Whole Brain VT | Reference |
| This compound | Human | Oral (single dose) | 354 ng/mL | 1-4 hours | 8-16 hours | - | 0.56 | |
| Darapladib | Pig | Oral (10 mg/kg/day) | - | - | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in this guide.
In Vitro Lp-PLA2 Inhibition Assay (Thio-PAF Assay)
This assay measures the enzymatic activity of Lp-PLA2 through the hydrolysis of a synthetic substrate, 2-thio-platelet-activating factor (thio-PAF).
-
Reagents: Recombinant human Lp-PLA2, thio-PAF substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), assay buffer (e.g., Tris-HCl with BSA).
-
Procedure:
-
The test compound (inhibitor) is pre-incubated with the Lp-PLA2 enzyme in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the thio-PAF substrate.
-
As Lp-PLA2 hydrolyzes thio-PAF, a free thiol group is released.
-
This thiol reacts with DTNB to produce a colored product, 2-nitro-5-thiobenzoic acid, which can be measured spectrophotometrically at approximately 412 nm.
-
The rate of color change is proportional to the Lp-PLA2 activity.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a sigmoidal dose-response curve.
Positron Emission Tomography (PET) for Brain Penetration Assessment
PET imaging with a radiolabeled version of the inhibitor (e.g., [18F]this compound) allows for the non-invasive quantification of its distribution in the brain.
-
Radiotracer Synthesis: The inhibitor is labeled with a positron-emitting isotope, such as Fluorine-18.
-
Subject Preparation: Healthy volunteers or patients are recruited. A baseline oral dose of the non-radiolabeled inhibitor may be administered prior to the PET scan.
-
Radiotracer Administration: A bolus of the radiolabeled inhibitor is administered intravenously.
-
PET Imaging: Dynamic PET scans of the brain are acquired over a period of time (e.g., 120 minutes) to measure the concentration of the radiotracer in different brain regions.
-
Arterial Blood Sampling: Timed arterial blood samples are taken to measure the concentration of the radiotracer in the plasma, which serves as the input function for kinetic modeling.
-
Data Analysis: The primary outcome is often the whole-brain volume of distribution (VT), which is a measure of the total concentration of the drug in the brain relative to the plasma at equilibrium. This value indicates the extent of brain penetration.
Mandatory Visualizations
Lp-PLA2 Signaling Pathway in Neuroinflammation
Caption: Lp-PLA2 hydrolyzes oxidized phospholipids, leading to neuroinflammation.
Experimental Workflow for Preclinical Evaluation of Brain-Penetrant Lp-PLA2 Inhibitors
Caption: A streamlined workflow for the preclinical development of CNS Lp-PLA2 inhibitors.
Logical Relationship in Inhibitor Comparison
Caption: Key parameters for comparing brain-penetrant Lp-PLA2 inhibitors.
References
Independent Verification of GSK2647544's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of GSK2647544, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), with alternative Lp-PLA2 inhibitors. The information is supported by experimental data to aid in the independent verification of its capabilities.
Executive Summary
This compound is a potent and selective, orally available inhibitor of Lp-PLA2 that has demonstrated brain penetration in humans.[1][2] Its therapeutic potential primarily lies in the treatment of neuroinflammatory conditions such as Alzheimer's disease. This is attributed to the role of Lp-PLA2 in the inflammatory cascade within the central nervous system. This guide compares this compound with other notable Lp-PLA2 inhibitors, rilapladib and darapladib, across various performance metrics.
Comparative Performance of Lp-PLA2 Inhibitors
The following tables summarize the quantitative data for this compound and its alternatives.
Table 1: In Vitro Potency Against Lp-PLA2
| Compound | Target | IC50 (nM) | Assay System |
| This compound | Recombinant Human Lp-PLA2 (PAF-AH) | ~0.16 | PED6 Assay[3] |
| Human Plasma Lp-PLA2 | ≤10 | Thio-PAF Assay[3] | |
| Human Brain Lp-PLA2 (free drug) | 0.008 | Calculated[4] | |
| Rilapladib | Lp-PLA2 | 0.23 | Not Specified |
| Darapladib | Recombinant Human Lp-PLA2 | 0.25 | Not Specified |
| Lp-PLA2 | 0.27 | Not Specified |
Table 2: Selectivity Profile
| Compound | Selectivity |
| This compound | >100-fold selective over PLA2 VIIB |
| Rilapladib | Selective Lp-PLA2 inhibitor |
| Darapladib | Minimal inhibition of other secretory PLA2 isoforms (e.g., III, V, X) |
Table 3: Pharmacokinetic Properties
| Compound | Key Pharmacokinetic Parameters |
| This compound | Orally available, brain penetrant (mean whole brain VT of 0.56). Terminal half-life of 8 to 16 hours in healthy volunteers. |
| Rilapladib | Not believed to be brain penetrant. |
| Darapladib | Orally active. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Lp-PLA2 Activity Assay (Thio-PAF Method)
This assay measures the enzymatic activity of Lp-PLA2 through the hydrolysis of a synthetic substrate, 1-O-(4-nitrophenyl)phosphorylcholine-2-thio-PAF (thio-PAF).
Principle: Lp-PLA2 hydrolyzes the thio-PAF substrate, releasing a thiol-containing product. This product reacts with a chromogenic reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored compound that can be quantified spectrophotometrically.
Procedure:
-
Sample Preparation: Plasma or serum samples are pre-treated to remove interfering substances.
-
Reagent Preparation: Prepare a reaction buffer containing DTNB and the thio-PAF substrate.
-
Reaction Initiation: Add the sample to the reaction buffer to start the enzymatic reaction.
-
Measurement: Monitor the change in absorbance at 414 nm over time using a microplate reader.
-
Calculation: The rate of change in absorbance is proportional to the Lp-PLA2 activity in the sample.
For a detailed commercial kit protocol, refer to the PAF Acetylhydrolase Assay Kit from Cayman Chemical.
Positron Emission Tomography (PET) Imaging for Brain Penetration
This non-invasive imaging technique is used to assess the ability of a drug to cross the blood-brain barrier.
Principle: A radiolabeled version of the drug of interest (e.g., [18F]this compound) is administered to the subject. The distribution of the radiotracer in the brain is then monitored over time using a PET scanner.
Procedure:
-
Radiotracer Synthesis: Synthesize the radiolabeled compound (e.g., [18F]this compound).
-
Subject Preparation: The subject is positioned in the PET scanner. An oral dose of the non-radiolabeled drug may be administered prior to the radiotracer to assess target engagement.
-
Radiotracer Administration: The radiolabeled compound is administered intravenously.
-
Image Acquisition: Dynamic PET scans are acquired over a specific period to capture the uptake and distribution of the radiotracer in the brain.
-
Data Analysis: The PET data is used to calculate the volume of distribution (VT) in the brain, which is an indicator of brain penetration.
Visualizing the Science
The following diagrams illustrate the signaling pathway, experimental workflow, and logical relationships relevant to this compound.
Caption: Lp-PLA2 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of the safety, pharmacokinetics, pharmacodynamics, and drug-drug interaction potential of a selective Lp-PLA2 inhibitor (this compound) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]this compound in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Value of GSK2647544: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2647544 is an orally available, selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and cardiovascular disease.[1] Its potential role in neuroinflammation has led to its investigation as a therapeutic candidate for Alzheimer's disease (AD). This guide provides a comprehensive assessment of the preclinical data for this compound, comparing it with other Lp-PLA2 inhibitors to evaluate its translational value for clinical development in AD.
Mechanism of Action: Targeting Lp-PLA2 in Alzheimer's Disease
Lp-PLA2 is primarily secreted by macrophages and circulates in plasma, where it hydrolyzes oxidized phospholipids to produce pro-inflammatory mediators. In the context of Alzheimer's disease, inhibiting Lp-PLA2 is hypothesized to reduce neuroinflammation, a key component of the disease's pathophysiology. Evidence suggests that Lp-PLA2 expression is associated with microglia, the resident immune cells of the brain.[2] Pharmacological inhibition of this central pool of Lp-PLA2, in addition to the plasma pool, presents a potential therapeutic strategy for AD and other neurological conditions.[3]
Caption: Mechanism of action of this compound in inhibiting the Lp-PLA2 pathway to reduce neuroinflammation.
Comparative Preclinical Data
A direct comparison of the preclinical efficacy of this compound in Alzheimer's disease models is challenging due to the limited publicly available data. However, we can assess its translational potential by examining its pharmacokinetic and pharmacodynamic properties alongside data from other Lp-PLA2 inhibitors, darapladib and rilapladib.
| Parameter | This compound | Darapladib | Rilapladib |
| Target | Lp-PLA2 | Lp-PLA2 | Lp-PLA2 |
| Brain Penetration (Preclinical) | Yes (mice and rats)[3] | Yes | Not brain penetrant[1] |
| Preclinical Efficacy in AD Models | Data not publicly available | Reduced blood-brain barrier leakage and amyloid-β deposition in a diabetic/hypercholesterolemic pig model. | Data not publicly available |
| Human Brain Penetration | Yes (demonstrated in a PET study) | Not explicitly stated | No |
| Clinical Development for AD | Was in development | Not pursued for AD | Phase 2a trial completed |
| Key Clinical Findings (AD) | Well-tolerated in healthy volunteers. A twice-daily dose of 102 mg was projected to achieve ~80% trough inhibition of brain Lp-PLA2 activity. | N/A | Well-tolerated in mild AD patients. Showed some improvement in cognitive outcomes and disease-related biomarkers. |
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound are not publicly available. However, based on the published research, the key experiments likely involved:
In Vitro Lp-PLA2 Inhibition Assays
-
Objective: To determine the potency and selectivity of this compound in inhibiting Lp-PLA2 activity.
-
General Methodology: Recombinant human Lp-PLA2 would be incubated with a fluorescent substrate in the presence of varying concentrations of this compound. The inhibition of enzyme activity would be measured by the reduction in fluorescence, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) would be calculated.
In Vivo Pharmacokinetic and Brain Penetration Studies
-
Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) of this compound and its ability to cross the blood-brain barrier in animal models.
-
General Methodology:
-
This compound would be administered to rodents (mice or rats) via oral or intravenous routes.
-
Blood and brain tissue samples would be collected at various time points.
-
The concentration of this compound in plasma and brain homogenates would be quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), would be calculated. The brain-to-plasma concentration ratio would be determined to assess brain penetration.
-
Caption: General experimental workflow for in vivo pharmacokinetic and brain penetration studies.
Human Positron Emission Tomography (PET) Study
-
Objective: To confirm the brain penetration of this compound in humans.
-
Methodology: A radiolabeled version of this compound ([18F]this compound) was administered to healthy male subjects. Dynamic PET scans were performed to measure the concentration of the radiotracer in the brain over time.
Translational Assessment and Conclusion
The preclinical data for this compound demonstrates a critical translational attribute: the ability to cross the blood-brain barrier and engage its target in the central nervous system. This was confirmed in both animal models and, importantly, in human subjects using PET imaging. This is a significant advantage over non-brain penetrant Lp-PLA2 inhibitors like rilapladib.
However, a major gap in the publicly available data is the lack of preclinical efficacy studies in relevant animal models of Alzheimer's disease. While the mechanism of action is plausible, the absence of data demonstrating a reduction in AD-related pathology (e.g., amyloid plaques, tau tangles) or an improvement in cognitive function in these models makes it difficult to fully assess its translational potential for disease modification.
In comparison, darapladib has shown some promising, albeit limited, preclinical efficacy in a large animal model. The clinical data for rilapladib, despite its lack of brain penetration, suggests that systemic Lp-PLA2 inhibition may have some beneficial effects on cognition and biomarkers in AD patients.
References
- 1. A 24-week study to evaluate the effect of rilapladib on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. community.addi.ad-datainitiative.org [community.addi.ad-datainitiative.org]
- 3. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]this compound in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking GSK2647544 Against Standard of Care in Alzheimer's Disease Models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the investigational drug GSK2647544 with the standard of care for Alzheimer's disease (AD). Due to the limited public availability of direct comparative studies for this compound, this guide focuses on a comparison of the mechanism of action, available pharmacokinetic data, and the therapeutic rationale, supplemented with data from other Lp-PLA2 inhibitors in clinical development for neurological conditions.
Introduction to this compound
This compound is a potent and specific inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and vascular dysfunction.[1] It was under development as a potential treatment for Alzheimer's disease.[1] Preclinical data indicated that this compound is capable of crossing the blood-brain barrier, a critical feature for targeting neuroinflammation in AD.[2]
Standard of Care in Alzheimer's Disease
The current standard of care for Alzheimer's disease primarily involves symptomatic treatments and, more recently, disease-modifying therapies targeting amyloid-beta plaques.
Symptomatic Treatments:
-
Cholinesterase inhibitors (e.g., Donepezil, Rivastigmine, Galantamine): These drugs increase the levels of acetylcholine, a neurotransmitter involved in memory and learning. They are prescribed for mild to moderate AD.[3][4]
-
NMDA receptor antagonist (Memantine): This drug regulates the activity of glutamate, another neurotransmitter, and is used for moderate to severe AD.
Disease-Modifying Therapies:
-
Amyloid-beta directed antibodies (e.g., Lecanemab, Donanemab): These are newer therapies that target and remove amyloid plaques from the brain, which is a hallmark pathology of AD. They have been shown to slow the rate of cognitive decline in early-stage AD.
Mechanism of Action Comparison
The therapeutic approach of this compound differs fundamentally from the standard of care for Alzheimer's disease.
| Therapeutic Agent | Mechanism of Action | Target Population |
| This compound | Inhibition of Lp-PLA2, an enzyme that generates pro-inflammatory lipids, potentially reducing neuroinflammation and vascular damage. | Investigated for Alzheimer's disease. |
| Cholinesterase Inhibitors | Increase synaptic levels of acetylcholine by inhibiting its breakdown. | Mild to moderate Alzheimer's disease. |
| Memantine | Blocks NMDA receptors to prevent excessive glutamate stimulation, which can be neurotoxic. | Moderate to severe Alzheimer's disease. |
| Anti-amyloid Antibodies | Bind to and facilitate the clearance of amyloid-beta plaques from the brain. | Early-stage Alzheimer's disease. |
Data Presentation
Direct comparative efficacy data between this compound and standard-of-care treatments in Alzheimer's disease models is not publicly available. The following tables summarize the available pharmacokinetic data for this compound in healthy volunteers and the reported efficacy of a related Lp-PLA2 inhibitor, rilapladib, in patients with AD and cerebrovascular disease.
Table 1: Pharmacokinetic Properties of this compound in Healthy Volunteers
| Parameter | Value |
| Route of Administration | Oral |
| Dose | 100 mg |
| Cmax (geometric mean) | 354 ng/mL |
| Tmax (median) | 1.4 hours |
| Brain Penetration | Yes, confirmed by PET imaging |
| Mean Whole Brain VT | 0.56 |
Table 2: Efficacy of Rilapladib (another Lp-PLA2 inhibitor) in a 24-week study in AD patients with cerebrovascular disease
| Outcome Measure | Result | p-value |
| Executive Function/Working Memory (EF/WM) composite score (change from baseline) | Significant difference from placebo (effect size 0.45) | 0.026 |
| CSF Aβ1-42 (change from baseline) | No significant difference from placebo | 0.133 |
| CSF Total Tau (T-tau) and Phospho-Tau (P-tau) | Bayesian posterior probabilities of ~90% for a true treatment difference in favor of rilapladib | Not provided |
| CSF Neurofilament Light Chain (NF-L) | Bayesian posterior probabilities of ~80% for a true treatment difference in favor of rilapladib | Not provided |
Experimental Protocols
Detailed experimental protocols for efficacy studies of this compound in Alzheimer's disease models are not publicly available. The following are summaries of the methodologies used in the key cited studies for this compound and the related compound rilapladib.
This compound PET Biodistribution Study in Healthy Volunteers
-
Study Design: An open-label study in four healthy male subjects.
-
Procedure: Subjects received a single oral dose of 100 mg unlabelled this compound. Two hours post-dose, they received an intravenous injection of [18F]this compound. Dynamic PET scans of the brain were acquired for 120 minutes.
-
Data Analysis: Regional time-activity curves were generated for various brain regions. A one-tissue compartmental model was used to estimate the whole-brain volume of distribution (VT), a measure of drug distribution.
Rilapladib Phase 2a Study in AD with Cerebrovascular Disease
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study over 24 weeks.
-
Participants: 124 individuals aged 50-80 with mild to moderate Alzheimer's disease.
-
Intervention: 250 mg of Rilapladib or placebo administered orally once daily.
-
Primary Outcome Measures: Change from baseline in cerebrospinal fluid (CSF) levels of Aβ and tau biomarkers, and a composite score of working memory and executive function.
-
Sample Collection: CSF samples were collected via lumbar puncture at baseline and at week 24. Blood samples were collected for pharmacokinetic and biomarker analyses.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Lp-PLA2 signaling pathway in neurovascular inflammation.
Caption: Hypothetical clinical trial workflow for this compound in AD.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]this compound in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma Lipoprotein-Associated Phospholipase A2 Affects Cognitive Impairment in Patients with Cerebral Microbleeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. community.addi.ad-datainitiative.org [community.addi.ad-datainitiative.org]
A Researcher's Guide to Negative Control Experiments for GSK2647544 Studies
For researchers, scientists, and drug development professionals investigating the role of the Lp-PLA2 inhibitor GSK2647544, rigorous experimental design is paramount to ensure the validity and specificity of their findings. This guide provides a comparative overview of essential negative control experiments, complete with supporting data principles and detailed protocols, to facilitate the robust evaluation of this compound's effects in preclinical studies.
This compound is a potent and specific inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammatory pathways, particularly in the context of atherosclerosis and Alzheimer's disease.[1][2] To unequivocally attribute observed biological effects to the specific inhibition of Lp-PLA2 by this compound, a comprehensive set of negative controls must be employed. These controls are crucial for distinguishing on-target effects from off-target activities, vehicle-induced responses, or other experimental artifacts.
Comparative Analysis of Negative Controls
The selection of appropriate negative controls is contingent on the specific experimental system and the scientific question being addressed. Below is a comparative summary of key negative controls for studies involving this compound.
| Control Type | Description | Purpose | Key Considerations | Expected Outcome with this compound |
| Vehicle Control | The solvent or excipient used to dissolve and administer this compound, administered at the same volume and concentration as the active compound. | To account for any biological effects of the vehicle itself, ensuring that observed effects are due to this compound and not the delivery medium. | The vehicle should be non-toxic and inert at the concentration used. Common vehicles include DMSO for in vitro studies and saline or specific formulations for in vivo studies. | The vehicle control should show no significant effect on the measured endpoint compared to untreated samples, while this compound should produce a measurable effect. |
| Inactive Structural Analog | A molecule structurally similar to this compound but lacking inhibitory activity against Lp-PLA2. | To demonstrate that the observed effects are due to the specific chemical structure and target engagement of this compound, ruling out non-specific effects of a similar chemical scaffold. | The ideal analog has minimal off-target activity. If a verified inactive analog is not available, this control may not be feasible. | The inactive analog should not produce the same biological effect as this compound at equivalent concentrations. |
| Alternative Lp-PLA2 Inhibitors | Other well-characterized Lp-PLA2 inhibitors with different chemical structures, such as Darapladib or Rilapladib. | To confirm that the observed biological phenomenon is a class effect of Lp-PLA2 inhibition, rather than a unique off-target effect of this compound. | The alternative inhibitor should have a known and comparable potency and selectivity profile for Lp-PLA2. | The alternative Lp-PLA2 inhibitor should produce a similar biological effect to this compound, confirming the role of Lp-PLA2 in the observed outcome. |
| Genetic Controls (siRNA/shRNA) | Small interfering or short hairpin RNAs that specifically target and knockdown the expression of the PLA2G7 gene, which encodes Lp-PLA2. | To validate that the pharmacological effects of this compound are mediated through the inhibition of Lp-PLA2 by demonstrating that genetic silencing of the target protein phenocopies the inhibitor's effects. | Efficient knockdown of Lp-PLA2 protein levels must be confirmed. Off-target effects of the siRNA/shRNA should be controlled for using a non-targeting scramble control. | Cells or animals with reduced Lp-PLA2 expression should exhibit a similar phenotype to those treated with this compound. |
| Genetic Controls (Knockout Model) | A genetically engineered animal model (e.g., mouse) in which the Pla2g7 gene has been deleted. | To provide the most definitive evidence for the on-target effects of this compound by examining the biological response in the complete absence of the target protein. | The knockout model should be well-characterized to ensure no compensatory changes in other pathways that might confound the results. | The knockout animal should display a phenotype consistent with the effects observed with this compound treatment, and the compound should have no further effect on the relevant pathway in these animals. |
Signaling Pathways and Experimental Workflows
To visualize the role of this compound and the importance of negative controls, the following diagrams illustrate the Lp-PLA2 signaling pathway and a typical experimental workflow.
Caption: Lp-PLA2 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow incorporating essential negative controls.
Experimental Protocols
Below are generalized protocols for key experiments to assess the activity of this compound, incorporating appropriate negative controls.
In Vitro Lp-PLA2 Activity Assay
Objective: To determine the direct inhibitory effect of this compound on Lp-PLA2 enzyme activity.
Materials:
-
Recombinant human Lp-PLA2
-
This compound
-
Vehicle (e.g., DMSO)
-
Assay buffer
-
Substrate (e.g., a fluorescently labeled phospholipid)
-
96-well microplate
-
Plate reader
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control containing the same final concentration of the vehicle as the highest concentration of this compound.
-
In a 96-well plate, add the assay buffer, recombinant Lp-PLA2, and either this compound at various concentrations or the vehicle control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measure the fluorescence (or other signal) at regular intervals using a plate reader to determine the reaction rate.
-
Calculate the percent inhibition of Lp-PLA2 activity for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value of this compound.
Cell-Based Assay for Inflammatory Marker Expression
Objective: To assess the effect of this compound on the production of inflammatory markers in a cellular model.
Materials:
-
A relevant cell line (e.g., macrophages like THP-1)
-
Cell culture medium
-
Stimulant (e.g., oxidized LDL or LPS)
-
This compound
-
Vehicle (e.g., DMSO)
-
Scramble siRNA (negative control for genetic knockdown)
-
Lp-PLA2 siRNA
-
ELISA kit for a relevant inflammatory marker (e.g., IL-6 or TNF-α)
Protocol:
-
Culture the cells to the desired confluency.
-
For genetic controls, transfect one group of cells with Lp-PLA2 siRNA and another with a scramble siRNA control. Allow for sufficient time for protein knockdown and confirm the knockdown efficiency by Western blot or qPCR.
-
Pre-treat the cells with various concentrations of this compound or the vehicle control for a specified period (e.g., 1 hour).
-
Stimulate the cells with the inflammatory agent (e.g., oxidized LDL) for a time known to induce the expression of the target inflammatory marker. Include an unstimulated control group.
-
Collect the cell culture supernatant.
-
Measure the concentration of the inflammatory marker in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Analyze the data by comparing the levels of the inflammatory marker in the this compound-treated groups to the vehicle-treated and stimulated control group. The siRNA-treated groups will serve to validate the on-target effect.
References
Safety Operating Guide
Navigating the Disposal of GSK2647544: A General Protocol for Laboratory Settings
GSK2647544 is an orally available, selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2) intended for research use only.[4][5] While it has been reported as well-tolerated in human clinical studies, comprehensive hazard information is not widely published. Therefore, cautious handling and disposal are paramount.
Summary of Key Information for this compound
The following table summarizes essential information for the handling and storage of this compound, gathered from supplier data sheets and research articles.
| Property | Data | Source |
| Chemical Name | This compound | |
| CAS Number | 1380426-95-8 | |
| Molecular Formula | C₂₄H₁₈ClF₃N₄O₃ | |
| Appearance | Not specified; typically a solid powder for research compounds. | |
| Primary Use | Research chemical; Lp-PLA2 inhibitor. | |
| Storage Conditions | Solid: 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | |
| Known Hazards | Specific hazards are not fully characterized. Treat as a potentially hazardous chemical. |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines a standard operating procedure for the safe disposal of this compound from a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., vials, pipette tips, flasks).
-
Contaminated sharps (e.g., needles, syringes).
-
Contaminated cleaning materials (e.g., absorbent pads, wipes).
-
-
Segregate this compound waste at the point of generation. Do not mix it with non-hazardous trash or other incompatible chemical waste.
Waste Collection and Containment
-
Solid Waste:
-
Collect pure this compound powder and contaminated solids in a designated, leak-proof hazardous waste container with a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, compatible, and sealed hazardous waste container. Plastic containers are often preferred.
-
Do not pour this compound solutions down the drain.
-
-
Chemically Contaminated Sharps:
-
Dispose of any sharps contaminated with this compound in a designated, puncture-resistant sharps container that is clearly labeled for chemically contaminated sharps.
-
Labeling of Waste Containers
Properly label all waste containers as soon as the first piece of waste is added. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" (avoid abbreviations or formulas).
-
A statement indicating the hazards, such as "Hazards Not Fully Known" or "Caution: Research Chemical."
-
The accumulation start date (the date the first waste was added to the container).
-
The name and contact information of the principal investigator or laboratory.
Storage of Chemical Waste
-
Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure the SAA is in a well-ventilated area.
-
Use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.
-
Segregate the this compound waste from incompatible materials, such as strong acids, bases, or oxidizers.
Arranging for Final Disposal
-
Adhere to your institution's limits for hazardous waste accumulation, which is typically a maximum of 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.
-
Once the waste container is full or has reached the institutional time limit for storage (often up to 12 months), contact your institution's EHS department to schedule a waste pickup.
-
Follow all institutional procedures for waste pickup requests and manifest documentation.
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound.
Caption: Disposal workflow for research chemical this compound.
References
Personal protective equipment for handling GSK2647544
Essential Safety and Handling Guide for GSK2647544
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of this compound, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2] Given the absence of a publicly available specific Safety Data Sheet (SDS), the following procedures are based on established best practices for handling potent, biologically active small molecules in a laboratory environment. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe research setting.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the foremost defense against exposure to potent compounds like this compound. The table below summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications |
| Receiving and Unpacking | • Double Nitrile Gloves• Lab Coat• Safety Glasses | • Chemotherapy-rated gloves (ASTM D6978) are recommended.• A disposable, back-closing gown is preferred.• Must be ANSI Z87.1 certified. |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Face Shield• Respiratory Protection | • Change gloves immediately if contaminated.• Back-closing with knit cuffs.• Provide a full seal around the eyes.• Recommended in addition to goggles.• A NIOSH-approved N95 or higher-rated respirator is required to prevent inhalation of fine particles. |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | • Chemotherapy-rated gloves.• Impermeable to liquids.• Protect against splashes. |
| Waste Disposal | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | • Heavy-duty, chemical-resistant gloves.• Impermeable to liquids.• Protect against splashes. |
Quantitative Data Summary
The following table outlines key quantitative information for this compound.
| Parameter | Value |
| Molecular Formula | C₂₄H₁₈ClF₃N₄O₃[2] |
| Molecular Weight | 502.87 g/mol [2] |
| Storage (Solid) | 4°C, protect from light[2] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) |
| Solubility in DMSO | 100 mg/mL (198.86 mM) with ultrasonic and warming to 60°C |
Operational and Disposal Plans
A strict operational plan is essential to minimize exposure and maintain a safe laboratory environment.
Experimental Protocols: Step-by-Step Handling Procedures
1. Preparation and Workspace Setup:
-
Before handling this compound, ensure all required PPE is donned correctly.
-
Designate a specific work area within a certified chemical fume hood or a powder containment hood for handling the solid compound.
-
Cover the work surface with disposable, absorbent bench paper.
2. Weighing and Aliquoting (Solid Form):
-
All handling of solid this compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation.
-
Use dedicated spatulas and weighing boats. Handle the container with care to avoid creating dust.
-
After weighing, securely seal the primary container and decontaminate the exterior and all handling tools with an appropriate solvent (e.g., 70% ethanol).
3. Solution Preparation:
-
Perform the preparation of this compound solutions in a chemical fume hood.
-
To dissolve, slowly add the solvent to the solid compound to prevent splashing.
-
If necessary, use sonication or gentle warming to aid dissolution, as indicated by the solubility data.
-
Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and user's initials.
4. Storage:
-
Store solid this compound and stock solutions in clearly labeled, sealed containers in a designated, secure location.
-
Adhere to the recommended storage temperatures to ensure compound stability.
Disposal Plan
1. Waste Segregation:
-
All disposable materials contaminated with this compound, including gloves, bench paper, weighing boats, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
2. Decontamination:
-
Non-disposable equipment should be thoroughly cleaned with an appropriate solvent to remove any residual compound.
-
In case of a spill, decontaminate the area immediately following established laboratory procedures for potent compounds.
3. Waste Disposal:
-
Dispose of all hazardous waste containing this compound according to your institution's and local environmental regulations for chemical waste. Do not dispose of it down the drain or in regular trash.
Visualized Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound, from receiving the compound to its final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
